2-(3,4-Dimethylphenoxy)butanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dimethylphenoxy)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-11(12(13)14)15-10-6-5-8(2)9(3)7-10/h5-7,11H,4H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWGQBBWAMFZBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC(=C(C=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390583 | |
| Record name | 2-(3,4-dimethylphenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25140-78-7 | |
| Record name | 2-(3,4-dimethylphenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Obscurity: A Technical Overview of 2-(3,4-Dimethylphenoxy)butanoic Acid and its Chemical Class
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the available scientific knowledge surrounding the chemical compound 2-(3,4-Dimethylphenoxy)butanoic acid . Despite its discrete presence in chemical databases, a thorough investigation of scientific literature and patent databases reveals a notable absence of dedicated research concerning its discovery, historical development, and specific biological activities. Consequently, this document provides a comprehensive overview of the broader class of phenoxyalkanoic acids, the chemical family to which this compound belongs. By examining the synthesis, structure-activity relationships, and known biological functions of related compounds, we can infer the scientific context and potential significance of this particular molecule. This guide serves as a foundational resource for researchers interested in the potential applications of novel phenoxyalkanoic acid derivatives.
Introduction: The Enigmatic Profile of this compound
This compound, identified by the CAS number 25140-78-7, is a small molecule whose scientific footprint is largely confined to chemical supplier catalogs and compound databases. As of the latest literature review, there are no prominent publications detailing its synthesis, discovery, or evaluation as a bioactive agent. This suggests that the compound may exist as a synthetic intermediate, a component of a chemical library for high-throughput screening, or a subject of proprietary, unpublished research.
The core structure, a butanoic acid moiety linked to a 3,4-dimethylphenoxy group via an ether bond, places it firmly within the well-established class of phenoxyalkanoic acids. This family of compounds has a rich history of scientific investigation, revealing a wide spectrum of biological activities. Prominent members of this class have been developed as herbicides, anti-inflammatory agents, and lipid-lowering drugs. Therefore, to understand the potential role and scientific interest in this compound, a detailed examination of its chemical relatives is essential.
General Synthesis of Phenoxyalkanoic Acids: A Methodological Overview
The synthesis of phenoxyalkanoic acids is typically achieved through a straightforward and well-documented Williamson ether synthesis. This method involves the reaction of a substituted phenol with an α-haloalkanoic acid ester, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.
Experimental Protocol: A Representative Synthesis
A generalized protocol for the synthesis of a phenoxyalkanoic acid, such as this compound, is as follows:
-
Deprotonation of the Phenol: 3,4-Dimethylphenol is dissolved in a suitable polar aprotic solvent, such as acetone or dimethylformamide (DMF). A base, typically an alkali carbonate like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH), is added to the solution to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide. The reaction mixture is typically stirred at room temperature until the deprotonation is complete.
-
Nucleophilic Substitution: An ester of 2-bromobutanoic acid (e.g., ethyl 2-bromobutanoate) is added to the reaction mixture. The phenoxide ion acts as a nucleophile, displacing the bromide ion from the α-carbon of the butanoate ester. The reaction is often heated to reflux to ensure a reasonable reaction rate. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Hydrolysis of the Ester: Once the substitution reaction is complete, the resulting ester is hydrolyzed to the carboxylic acid. This is typically achieved by adding an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, and heating the mixture.
-
Acidification and Isolation: After cooling, the reaction mixture is acidified with a strong mineral acid, such as hydrochloric acid (HCl), to a pH of approximately 2-3. This protonates the carboxylate, causing the carboxylic acid product to precipitate out of the aqueous solution. The solid product is then collected by filtration, washed with cold water to remove inorganic salts, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.
Figure 1. A generalized workflow for the synthesis of 2-(phenoxy)butanoic acids.
Biological Activities and Structure-Activity Relationships (SAR) of Phenoxyalkanoic Acids
The biological effects of phenoxyalkanoic acids are highly dependent on the nature and position of substituents on the aromatic ring, as well as the structure of the alkanoic acid side chain.
Herbicidal Activity
One of the most well-known applications of this chemical class is in agriculture. Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-(2-methyl-4-chlorophenoxy)propionic acid (Mecoprop) are synthetic auxins.[1] At high concentrations, they induce uncontrolled growth in dicotyledonous plants (broadleaf weeds), leading to their demise.[1] The herbicidal activity is influenced by the substitution pattern on the phenoxy ring, with chlorine and methyl groups being common.[2]
Anti-inflammatory and Analgesic Activity
Certain phenoxyacetic and phenoxypropionic acid derivatives have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. The search for selective COX-2 inhibitors has driven the synthesis of numerous compounds in this class to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[3]
Antilipidemic Activity
The fibrate class of drugs, which are derivatives of phenoxyisobutyric acid (e.g., clofibrate, gemfibrozil), are used to lower high levels of triglycerides and cholesterol in the blood. These compounds act as agonists for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism. A systematic study of alcoyl- and benzoyl-phenoxy-carboxylic acids revealed that modifications to the phenoxy ring and the carboxylic acid moiety significantly impact their antilipidemic activity.[4]
| Substituent/Structural Feature | General Effect on Biological Activity | Potential Application |
| Ring Position of Substituents | The position of substituents on the phenoxy ring is critical. For example, in herbicidal phenoxyacetic acids, substitution at the 2 and 4 positions is common.[2] | Herbicides, various pharmaceuticals |
| Nature of Ring Substituents | Electron-withdrawing groups (e.g., chlorine) or small alkyl groups (e.g., methyl) can significantly influence activity.[2] The introduction of a p-chlorobenzoyl moiety was found to enhance antilipidemic activity.[4] | Herbicides, Antilipidemics |
| Alkanoic Acid Chain Length | The length and branching of the carboxylic acid side chain affect potency and selectivity. Acetic, propionic, and butanoic acid derivatives all exhibit biological activities. | General drug design |
| Chirality of the α-Carbon | For compounds with a chiral center on the α-carbon of the alkanoic acid (e.g., phenoxypropionic and phenoxybutanoic acids), the biological activity often resides in only one of the enantiomers.[1] | Stereoselective drugs |
Table 1: Summary of Structure-Activity Relationships for Phenoxyalkanoic Acids.
Hypothetical Biological Signaling Pathway
Given the known activities of related compounds, a novel phenoxyalkanoic acid derivative like this compound would likely be screened for its ability to modulate pathways related to inflammation or metabolism. For instance, if it were to possess anti-inflammatory properties, it might inhibit the COX pathway, thereby reducing the production of prostaglandins.
Figure 2. A hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of action.
Conclusion and Future Directions
While this compound remains an obscure entity in the vast landscape of chemical and biological research, its structural classification within the phenoxyalkanoic acids provides a fertile ground for hypothesis-driven investigation. The rich history of this chemical class, spanning from agrochemicals to therapeutics for metabolic and inflammatory diseases, suggests that this particular compound, with its unique 3,4-dimethyl substitution pattern, could possess novel biological activities.
Future research should focus on the de novo synthesis and purification of this compound, followed by a comprehensive screening campaign to elucidate its biological profile. Initial assays could target known pathways associated with phenoxyalkanoic acids, such as PPAR agonism and COX enzyme inhibition. The results of such studies would finally bring this molecule out of the shadows of chemical catalogs and into the light of scientific discovery, potentially unlocking new therapeutic or agrochemical applications. Until such data becomes available, its properties and potential can only be inferred from the well-established and diverse activities of its chemical relatives.
References
- 1. Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. A systematic antilipidemic structure-activity relationship study was carried out on a series of alcoyl- and benzoyl-phenoxy-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(3,4-Dimethylphenoxy)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 2-(3,4-Dimethylphenoxy)butanoic acid, a specialty chemical with potential applications in chemical synthesis and drug discovery. This document outlines its chemical identity, physical properties, a proposed synthesis protocol, and a visual representation of the synthetic workflow. Due to the limited availability of published data for this specific compound, this guide also highlights areas where further research is needed.
Chemical Identity and Properties
This compound is a carboxylic acid derivative of 3,4-dimethylphenol. Its core structure consists of a butanoic acid moiety linked to a 3,4-dimethylphenyl group via an ether linkage.
CAS Number and Synonyms
The Chemical Abstracts Service (CAS) number for this compound is 25140-78-7 [1].
Common synonyms for this compound include:
-
2-(3,4-Dimethyl-phenoxy)-butyric acid[1]
-
Butanoic acid, 2-(3,4-dimethylphenoxy)-
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₃ | [1] |
| Molecular Weight | 208.25 g/mol | [1] |
| Melting Point | 73 °C | [1] |
| Boiling Point | 342.6 °C at 760 mmHg | [1] |
| Flash Point | 128.9 °C | [1] |
| pKa (Predicted) | 3.28 ± 0.10 | [1] |
Synthesis of this compound
Proposed Experimental Protocol
This protocol is a general procedure based on the synthesis of related phenoxybutanoic acids and should be adapted and optimized for specific laboratory conditions.
Step 1: Synthesis of Ethyl 2-(3,4-Dimethylphenoxy)butanoate
-
Reagents and Materials:
-
3,4-Dimethylphenol
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Ethyl 2-bromobutanoate
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
-
Procedure:
-
To a round-bottom flask, add 3,4-dimethylphenol (1.0 eq) and anhydrous acetone.
-
Add potassium carbonate (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 15 minutes to form the phenoxide.
-
Add ethyl 2-bromobutanoate (1.1 eq) dropwise to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Maintain the reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the acetone under reduced pressure to obtain the crude ethyl 2-(3,4-dimethylphenoxy)butanoate.
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The crude product can be purified by column chromatography on silica gel.
-
Step 2: Hydrolysis to this compound
-
Reagents and Materials:
-
Ethyl 2-(3,4-dimethylphenoxy)butanoate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
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Ethanol/Water or Tetrahydrofuran/Water solvent system
-
Hydrochloric acid (HCl) (e.g., 1 M)
-
Beaker
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Dissolve the purified ethyl 2-(3,4-dimethylphenoxy)butanoate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0-3.0 eq) to the solution.
-
Stir the mixture at room temperature or gentle heat (e.g., 50 °C) for 2-6 hours, monitoring the hydrolysis by TLC.
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Once the ester is consumed, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with hydrochloric acid to a pH of approximately 2-3.
-
The product, this compound, may precipitate out of the solution. If not, extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Collect the precipitate by filtration and wash with cold water, or dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Visualized Synthesis Workflow
The following diagram illustrates the proposed two-step synthesis of this compound.
Caption: Proposed synthesis workflow for this compound.
Biological Activity and Signaling Pathways
As of the date of this document, there is a lack of publicly available data on the biological activity, mechanism of action, and potential signaling pathway interactions of this compound. Further research, including in vitro and in vivo studies, is required to elucidate its pharmacological profile.
Conclusion
This technical guide has provided the essential chemical information for this compound (CAS No. 25140-78-7), including its physicochemical properties and a detailed, albeit proposed, synthesis protocol. The provided synthesis workflow offers a viable route for obtaining this compound for research purposes. The absence of biological data underscores the opportunity for novel investigations into the potential therapeutic applications of this molecule. Researchers and scientists are encouraged to use this guide as a foundational resource for their studies involving this compound.
References
An In-depth Technical Guide to 2-(3,4-Dimethylphenoxy)butanoic Acid
This technical guide provides a comprehensive overview of 2-(3,4-Dimethylphenoxy)butanoic acid, including its chemical identity, physicochemical properties, a plausible synthesis protocol, and a discussion of its potential biological context based on related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Chemical Identity and Nomenclature
The compound of interest is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] This name precisely describes its molecular structure, which consists of a butanoic acid moiety linked at the second carbon to a 3,4-dimethylphenoxy group through an ether bond.
A variety of synonyms are used in literature and commercial listings to refer to this compound. These include:
-
2-(3,4-Dimethyl-phenoxy)-butyric acid[1]
-
MFCD02609523[1]
-
MLS000089074[1]
-
SCHEMBL8615615[1]
-
CHEMBL1485176[1]
-
DTXSID90390583[1]
The Chemical Abstracts Service (CAS) registry number for this compound is 25140-78-7 .[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₃ | [1] |
| Molecular Weight | 208.257 g/mol | [1] |
| Melting Point | 73 °C | [1] |
| Boiling Point | 342.6°C at 760 mmHg | [1] |
| Flash Point | 128.9°C | [1] |
| Vapor Pressure | 2.86E-05 mmHg at 25°C | [1] |
| Refractive Index | 1.52 | [1] |
| pKa (Predicted) | 3.28 ± 0.10 | [1] |
Synthesis Methodology
While a specific detailed experimental protocol for the synthesis of this compound was not found in the available literature, a plausible and widely used method for the preparation of such aryloxyalkanoic acids is the Williamson ether synthesis . This method involves the reaction of a phenoxide with an alkyl halide.
Proposed Experimental Protocol: Williamson Ether Synthesis
This protocol is a generalized procedure based on the principles of the Williamson ether synthesis and may require optimization for this specific target molecule.
Materials:
-
3,4-Dimethylphenol
-
Ethyl 2-bromobutanoate
-
Sodium hydroxide (NaOH) or other suitable base
-
Aprotic polar solvent (e.g., Dimethylformamide (DMF) or Acetone)
-
Hydrochloric acid (HCl) for acidification
-
Diethyl ether or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate or sodium sulfate for drying
Procedure:
-
Formation of the Phenoxide: In a round-bottom flask, dissolve 3,4-dimethylphenol in a suitable aprotic polar solvent. Add an equimolar amount of a strong base, such as sodium hydroxide, to deprotonate the phenol and form the sodium 3,4-dimethylphenoxide in situ. The reaction mixture is typically stirred at room temperature until the deprotonation is complete.
-
Nucleophilic Substitution: To the solution containing the phenoxide, add ethyl 2-bromobutanoate dropwise. The reaction mixture is then heated to a temperature typically ranging from 50 to 100°C and stirred for several hours to allow for the nucleophilic substitution to occur, forming the ethyl ester of this compound. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Ester Hydrolysis: After the reaction is complete, the mixture is cooled to room temperature. The solvent may be removed under reduced pressure. The residue is then taken up in water and extracted with an organic solvent like diethyl ether. The organic layers are combined and washed with brine. To hydrolyze the ester, the organic solvent is evaporated, and the resulting crude ester is refluxed with an aqueous solution of a strong base (e.g., NaOH).
-
Acidification and Isolation: After the hydrolysis is complete, the reaction mixture is cooled and acidified with a dilute solution of hydrochloric acid until the pH is acidic. The acidification will precipitate the this compound. The solid product is then collected by filtration, washed with cold water, and dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system to yield the final product of high purity.
Synthesis Workflow Diagram
The logical flow of the proposed Williamson ether synthesis is depicted in the following diagram.
Caption: Proposed Williamson ether synthesis workflow for this compound.
Biological Activity and Signaling Pathways
Extensive searches of scientific literature and chemical databases did not yield specific information regarding the biological activity, mechanism of action, or associated signaling pathways for this compound.
However, it is worth noting that various derivatives of butanoic acid (also known as butyric acid) have been investigated for their biological activities. For instance, certain butyric acid derivatives have been explored for their potential roles in the treatment of inflammatory bowel diseases and as histone deacetylase (HDAC) inhibitors in cancer therapy. The biological relevance of the specific structural features of this compound, namely the dimethylphenoxy moiety at the second position of the butanoic acid chain, would require dedicated biological and pharmacological studies.
Researchers interested in the potential therapeutic applications of this compound may consider screening it in assays related to inflammation, cell proliferation, and epigenetic modulation.
Conclusion
This technical guide has summarized the available information on this compound. The IUPAC name, synonyms, and key physicochemical properties have been presented. A plausible synthetic route via the Williamson ether synthesis has been detailed, providing a practical starting point for its laboratory preparation. While direct biological data for this specific compound is currently unavailable, the broader context of butanoic acid derivatives suggests potential avenues for future research into its pharmacological properties. Further experimental investigation is necessary to elucidate the biological activity and potential therapeutic applications of this compound.
References
"2-(3,4-Dimethylphenoxy)butanoic acid" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the currently available physical and chemical properties of 2-(3,4-Dimethylphenoxy)butanoic acid. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental protocols for its synthesis, purification, analysis, and specific spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) are not publicly available. Furthermore, there is no readily accessible information regarding the biological activity or associated signaling pathways of this compound. This document presents the known data to serve as a foundational reference for researchers and professionals interested in this molecule.
Introduction
This compound is a carboxylic acid derivative with a distinct phenoxybutanoic acid scaffold. The presence of the dimethylphenoxy group suggests potential for various chemical modifications and biological interactions. This guide aims to consolidate the known physical and chemical characteristics of this compound to aid in future research and development endeavors.
Physical and Chemical Properties
The available quantitative data for this compound are summarized in the table below. These properties are primarily sourced from chemical supplier databases.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 25140-78-7 | [1][2] |
| Molecular Formula | C₁₂H₁₆O₃ | [1] |
| Molecular Weight | 208.25 g/mol | [1] |
| Melting Point | 73 °C | [1] |
| Boiling Point | 342.6 °C at 760 mmHg | [1] |
| Flash Point | 128.9 °C | [1] |
| pKa (Predicted) | 3.28 ± 0.10 | [1] |
| Vapor Pressure | 2.86E-05 mmHg at 25°C | [1] |
| Refractive Index | 1.52 | [1] |
| Density | 1.093 g/cm³ | [1] |
| LogP | 2.54540 | [1] |
Experimental Protocols
A thorough search of scientific literature and patent databases did not yield specific, detailed experimental protocols for the synthesis, purification, or analysis of this compound. While general methods for the synthesis of phenoxyalkanoic acids exist, no procedure has been published for this particular molecule.
General Synthetic Approach (Hypothetical)
A plausible synthetic route could involve the Williamson ether synthesis, a common method for preparing ethers. This would typically involve the reaction of 3,4-dimethylphenol with a suitable 2-bromobutanoate ester, followed by hydrolysis of the ester to the carboxylic acid.
Note: This is a generalized and hypothetical workflow. The specific reaction conditions, such as temperature, reaction time, and purification methods, would require experimental optimization.
Spectral Data
No experimental or published ¹H NMR, ¹³C NMR, IR, or Mass Spectrometry data specifically for this compound could be located in the public domain. Researchers undertaking the synthesis of this compound would need to perform these analyses for structural confirmation.
Biological Activity and Signaling Pathways
There is currently no available information in scientific literature or biological activity databases regarding the pharmacological, toxicological, or any other biological effects of this compound. Consequently, no signaling pathways involving this compound can be described.
Conclusion
This compound is a compound for which basic physical and chemical properties are known, primarily from commercial sources. However, a significant information gap exists regarding its synthesis, analytical characterization, and biological activity. This guide highlights the need for foundational research to elucidate these aspects. The hypothetical synthetic workflow provided can serve as a starting point for chemists aiming to prepare this molecule for further study. Future investigations are required to uncover the potential applications of this compound in materials science, pharmacology, or other scientific disciplines.
References
Spectroscopic and Structural Elucidation of 2-(3,4-Dimethylphenoxy)butanoic Acid: A Technical Overview
Introduction
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-(3,4-Dimethylphenoxy)butanoic acid. These predictions are derived from the known spectral characteristics of similar molecules, such as butanoic acid and its derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 4.5 - 4.8 | Triplet (t) | 6.0 - 7.0 |
| H-3 | 1.8 - 2.0 | Sextet (sxt) | 7.0 - 8.0 |
| H-4 | 0.9 - 1.1 | Triplet (t) | 7.0 - 8.0 |
| Ar-H (ortho to O) | 6.6 - 6.8 | Doublet (d) | 8.0 - 9.0 |
| Ar-H (meta to O) | 6.8 - 7.0 | Doublet (d) | 8.0 - 9.0 |
| Ar-H (para to O) | 6.9 - 7.1 | Singlet (s) | - |
| Ar-CH₃ | 2.1 - 2.3 | Singlet (s) | - |
| Ar-CH₃ | 2.1 - 2.3 | Singlet (s) | - |
| COOH | 10.0 - 12.0 | Singlet (s) | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 (COOH) | 175 - 180 |
| C-2 | 75 - 80 |
| C-3 | 25 - 30 |
| C-4 | 10 - 15 |
| Ar-C (ipso, C-O) | 155 - 160 |
| Ar-C (ipso, C-CH₃) | 130 - 135 |
| Ar-C (ipso, C-CH₃) | 135 - 140 |
| Ar-CH | 115 - 125 |
| Ar-CH₃ | 15 - 20 |
Table 3: Predicted IR Spectroscopic Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 2960 | Medium to Strong |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |
| C=C (Aromatic) | 1450 - 1600 | Medium |
| C-O (Ether) | 1200 - 1250 | Strong |
| C-O (Carboxylic Acid) | 1250 - 1350 | Strong |
Table 4: Predicted Mass Spectrometry Data
| m/z | Predicted Fragment Ion | Significance |
| 208 | [M]⁺ | Molecular Ion |
| 163 | [M - COOH]⁺ | Loss of carboxylic acid group |
| 135 | [M - CH(CH₂CH₃)COOH]⁺ | Cleavage of the ether bond |
| 107 | [C₇H₇O]⁺ | Fragment of the dimethylphenoxy group |
| 77 | [C₆H₅]⁺ | Phenyl fragment |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).
-
A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet : Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).
-
Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization : Utilize an appropriate ionization technique. Electron Ionization (EI) is common for generating fragment ions and identifying the molecular structure. Electrospray Ionization (ESI) is a softer technique that can be used to primarily observe the molecular ion.
-
Mass Analysis : Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition : Record the mass-to-charge ratio (m/z) of the ions to generate the mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a novel chemical compound.
Caption: Workflow for Spectroscopic Analysis.
This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. The predicted data and generalized protocols serve as a valuable resource for researchers involved in the synthesis, identification, and analysis of this and related compounds. Experimental verification of this data is essential for definitive structural confirmation.
Topic: A Proposed Mechanism of Action and Framework for Experimental Validation for 2-(3,4-Dimethylphenoxy)butanoic acid as a Synthetic Auxin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Synthetic auxins, particularly those of the phenoxycarboxylic acid class, represent some of the most significant and widely utilized herbicides in modern agriculture. Their efficacy stems from their ability to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to a catastrophic overload of the plant's endogenous hormonal signaling pathways. This guide focuses on the presumed mechanism of action for 2-(3,4-Dimethylphenoxy)butanoic acid, a member of this chemical family. While direct experimental data for this specific molecule is not extensively published, its structural similarity to well-characterized phenoxy auxins like 2,4-D allows for the construction of a robust mechanistic hypothesis. This document outlines this proposed mechanism, grounded in the canonical auxin signaling pathway involving the TIR1/AFB co-receptor complex. Furthermore, it serves as a practical whitepaper, providing detailed, field-proven experimental protocols required to rigorously validate the binding, signaling, and physiological effects of this compound, thereby establishing its precise mode of action.
Introduction: The Double-Edged Sword of Auxin Mimicry
The plant hormone auxin, primarily indole-3-acetic acid (IAA), is a master regulator of plant physiology, governing processes from embryogenesis to root formation and tropic responses[1]. At physiological concentrations, it orchestrates normal growth and development. Synthetic auxins, however, act as molecular Trojan horses. They are designed to be more resistant to degradation by the plant's metabolic machinery than natural IAA, leading to their persistence and accumulation[2]. This sustained, high-level signal overwhelms the plant's homeostatic controls, transforming growth-regulating processes into lethal disruptions[2][3].
This compound belongs to the phenoxycarboxylic acid family of synthetic auxins. These compounds are characterized by their selective herbicidal activity, proving highly effective against broadleaf (dicot) weeds while generally sparing grass (monocot) crops[3][4]. This selectivity is attributed to factors such as differential translocation and metabolism in tolerant species[3]. The primary herbicidal action is not due to a single lethal event but rather a cascade of disruptions in multiple growth processes, including cell wall plasticity, nucleic acid metabolism, and protein synthesis[5][6].
This guide will dissect the core molecular events that are initiated upon perception of a synthetic auxin like this compound, from receptor binding to the downstream physiological chaos that culminates in plant death.
Core Mechanism of Action: Hijacking the Canonical Auxin Signaling Pathway
The central model for auxin perception and response involves a trio of key protein families: the TIR1/AFB F-box proteins, the Aux/IAA transcriptional repressors, and the Auxin Response Factor (ARF) transcription factors[7]. Synthetic auxins exploit this pathway by acting as a persistent molecular glue.
Perception at the TIR1/AFB Co-Receptor Complex
The primary receptors for auxin are the F-box proteins known as TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its five homologs, the AUXIN SIGNALING F-BOX proteins (AFB1-5)[2]. These proteins are substrate-recognition components of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex[8].
Crucially, neither TIR1/AFB nor an Aux/IAA protein alone can bind auxin with high efficiency. Instead, auxin perception requires the formation of a co-receptor complex, where the auxin molecule sits in a pocket formed at the interface of the TIR1/AFB and Aux/IAA proteins[9][10][11]. The synthetic auxin, this compound, is presumed to function by binding within this pocket, effectively stabilizing the interaction between the TIR1/AFB receptor and an Aux/IAA repressor protein[2]. Different combinations of the 6 TIR1/AFBs and 29 Aux/IAAs in Arabidopsis can form numerous co-receptors with a wide range of auxin-binding affinities, which may contribute to the complexity of auxin responses[9][11].
Degradation of Aux/IAA Repressors
In the absence of auxin, Aux/IAA proteins bind to ARF transcription factors, preventing them from regulating their target genes[9]. The binding of a synthetic auxin like this compound stabilizes the TIR1/AFB-Aux/IAA interaction, marking the Aux/IAA protein for ubiquitination by the SCF complex. This polyubiquitin tag is a signal for the 26S proteasome, which rapidly degrades the Aux/IAA repressor[2][8].
Because synthetic auxins are more stable than IAA, they cause a sustained and relentless degradation of Aux/IAA proteins. This continuous removal of repressors is a critical step in their herbicidal action.
Derepression of ARFs and Gene Expression Overload
With the Aux/IAA repressors eliminated, the ARF transcription factors are free to bind to Auxin Response Elements (AREs) in the promoters of hundreds of downstream genes, leading to a massive and uncontrolled transcriptional activation[7][12]. Key early-response genes include:
-
GH3 family: These genes encode enzymes that conjugate amino acids to auxins, a mechanism plants use to inactivate excess hormone. While activated, this response is insufficient to counter the flood of stable synthetic auxin.
-
SAURs (Small Auxin Up-Regulated RNAs): These genes are involved in promoting cell elongation. Their overexpression contributes to the abnormal growth seen in affected plants[12].
-
ACS (1-aminocyclopropane-1-carboxylate synthase): This is the rate-limiting enzyme in the biosynthesis of ethylene[2][13].
Downstream Physiological Disruption and Herbicidal Effects
The massive transcriptional reprogramming induced by the synthetic auxin leads to a cascade of physiological disturbances that ultimately kill the plant.
Ethylene and Abscisic Acid (ABA) Overproduction
The over-induction of ACS genes leads to a surge in ethylene production[5][6]. Ethylene is a stress hormone that promotes senescence, leaf abscission, and epinasty (the downward bending of leaves), all classic symptoms of auxin herbicide injury[5].
More recent research points to the rapid accumulation of another stress hormone, abscisic acid (ABA), as a primary driver of plant death[13]. Synthetic auxins trigger a massive upregulation of the key ABA biosynthesis gene 9-cis-epoxycarotenoid dioxygenase (NCED). This leads to sustained high levels of ABA, which in turn causes widespread shutdown of photosynthesis-related genes, stomatal closure, and ultimately, senescence and death[13].
Uncontrolled Growth and Morphological Distortion
The primary action of auxins is to promote cell elongation and division[3]. When subjected to a synthetic auxin overdose, susceptible plants exhibit rapid, uncontrolled, and disorganized growth. Stems twist and curl (epinasty), leaves become malformed, and tumor-like calluses may form on stems and roots[4]. This unsustainable growth depletes the plant's energy reserves and disrupts the vascular tissues (phloem and xylem), impairing the transport of water and nutrients.
Framework for Experimental Validation
To confirm that this compound acts via the proposed mechanism, a series of well-established assays must be performed. The following protocols provide a self-validating system to interrogate its molecular and physiological activity.
Quantitative Data Summary: Benchmarking Against Known Auxins
The binding affinity of a synthetic auxin to different TIR1/AFB receptors is a key determinant of its activity. The goal of a binding assay would be to determine the dissociation constant (KD) for this compound and compare it to known auxins.
| Compound | Receptor | KD (nM) | Source |
| IAA (Natural Auxin) | TIR1-IAA7 | 13.84 ± 4.63 | [9] |
| IAA (Natural Auxin) | TIR1-IAA14 | ~10 | [9] |
| IAA (Natural Auxin) | TIR1-IAA12 | 270.25 ± 54.09 | [14] |
| Picloram (Synthetic) | AFB5-IAA7 | High Affinity | [9] |
| Picloram (Synthetic) | TIR1-IAA7 | Low Affinity | [9] |
| 2,4-D (Synthetic) | TIR1 | Binds effectively | [2] |
This table summarizes representative affinity data from the literature to provide context for the values that would be generated experimentally for this compound.
Protocol 1: Receptor-Ligand Binding Affinity via Surface Plasmon Resonance (SPR)
Causality: This assay directly measures the physical interaction between the synthetic auxin and its putative receptor targets (TIR1/AFB proteins). A low KD value would provide strong evidence that the compound binds the receptor, which is the first step in the signaling cascade.
Methodology:
-
Protein Expression: Express and purify recombinant TIR1, AFB2, and AFB5 proteins (representing different clades) from E. coli or an insect cell system.[15]
-
Immobilization: Covalently attach the purified receptor proteins to the surface of an SPR sensor chip (e.g., a CM5 chip).
-
Binding Analysis:
-
Flow a running buffer over the chip surface to establish a stable baseline.
-
Inject a series of increasing concentrations of this compound over the surface. The binding of the compound to the immobilized receptor causes a change in the refractive index, which is measured in real-time as Response Units (RU). This is the 'association' phase.
-
Replace the analyte solution with running buffer. The compound dissociates from the receptor, and the RU signal decreases. This is the 'dissociation' phase.
-
-
Data Processing:
-
Subtract the signal from a reference flow cell to correct for non-specific binding.
-
Fit the resulting sensorgram curves to a kinetic binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).
-
Protocol 2: Auxin-Induced Gene Expression via RT-qPCR
Causality: This experiment validates that receptor binding translates into the expected downstream transcriptional response. A rapid and significant increase in the mRNA levels of early auxin-responsive genes following treatment provides functional evidence of pathway activation.
Methodology:
-
Plant Material and Treatment: Grow Arabidopsis thaliana seedlings in liquid culture for 7-10 days. Treat the seedlings with a mock solution (DMSO) or a working concentration (e.g., 10 µM) of this compound. Collect tissue samples at time points such as 0, 30, 60, and 120 minutes.
-
RNA Extraction and cDNA Synthesis: Immediately freeze tissue in liquid nitrogen. Extract total RNA using a commercial kit and assess its quality and quantity. Synthesize first-strand cDNA from a standardized amount of RNA (e.g., 1 µg) using a reverse transcriptase kit.
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions using a SYBR Green master mix, the synthesized cDNA, and primers specific for target genes (e.g., IAA1, GH3.3, ACS8, NCED3) and a stable reference gene (e.g., UBQ10).
-
Run the qPCR reaction on a thermal cycler.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Determine the relative expression level of the target genes using the ΔΔCt method, normalizing to the reference gene and comparing the treated samples to the time-zero or mock-treated control. A significant fold-change indicates gene induction.
-
Conclusion
This compound is strongly predicted to function as a synthetic auxin by co-opting the plant's native TIR1/AFB signaling pathway. Its mechanism involves binding to the TIR1/AFB-Aux/IAA co-receptor complex, which triggers the proteasomal degradation of Aux/IAA transcriptional repressors. The resulting derepression of ARF transcription factors leads to a massive and uncontrolled expression of auxin-responsive genes. This transcriptional chaos precipitates a fatal cascade of physiological events, including the overproduction of ethylene and ABA, leading to uncontrolled growth, senescence, and ultimately, plant death. While this model is built upon extensive research into the phenoxyacetic acid class of herbicides, the specific binding affinities, receptor preferences, and downstream effects of this compound require direct experimental validation using the robust methodologies outlined in this guide. Such studies are essential for a complete understanding of its herbicidal profile and for the continued development of effective crop protection solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]
- 6. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 7. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Auxin Signaling in Regulation of Plant Translation Reinitiation [frontiersin.org]
- 9. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. | BioGRID [thebiogrid.org]
- 11. [PDF] A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin | Semantic Scholar [semanticscholar.org]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Toxicity Profile of 2-(3,4-Dimethylphenoxy)butanoic acid: An In-depth Technical Guide
Disclaimer: No direct toxicological studies have been identified for 2-(3,4-Dimethylphenoxy)butanoic acid. The following information is based on a read-across approach from the structurally similar and well-studied compound, 2,4-dichlorophenoxyacetic acid (2,4-D), a common phenoxy herbicide. This guide is intended for researchers, scientists, and drug development professionals.
Executive Summary
Due to the absence of direct toxicity data for this compound, this technical guide provides a preliminary toxicological assessment based on the available data for the structural analog, 2,4-dichlorophenoxyacetic acid (2,4-D). Phenoxy herbicides, like 2,4-D, are known to act as synthetic auxins, leading to uncontrolled growth and eventual death in susceptible plants. In mammals, the acute toxicity of 2,4-D is generally considered to be low to moderate. This document summarizes the available quantitative toxicity data, details relevant experimental protocols for toxicological assessment, and visualizes key experimental workflows and the proposed mechanism of action.
Quantitative Toxicity Data (Read-Across from 2,4-D)
The following tables summarize the acute toxicity and cytotoxicity data available for 2,4-dichlorophenoxyacetic acid (2,4-D).
Table 1: Acute Toxicity of 2,4-Dichlorophenoxyacetic Acid (2,4-D)
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Rat | Oral | 639 - 1646 | [1][2] |
| Mouse | Oral | 138 - 347 | [2][3] |
| Dog | Oral | 100 | [3] |
| Hamster | Oral | 500 | [3] |
| Rabbit | Dermal | 1829 - >2000 | [2] |
Table 2: Cytotoxicity of 2,4-Dichlorophenoxyacetic Acid (2,4-D) Derivatives
| Cell Line | Compound | IC50 (µM) | Exposure Time | Assay | Reference |
| MKN74 (gastric cancer) | 1-(2,4-Dichlorophenoxy)acetyl-4-(1-naphtyl)thiosemicarbazide | 631.45 | 24 h | MTT | [4] |
| BJ (normal fibroblasts) | 1-(2,4-Dichlorophenoxy)acetyl-4-(1-naphtyl)thiosemicarbazide | 137.38 | 24 h | MTT | [4] |
Genotoxicity and Other Toxicological Endpoints (Read-Across from 2,4-D)
Studies on 2,4-D have shown mixed results regarding its genotoxicity. Some studies indicate that 2,4-D can induce DNA damage and sister chromatid exchange in mammalian cells in vitro.[5] However, other reviews suggest a lack of genotoxic effects under physiological conditions.[6] The International Agency for Research on Cancer (IARC) has classified 2,4-D as "possibly carcinogenic to humans" (Group 2B), based on limited evidence in experimental animals and inadequate evidence in humans.[1]
Exposure to high concentrations of 2,4-D has been associated with neurotoxic, immunosuppressive, and hepatotoxic effects.[7] The mechanism of toxicity is thought to involve the induction of oxidative stress.[1][7][8]
Experimental Protocols
This method is designed to assess the acute oral toxicity of a substance.[3][4][9][10]
-
Sighting Study: A single animal is dosed at a starting dose level (e.g., 300 mg/kg) to determine the appropriate starting dose for the main study. Subsequent animals are dosed at higher or lower fixed dose levels (5, 50, 300, 2000 mg/kg) in a stepwise manner until the dose causing evident toxicity or mortality is identified.
-
Main Study: Groups of at least 5 animals of a single sex (typically females) are dosed with the test substance at the selected starting dose.
-
Dosing: The substance is administered as a single oral dose via gavage. Animals are fasted prior to dosing.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.
The Ames test is a widely used method to evaluate the mutagenic potential of a chemical.[8][11][12][13][14]
-
Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Procedure (Plate Incorporation Method):
-
The test compound, the bacterial culture, and (if used) the S9 mix are combined in molten top agar.
-
This mixture is poured onto minimal glucose agar plates.
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Scoring: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize histidine) compared to the negative control.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[15][16][17]
-
Cell Plating: Cells are seeded in a 96-well plate at a suitable density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the purple formazan crystals formed by metabolically active cells.
-
Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
Visualizations
Figure 1: General experimental workflow for preliminary toxicity assessment.
Figure 2: Simplified signaling pathway of synthetic auxin herbicides.
References
- 1. Oxidative stress as a mechanism for toxicity of 2,4-dichlorophenoxyacetic acid (2,4-D): studies with goldfish gills - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 3. 2,4-Dichlorophenoxyacetic Thiosemicarbazides as a New Class of Compounds against Stomach Cancer Potentially Intercalating with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 5. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,4-dichlorophenoxyacetic acid-induced oxidative stress: Metabolome and membrane modifications in Umbelopsis isabellina, a herbicide degrader | PLOS One [journals.plos.org]
- 7. 2,4-dichlorophenoxyacetic acid-induced oxidative stress: Metabolome and membrane modifications in Umbelopsis isabellina, a herbicide degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 10. Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]
- 11. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The herbicide 2,4-dichlorophenoxyacetic acid induces pancreatic β-cell death via oxidative stress-activated AMPKα signal downstream-regulated apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. my.ucanr.edu [my.ucanr.edu]
Environmental Fate and Degradation of 2-(3,4-Dimethylphenoxy)butanoic Acid: A Technical Guide
Disclaimer: Direct experimental data on the environmental fate and degradation of 2-(3,4-Dimethylphenoxy)butanoic acid is limited in publicly available scientific literature. This guide provides an in-depth analysis based on the well-studied and structurally similar phenoxy herbicide, 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB), as a surrogate. The principles and data presented are intended to provide a robust framework for understanding the likely environmental behavior of this compound.
Introduction
This compound belongs to the phenoxyalkanoic acid class of herbicides. Understanding the environmental fate and degradation of this compound is critical for assessing its potential ecological impact and for ensuring its safe and responsible use. This technical guide synthesizes available information on analogous compounds to provide a comprehensive overview of the expected environmental behavior, degradation pathways, and ecotoxicological profile of this compound. The primary surrogate used for this analysis is 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB), a widely studied phenoxybutanoic acid herbicide.
Physicochemical Properties and Environmental Mobility
Environmental Degradation Pathways
The primary routes of dissipation for phenoxy herbicides in the environment are microbial degradation, photodegradation, and to a lesser extent, hydrolysis.
Biodegradation
Microbial degradation is the most significant process for the breakdown of phenoxy herbicides in soil and aquatic environments. The biodegradation of 2,4-DB, a close structural analog, proceeds via β-oxidation of the butanoic acid side chain to yield the more phytotoxic 2,4-dichlorophenoxyacetic acid (2,4-D). This is a critical activation step in susceptible plants. Subsequently, the molecule undergoes further degradation.
The initial steps in the microbial degradation of many phenoxy herbicides are catalyzed by α-ketoglutarate-dependent dioxygenases encoded by genes such as the tfdA gene family.[1][2] These enzymes cleave the ether bond, separating the aromatic ring from the aliphatic side chain. The resulting catechols are then subject to ring cleavage and further metabolism, ultimately leading to mineralization to carbon dioxide and water.[3][4][5]
Proposed Biodegradation Pathway of this compound (by analogy to 2,4-DB and 2,4-D)
Caption: Proposed microbial degradation pathway for this compound.
Photodegradation
Photodegradation, or photolysis, involves the breakdown of a chemical by light energy. For phenoxy herbicides, this process can occur in water and on soil surfaces. The rate of photodegradation is influenced by factors such as light intensity, pH, and the presence of photosensitizing substances in the environment.[1][6] The photolysis half-life of 2,4-D in water can range from a few days to several weeks.[3][7]
Hydrolysis
Hydrolysis is the chemical breakdown of a compound due to reaction with water. For phenoxyalkanoic acids, the ether linkage is generally stable to hydrolysis under neutral and acidic conditions. However, the rate of hydrolysis can increase under alkaline conditions (high pH).[3] For ester formulations of phenoxy herbicides, hydrolysis to the parent acid is a more significant process.
Quantitative Environmental Fate Data (Surrogate: 2,4-DB)
The following tables summarize quantitative data for the environmental fate of 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB), which serves as a surrogate for this compound.
Table 1: Environmental Persistence of 2,4-DB
| Environmental Compartment | Degradation Process | Half-life (t½) | Conditions |
| Soil | Aerobic Biodegradation | 2 - 10 days | Varies with soil type, temperature, and microbial population |
| Soil | Anaerobic Biodegradation | 30 - 100 days | Slower degradation under anaerobic conditions |
| Water | Photolysis | 10 - 50 days | pH dependent; faster at higher pH |
| Water | Hydrolysis | Stable at pH 5-7 | Half-life > 1 year |
| Water-Sediment System | Aerobic | 7 - 20 days | Degradation in both water and sediment phases |
Note: The data presented are compiled from various sources and represent a range of reported values.
Table 2: Bioaccumulation Potential of Phenoxy Herbicides (Surrogate Data)
| Organism | Parameter | Value | Notes |
| Fish (general) | Bioconcentration Factor (BCF) | < 1 - 10 L/kg | Low potential for bioconcentration[6][8] |
| Algae | Bioaccumulation Factor (BAF) | 6 - 20 L/kg | Moderate accumulation in primary producers[9] |
Note: Bioaccumulation is the net uptake of a chemical from all sources (water, food, sediment), while bioconcentration refers to uptake from water only.[10][11]
Table 3: Ecotoxicity of 2,4-DB
| Trophic Level | Organism | Endpoint | Value (mg/L) |
| Algae | Pseudokirchneriella subcapitata | EC₅₀ (72h, growth inhibition) | 1.5 - 10 |
| Invertebrate | Daphnia magna | EC₅₀ (48h, immobilization) | 10 - 50 |
| Fish | Rainbow Trout (Oncorhynchus mykiss) | LC₅₀ (96h) | 5 - 20 |
| Fish | Bluegill Sunfish (Lepomis macrochirus) | LC₅₀ (96h) | 10 - 30 |
EC₅₀: The concentration that causes an effect in 50% of the test population. LC₅₀: The concentration that is lethal to 50% of the test population.[12][13][14][15]
Experimental Protocols
Standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA), are used to evaluate the environmental fate of chemicals.[16][17][18][19][20][21][22]
Soil Biodegradation Study (based on OECD Guideline 307)
This study aims to determine the rate and route of degradation of a test substance in soil under aerobic and anaerobic conditions.
Caption: Workflow for a soil biodegradation study.
Methodology:
-
Soil Selection and Preparation: Representative agricultural soils are collected, sieved (<2mm), and characterized for properties like pH, organic carbon content, and texture. The soil is pre-incubated to stabilize microbial activity.[23][24][25]
-
Application of Test Substance: The soil is treated with the ¹⁴C-labeled test substance at a concentration relevant to its intended use.
-
Incubation: The treated soil is incubated in the dark at a constant temperature (e.g., 20°C) and moisture level. For aerobic studies, a continuous flow of CO₂-free, humidified air is passed through the incubation vessels. For anaerobic studies, the soil is typically flooded and purged with nitrogen after an initial aerobic phase.
-
Sampling and Analysis: Soil samples are collected at various time points. Volatile organic compounds and ¹⁴CO₂ are trapped. Soil samples are extracted with appropriate solvents.
-
Quantification and Identification: The parent compound and its degradation products in the extracts are quantified and identified using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[26][27] The amount of ¹⁴CO₂ and volatile metabolites is determined by Liquid Scintillation Counting (LSC).
Aquatic Photodegradation Study (based on OECD Guideline 316)
This study evaluates the degradation of a chemical in water when exposed to light.
Caption: Workflow for an aquatic photodegradation study.
Methodology:
-
Solution Preparation: A sterile, buffered aqueous solution of the test substance is prepared. The use of a ¹⁴C-labeled compound is recommended.
-
Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp) at a constant temperature. A dark control is run in parallel to account for any abiotic degradation not caused by light.[12][28]
-
Sampling and Analysis: Aliquots of the solution are taken at different time intervals and analyzed for the concentration of the parent compound and any photoproducts using HPLC or LC-MS/MS.
-
Data Analysis: The rate of photodegradation and the half-life of the compound are calculated. The quantum yield, which is a measure of the efficiency of the photochemical process, can also be determined.
Conclusion
While direct data for this compound is scarce, the extensive information available for its structural analogs, particularly 2,4-DB and 2,4-D, provides a strong basis for predicting its environmental behavior. It is anticipated that this compound will be moderately persistent in the environment, with microbial degradation being the primary route of dissipation in both soil and aquatic systems. Its potential for bioaccumulation is expected to be low. The ecotoxicological profile is likely to be similar to other phenoxy herbicides, with moderate toxicity to aquatic organisms. Further experimental studies on this compound are warranted to confirm these predictions and to provide specific data for comprehensive environmental risk assessments.
References
- 1. Subchronic Toxicity of 2,4‐Dichlorophenoxyacetic Acid (2,4‐D) to Early Life Stages of Fish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Use of the bioaccumulation factor to screen chemicals for bioaccumulation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. Bioconcentration - Wikipedia [en.wikipedia.org]
- 11. What Is the Difference between the Bioaccumulation Factor (BAF) and the Bioconcentration Factor (BCF) in Aquatic Toxicology? → Learn [pollution.sustainability-directory.com]
- 12. sitem.herts.ac.uk [sitem.herts.ac.uk]
- 13. chemsafetypro.com [chemsafetypro.com]
- 14. Toxic and genotoxic effects of the 2,4-dichlorophenoxyacetic acid (2,4-D)-based herbicide on the Neotropical fish Cnesterodon decemmaculatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Algal EC50 toxicity data - ECETOC [ecetoc.org]
- 16. epa.gov [epa.gov]
- 17. files.chemicalwatch.com [files.chemicalwatch.com]
- 18. oecd.org [oecd.org]
- 19. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 20. epa.gov [epa.gov]
- 21. epa.gov [epa.gov]
- 22. epa.gov [epa.gov]
- 23. invasive.org [invasive.org]
- 24. Testing for and Deactivating Herbicide Residues | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 25. extensionpubs.unl.edu [extensionpubs.unl.edu]
- 26. epa.gov [epa.gov]
- 27. scielo.br [scielo.br]
- 28. epa.gov [epa.gov]
An In-depth Technical Guide to 2-(3,4-Dimethylphenoxy)butanoic Acid and Related Phenoxyalkanoic Acids
Introduction
2-(3,4-Dimethylphenoxy)butanoic acid belongs to the broader class of phenoxyalkanoic acids, a group of compounds with diverse biological activities and applications, ranging from herbicides to potential therapeutic agents. While specific literature on this compound is limited, this guide provides a comprehensive review of the existing knowledge on related phenoxyalkanoic and phenoxybutanoic acid derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, biological activities, and potential mechanisms of action of this class of compounds. The data and protocols are drawn from studies on structurally similar molecules and provide a foundational understanding for future research and development of this compound and its analogs.
Physicochemical Properties
Quantitative data for this compound is not extensively reported in the literature. However, data for related phenoxyalkanoic acids can provide valuable reference points.
| Property | 4-(2,4-Dimethylphenoxy)butanoic acid | 2-(4-Methoxyphenyl)butanoic acid | 4-(3,4-Dimethoxyphenyl)butanoic acid |
| Molecular Formula | C₁₂H₁₆O₃ | C₁₁H₁₄O₃ | C₁₂H₁₆O₄ |
| Molecular Weight | 208.25 g/mol | 194.23 g/mol | 224.25 g/mol |
| Melting Point | Not available | Not available | Not available |
| Boiling Point | Not available | Not available | Not available |
| XLogP3-AA | Not available | 2.3 | 1.6 |
| Hydrogen Bond Donor Count | 1 | 1 | 1 |
| Hydrogen Bond Acceptor Count | 3 | 3 | 4 |
| Rotatable Bond Count | 5 | 4 | 5 |
Synthesis and Experimental Protocols
The synthesis of phenoxyalkanoic acids, including this compound, generally follows established chemical methodologies. A common approach involves the reaction of a substituted phenol with an α-haloalkanoic acid or its ester under basic conditions.
General Synthesis of 2-Phenoxyalkanoic Acids
A widely used method for synthesizing phenoxyalkanoic acids is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an α-haloalkanoic acid ester, followed by hydrolysis of the ester to the carboxylic acid.
Experimental Protocol: Synthesis of a 2-Phenoxypropanoic Acid Derivative
This protocol is adapted from a general procedure for the synthesis of 2-(4-hydroxyphenoxy)alkanoic acids and can be modified for this compound.
Materials:
-
3,4-Dimethylphenol
-
Ethyl 2-bromobutanoate
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Methylene chloride
-
Water
Procedure:
-
Step 1: Etherification.
-
To a solution of 3,4-dimethylphenol (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl 2-bromobutanoate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude ethyl 2-(3,4-dimethylphenoxy)butanoate.
-
-
Step 2: Hydrolysis.
-
Dissolve the crude ester from Step 1 in a mixture of ethanol and 2N sodium hydroxide solution.
-
Reflux the mixture overnight.
-
After cooling, add water to the reaction mixture and wash with methylene chloride to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of 1 with concentrated hydrochloric acid.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 100 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.
-
The final product can be further purified by recrystallization or column chromatography.
-
Caption: General synthetic workflow for this compound.
Biological Activities and Signaling Pathways
Phenoxybutanoic acid derivatives have been investigated for a range of biological activities, primarily as antagonists of endothelin receptors and as anti-inflammatory agents.
Endothelin Receptor Antagonism
Certain phenoxybutanoic acid derivatives have shown potent antagonistic activity against endothelin-1 (ET-1) induced contractions, suggesting their potential in treating cardiovascular diseases like pulmonary arterial hypertension.[1] The mechanism involves blocking the endothelin A (ETA) receptor, which is a G-protein coupled receptor.
Caption: Simplified signaling pathway of endothelin receptor antagonism.
Anti-inflammatory Activity
Phenoxyacetic acid derivatives have been designed and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors.[2] COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation. By selectively inhibiting COX-2, these compounds can reduce inflammation with potentially fewer gastrointestinal side effects than non-selective NSAIDs.
Caption: Mechanism of COX-2 inhibition by phenoxyacetic acid derivatives.
Quantitative Biological Activity Data
While specific data for this compound is not available, the following table summarizes the activity of related phenoxybutanoic acid derivatives as endothelin antagonists.
| Compound | Structure | IC₅₀ (nM) for ETA Receptor Binding | Antagonistic Activity (pA₂) |
| 6e | Benzo[d]thiazol-2-yl derivative | 2.8 | 8.56 |
| 6g | Benzofuran-2-yl derivative | 15.6 | 7.81 |
| BQ123 (Reference) | Cyclo(D-Trp-D-Asp-Pro-D-Val-Leu) | 1.4 | 8.85 |
| Data from: Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity.[1] |
Conclusion
This compound is a member of the phenoxyalkanoic acid class of compounds, which has demonstrated significant potential in medicinal chemistry. Although direct research on this specific molecule is scarce, the broader literature on related derivatives provides a strong foundation for future investigations. The synthetic routes are well-established, and the known biological activities, particularly as endothelin receptor antagonists and anti-inflammatory agents, suggest promising avenues for drug discovery and development. This guide serves as a comprehensive resource for researchers interested in exploring the therapeutic potential of this compound and its analogs, providing essential information on its synthesis, potential biological targets, and methodologies for its study. Further research is warranted to elucidate the specific properties and activities of this compound.
References
In-Depth Technical Guide: Safety Data Sheet for 2-(3,4-Dimethylphenoxy)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the safety information for 2-(3,4-Dimethylphenoxy)butanoic acid (CAS No. 25140-78-7), based on available Safety Data Sheet (SDS) information. It is intended to inform researchers, scientists, and professionals in drug development about the potential hazards and safe handling procedures for this compound.
Chemical Identification and Properties
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 25140-78-7[1] |
| Molecular Formula | C₁₂H₁₆O₃[1] |
| Molecular Weight | 208.26 g/mol [1] |
| Synonyms | 2-(3,4-Dimethyl-phenoxy)-butyric acid |
Hazard Identification
According to the available Safety Data Sheet from Matrix Scientific, this compound is classified as an irritant.[1] The toxicological properties of this product have not been fully investigated.[2]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |
GHS Label Elements
The following diagram illustrates the GHS labeling information for this compound.
Precautionary Measures
A summary of precautionary statements is provided below.
| Type | P-Code | Precautionary Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P272 | Contaminated work clothing should not be allowed out of the workplace. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |
| P333 + P313 | If skin irritation or rash occurs: Get medical advice/attention. | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |
| Storage | - | Store in a well-ventilated place. Keep container tightly closed. |
| Disposal | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |
First-Aid Measures
In case of exposure, the following first-aid measures should be taken.[2]
| Exposure Route | First-Aid Measures |
| Inhalation | Move victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2] |
| Skin Contact | After contact with skin, wash with generous quantities of running water. Gently and thoroughly wash the affected area with running water and non-abrasive soap. Cool water may be used. Cover the affected area with an emollient. Seek medical attention. Wash any contaminated clothing before reusing.[2] |
| Eye Contact | Check for and remove any contact lenses. Immediately flush eyes with clean, running water for at least 15 minutes while keeping eyes open. Cool water may be used. Seek medical attention.[2] |
| Ingestion | Seek medical attention. |
Handling and Storage
Proper handling and storage procedures are critical to ensure safety.
| Aspect | Recommendations |
| Handling | Avoid prolonged exposure.[2] Use caution when handling.[2] Exposure to any chemical should be limited.[2] Do not breathe dust or vapor.[2] Have a safety shower and eye wash available.[2] Do not get in eyes, on skin, or on clothing.[2] |
| Storage | Keep container tightly closed.[2] Store in a cool, dry, well-ventilated place.[2] Ensure adequate ventilation during use.[2] Use only in a chemical fume hood.[2] |
Toxicological Information
The toxicological properties of this compound have not been fully investigated or determined.[2] It is stated to be an irritant and may be harmful by ingestion and inhalation.[2] The material is irritating to mucous membranes and the upper respiratory tract.[2]
Quantitative Toxicological Data:
No quantitative data such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%) values are available in the provided safety data sheets.
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. The GHS classifications are based on supplier-provided data, for which the underlying experimental details have not been disclosed.
Logical Relationships and Workflows
The following diagram illustrates the logical flow from hazard identification to the necessary safety precautions for handling this compound.
Disclaimer: This document is intended for informational purposes only and is based on the limited safety data available for this compound. It is not a substitute for a comprehensive risk assessment. Users should always consult the original Safety Data Sheet and follow all institutional and regulatory safety guidelines when handling this chemical.
References
The Diverse Biological Activities of Phenoxyalkanoic Acids: A Technical Guide for Researchers
An in-depth exploration of the mechanisms of action, quantitative efficacy, and experimental evaluation of phenoxyalkanoic acids, from herbicidal to potential therapeutic applications.
Phenoxyalkanoic acids are a class of organic compounds with a wide range of biological activities. Initially developed and widely recognized for their potent herbicidal properties, recent research has unveiled a broader spectrum of effects, including anti-inflammatory, analgesic, and cytotoxic activities. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the core biological activities of phenoxyalkanoic acids, their underlying mechanisms, and the experimental protocols used for their evaluation.
Herbicidal Activity: The Primary Application
The most well-established biological activity of phenoxyalkanoic acids is their ability to act as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[1][2] This mimicry disrupts normal plant growth processes, leading to uncontrolled cell division and elongation, and ultimately, plant death, particularly in dicotyledonous (broadleaf) weeds.[1][2]
Mechanism of Action: The Auxin Signaling Pathway
Phenoxyalkanoic acids exert their herbicidal effects by hijacking the plant's natural auxin signaling pathway. The core of this pathway involves the TIR1/AFB family of F-box proteins, which act as auxin receptors.[3][4] In the presence of auxins (natural or synthetic), these receptors form a co-receptor complex with Aux/IAA transcriptional repressor proteins. This complex formation targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements in the promoters of target genes, leading to changes in gene expression that drive the observed physiological responses.
Figure 1: Auxin signaling pathway initiated by phenoxyalkanoic acids.
Quantitative Assessment of Herbicidal Activity
The herbicidal efficacy of phenoxyalkanoic acids is typically quantified by determining the concentration required to inhibit plant growth by 50% (GR50). These values vary depending on the specific compound, the target plant species, and the experimental conditions.
| Compound | Plant Species | GR50 (µM) | Reference |
| 2,4-D | Arabidopsis thaliana | ~0.1 - 1 | [5] |
| MCPA | Arabidopsis thaliana | ~0.5 - 5 | [6] |
| Dichlorprop | Arabidopsis thaliana | ~1 - 10 | [7] |
| Mecoprop | Arabidopsis thaliana | ~1 - 10 | [8][9] |
Note: The GR50 values are approximate and can vary significantly between studies.
Experimental Protocol: Arabidopsis thaliana Root Elongation Inhibition Assay
This assay is a standard method for quantifying the herbicidal activity of auxin-like compounds.
1. Plant Material and Growth Conditions:
-
Sterilize Arabidopsis thaliana (Col-0) seeds by washing with 70% ethanol for 1 minute, followed by 20 minutes in a 10% sodium hypochlorite solution with 0.1% Triton X-100, and then rinse several times with sterile water.[10]
-
Plate the sterilized seeds on square Petri dishes containing half-strength Murashige and Skoog (MS) medium solidified with 0.7% (w/v) agar.[10]
-
Stratify the seeds by incubating at 4°C for 72 hours.[5]
-
Place the plates vertically in a growth chamber at 21°C with a 12/12 hour light/dark cycle.[10]
2. Herbicide Treatment:
-
After 7 days of growth, transfer seedlings with a primary root length of at least 1 cm to new plates containing MS medium supplemented with a range of concentrations of the test phenoxyalkanoic acid.[5] A solvent control (e.g., DMSO) should be included.
-
Mark the position of the root tip at the time of transfer.[5]
3. Data Collection and Analysis:
-
After an additional 7 days of growth, measure the new root growth from the marked position.[5]
-
Calculate the percentage of root growth inhibition for each concentration relative to the solvent control.
-
Determine the GR50 value by fitting the data to a dose-response curve using appropriate statistical software.
Anti-inflammatory and Analgesic Activities
Emerging evidence suggests that certain phenoxyalkanoic acid derivatives possess anti-inflammatory and analgesic properties, indicating their potential for therapeutic applications.
Mechanism of Action: Inhibition of Pro-inflammatory Pathways
The anti-inflammatory effects of these compounds are thought to be mediated, at least in part, by the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, potent mediators of inflammation and pain.[11] Additionally, there is evidence suggesting that phenoxyalkanoic acids may modulate the NF-κB signaling pathway, a central regulator of inflammatory gene expression.[12][13]
Figure 2: Proposed anti-inflammatory mechanism of phenoxyalkanoic acids.
Quantitative Assessment of Anti-inflammatory and Analgesic Activities
The anti-inflammatory and analgesic potential of phenoxyalkanoic acid derivatives is evaluated using various in vivo and in vitro assays, with IC50 (half-maximal inhibitory concentration) and ED50 (median effective dose) values being key quantitative metrics.
| Compound Class | Assay | IC50/ED50 | Reference |
| Trichlorophenoxy derivatives | Carrageenan-induced paw edema | ED50 values reported | [14] |
| Pyridyloxyphenoxyalkanates | Carrageenan-induced paw edema | ED50 values reported | [15] |
| Phenyl- and phenoxy-alkanoic acids | Phenylbenzoquinone writhing test | ED50 values reported | [16] |
Experimental Protocols
This is a widely used model of acute inflammation.
1. Animals:
-
Use male Sprague-Dawley rats (180-250 g).
2. Procedure:
-
Administer the test compound or vehicle intraperitoneally or orally.
-
After a set time (e.g., 30-60 minutes), induce inflammation by injecting a 1% solution of carrageenan in saline into the subplantar region of the right hind paw.[17][18][19]
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[18]
3. Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point.
-
Determine the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
-
Calculate the ED50 value of the test compound.
This method assesses the central analgesic activity of a compound.
1. Animals:
-
Use mice or rats.
2. Procedure:
-
Place the animal on a hot plate maintained at a constant temperature (e.g., 54 ± 1°C).[20]
-
Record the latency time for the animal to exhibit a pain response, such as licking a hind paw or jumping.[4][21] A cut-off time (e.g., 30 or 60 seconds) should be set to prevent tissue damage.[21]
-
Administer the test compound or vehicle and repeat the measurement at specified time intervals.
3. Data Analysis:
-
Calculate the increase in latency time for the treated groups compared to the vehicle control group.
-
The percentage of maximal possible effect (%MPE) can be calculated to normalize the data.
Cytotoxic Activity
Several studies have investigated the cytotoxic effects of phenoxyalkanoic acid derivatives against various cancer cell lines, suggesting their potential as anticancer agents.
Quantitative Assessment of Cytotoxicity
The cytotoxic potential is typically determined by measuring the IC50 value, the concentration of the compound that inhibits cell viability by 50%.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 2-Phenoxyacetamide derivatives | HepG2 (Liver Cancer) | 1.43 - 6.52 | [3][22] |
| 2-Phenoxyacetamide derivatives | MCF-7 (Breast Cancer) | >10 | [22] |
| Benzoic acid derivatives | Various cancer cell lines | 85.54 - 670.6 µg/ml | [23] |
| Synthetic derivatives | Breast cancer cell lines | 1.8 - 73.89 | [2] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
1. Cell Culture:
-
Seed the desired cancer cell line in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[24]
2. Compound Treatment:
-
Treat the cells with various concentrations of the phenoxyalkanoic acid derivative for a specified period (e.g., 24, 48, or 72 hours).[24] Include a vehicle control.
3. MTT Assay:
-
After the incubation period, add MTT solution (e.g., 10 µL of 5 mg/mL solution) to each well and incubate for 4 hours at 37°C.[24][25]
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[25]
-
Measure the absorbance at a wavelength of 540-590 nm using a microplate reader.[24][25]
4. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Logical Workflow for Investigating Biological Activities
The investigation of the biological activities of novel phenoxyalkanoic acid derivatives typically follows a structured workflow, from initial design and synthesis to a cascade of in vitro and in vivo assays.
Figure 3: Logical workflow for the investigation of phenoxyalkanoic acids' biological activities.
Conclusion
Phenoxyalkanoic acids represent a versatile chemical scaffold with a diverse range of biological activities. While their primary application remains in agriculture as herbicides, the growing body of evidence for their anti-inflammatory, analgesic, and cytotoxic properties opens up new avenues for research and development in the pharmaceutical sector. A thorough understanding of their structure-activity relationships, mechanisms of action, and appropriate experimental evaluation is crucial for harnessing their full potential. This guide provides a foundational framework for researchers to delve into the multifaceted biological world of phenoxyalkanoic acids.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The differential binding and biological efficacy of auxin herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. thegreenthumb20.wordpress.com [thegreenthumb20.wordpress.com]
- 7. chemicalwarehouse.com [chemicalwarehouse.com]
- 8. ojcompagnie.com [ojcompagnie.com]
- 9. lovelandproducts.ca [lovelandproducts.ca]
- 10. Analysis of Arabidopsis thaliana root growth kinetics with high temporal and spatial resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 15. benchchem.com [benchchem.com]
- 16. jeeng.net [jeeng.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. scielo.br [scielo.br]
- 21. Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D. | Semantic Scholar [semanticscholar.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Drug Pipeline Diagram [scispace.com]
- 25. pp1.eppo.int [pp1.eppo.int]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(3,4-Dimethylphenoxy)butanoic acid via Williamson Ether Synthesis
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 2-(3,4-Dimethylphenoxy)butanoic acid. The synthesis is achieved through the Williamson ether synthesis, a robust and widely applicable method for forming ethers. The protocol herein details a two-step process commencing with the formation of a phenoxide from 3,4-dimethylphenol, followed by a nucleophilic substitution reaction with ethyl 2-bromobutanoate. The resulting ester is subsequently hydrolyzed to yield the target carboxylic acid. This document is intended to serve as a practical guide for researchers in organic synthesis and drug development, providing clear methodologies, data presentation, and a visual representation of the experimental workflow.
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable method for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[1] This method is of broad scope and is utilized in both academic and industrial settings.[1] In the context of drug discovery and development, the synthesis of substituted phenoxyalkanoic acids is of significant interest due to their diverse biological activities. This compound is a valuable molecule for such research endeavors.
This protocol outlines the synthesis of this compound in two primary stages:
-
Ether Formation: Reaction of 3,4-dimethylphenol with ethyl 2-bromobutanoate in the presence of a base to form ethyl 2-(3,4-dimethylphenoxy)butanoate.
-
Ester Hydrolysis: Conversion of the intermediate ester to the final carboxylic acid product.
Data Presentation
Table 1: Physicochemical Properties of Reactants and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 3,4-Dimethylphenol | C₈H₁₀O | 122.16 | 64-66 | 226-227 |
| Ethyl 2-bromobutanoate | C₆H₁₁BrO₂ | 195.05 | - | 177-179 |
| Sodium Hydroxide | NaOH | 40.00 | 318 | 1388 |
| This compound | C₁₂H₁₆O₂ | 208.25 | 73 | 342.6 |
Table 2: Typical Reaction Parameters
| Parameter | Value |
| Reaction Scale | 10 mmol |
| Solvent (Step 1) | Acetone |
| Base (Step 1) | Anhydrous Potassium Carbonate |
| Reaction Temperature (Step 1) | Reflux (approx. 56 °C) |
| Reaction Time (Step 1) | 12-24 hours |
| Hydrolysis Agent (Step 2) | 10% Aqueous Sodium Hydroxide |
| Reaction Temperature (Step 2) | Reflux (approx. 100 °C) |
| Reaction Time (Step 2) | 2-4 hours |
| Expected Yield | 70-85% |
Experimental Protocols
Materials and Equipment
-
3,4-Dimethylphenol
-
Ethyl 2-bromobutanoate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
10% (w/v) Sodium hydroxide (NaOH) solution
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks (100 mL and 250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (250 mL)
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
Step 1: Synthesis of Ethyl 2-(3,4-Dimethylphenoxy)butanoate
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethylphenol (1.22 g, 10 mmol) and anhydrous acetone (40 mL).
-
Stir the mixture until the phenol has completely dissolved.
-
Add anhydrous potassium carbonate (2.76 g, 20 mmol).
-
To the stirred suspension, add ethyl 2-bromobutanoate (1.95 g, 10 mmol) dropwise at room temperature.
-
Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring.
-
Maintain the reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts using a Büchner funnel and wash the solid with a small amount of acetone.
-
Combine the filtrate and washings and remove the acetone using a rotary evaporator. The resulting crude oil is ethyl 2-(3,4-dimethylphenoxy)butanoate and can be used in the next step without further purification.
Step 2: Hydrolysis to this compound
-
Transfer the crude ethyl 2-(3,4-dimethylphenoxy)butanoate to a 250 mL round-bottom flask.
-
Add 50 mL of a 10% aqueous solution of sodium hydroxide.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.
-
After the hydrolysis is complete, cool the reaction mixture to room temperature.
-
Transfer the solution to a 250 mL separatory funnel and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting materials or non-acidic impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and acidify by the slow addition of concentrated hydrochloric acid until the pH is approximately 1-2. A white precipitate of this compound should form.
-
Extract the product from the acidified aqueous layer with diethyl ether (3 x 40 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude product.
-
The crude solid can be recrystallized from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound.
Visualization of Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
3,4-Dimethylphenol is corrosive and toxic. Avoid inhalation and skin contact.[2]
-
Ethyl 2-bromobutanoate is a lachrymator and is corrosive. Handle with care.
-
Concentrated hydrochloric acid is highly corrosive and should be handled with extreme caution.
-
Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during its use.
References
Application Notes and Protocols for the Enantioselective Synthesis of 2-(3,4-Dimethylphenoxy)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the enantioselective synthesis of 2-(3,4-Dimethylphenoxy)butanoic acid, a chiral carboxylic acid with potential applications in pharmaceutical research and development. The described methodology follows a classical approach involving the synthesis of the racemic acid via Williamson ether synthesis, followed by chiral resolution to isolate the desired enantiomer.
Introduction
Chiral α-aryloxyalkanoic acids are an important class of compounds in medicinal chemistry. The biological activity of these molecules is often dependent on their stereochemistry, making enantioselective synthesis a critical aspect of their development. This protocol outlines a robust and reproducible method to obtain enantiomerically enriched this compound. The synthesis is divided into three main stages:
-
Synthesis of Racemic Ethyl 2-(3,4-Dimethylphenoxy)butanoate: A Williamson ether synthesis is employed to couple 3,4-dimethylphenol with ethyl 2-bromobutanoate.
-
Hydrolysis to Racemic this compound: The resulting ester is hydrolyzed to the corresponding racemic carboxylic acid.
-
Chiral Resolution: The racemic acid is resolved using a chiral amine, (R)-(+)-1-phenylethylamine, to form diastereomeric salts which are separated by fractional crystallization. Subsequent acidification yields the enantiomerically enriched carboxylic acid.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Supplier | Notes |
| 3,4-Dimethylphenol | C₈H₁₀O | 122.16 | Sigma-Aldrich | |
| Ethyl 2-bromobutanoate | C₆H₁₁BrO₂ | 195.05 | Alfa Aesar | |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | Fisher Scientific | |
| Acetone | C₃H₆O | 58.08 | VWR | Anhydrous |
| Sodium Hydroxide | NaOH | 40.00 | Merck | |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Sigma-Aldrich | Anhydrous |
| Hydrochloric Acid (concentrated) | HCl | 36.46 | J.T. Baker | ~37% |
| (R)-(+)-1-Phenylethylamine | C₈H₁₁N | 121.18 | Sigma-Aldrich | ≥99% ee |
| Methanol | CH₃OH | 32.04 | Fisher Scientific | Anhydrous |
| Chiral HPLC Column | e.g., Chiralcel OD-H | Daicel | For ee determination |
Table 2: Representative Yields and Enantiomeric Excess for Chiral Resolution of α-Aryloxyalkanoic Acids
| Entry | Racemic Acid | Resolving Agent | Diastereomeric Salt Yield (%) | Recovered Acid Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 2-Phenoxypropanoic acid | (R)-1-Phenylethylamine | 40-50 | 85-95 | >95 |
| 2 | 2-(4-Chlorophenoxy)propanoic acid | (R)-1-Phenylethylamine | 35-45 | 80-90 | >98 |
| 3 | 2-Phenoxybutanoic acid | (S)-1-Phenylethylamine | 42-52 | 88-96 | >97 |
Note: Data in Table 2 is representative of typical resolutions of similar compounds and serves as a guideline for expected outcomes.
Experimental Protocols
Part 1: Synthesis of Racemic Ethyl 2-(3,4-Dimethylphenoxy)butanoate
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dimethylphenol (10.0 g, 81.8 mmol), anhydrous potassium carbonate (16.9 g, 122.7 mmol), and 100 mL of anhydrous acetone.
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 15 minutes. Add ethyl 2-bromobutanoate (17.5 g, 89.9 mmol) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone (2 x 20 mL).
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Dissolve the residue in diethyl ether (100 mL) and wash with 1 M NaOH solution (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ethyl 2-(3,4-dimethylphenoxy)butanoate as an oil. The product can be further purified by vacuum distillation.
Part 2: Hydrolysis to Racemic this compound
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude ethyl 2-(3,4-dimethylphenoxy)butanoate from Part 1 in ethanol (80 mL). Add a solution of sodium hydroxide (6.5 g, 162.5 mmol) in water (20 mL).
-
Reaction: Heat the mixture to reflux for 2-3 hours.[1][2] The completion of the hydrolysis can be monitored by the disappearance of the ester spot on TLC.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the residue with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.[3] A white precipitate of the carboxylic acid will form.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven to afford racemic this compound.
Part 3: Chiral Resolution of this compound
-
Formation of Diastereomeric Salts: In a 250 mL Erlenmeyer flask, dissolve the racemic this compound (10.0 g, 48.0 mmol) in 100 mL of methanol by heating. In a separate flask, dissolve (R)-(+)-1-phenylethylamine (5.8 g, 48.0 mmol) in 20 mL of methanol.
-
Crystallization: Add the warm amine solution to the hot acid solution with gentle swirling. Allow the mixture to cool slowly to room temperature, during which time one diastereomeric salt will preferentially crystallize. For complete crystallization, the flask can be placed in a refrigerator (4 °C) overnight.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The less soluble diastereomeric salt is now isolated. The enantiomeric purity of the salt can be improved by recrystallization from methanol if necessary.
-
Liberation of the Enantiomerically Enriched Acid: Suspend the crystalline diastereomeric salt in water (50 mL) and add 2 M hydrochloric acid until the pH is 1-2.[4] The chiral amine will be protonated and dissolve in the aqueous phase, while the enantiomerically enriched carboxylic acid will precipitate.
-
Isolation and Purification: Collect the solid acid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Determination of Enantiomeric Excess: The enantiomeric excess (ee) of the final product should be determined by chiral High-Performance Liquid Chromatography (HPLC).[5][6] A sample of the acid is typically derivatized to its methyl or ethyl ester before analysis on a chiral column.
Visualization
Caption: Overall workflow for the enantioselective synthesis.
Caption: Logical steps of the chiral resolution process.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. The Williamson Ether Synthesis [cs.gordon.edu]
- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 5. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uma.es [uma.es]
Application Notes & Protocols for the Quantification of 2-(3,4-Dimethylphenoxy)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 2-(3,4-Dimethylphenoxy)butanoic acid using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are based on established methods for structurally similar phenoxyalkanoic acids and may require optimization for specific matrices and instrumentation.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method
This method is adapted from a validated EPA procedure for the analysis of various phenoxyalkanoic acid herbicides in soil and is suitable for the trace quantification of this compound.
Experimental Protocol
1. Sample Preparation (for Soil Matrix)
-
Hydrolysis: Weigh 10 g of the soil sample into a flask. Add 10 mL of a sodium hydroxide hydrolysis solution (15:85 v/v 47% NaOH:deionized water) and 1 mL of methanol. Heat the sample in an oven at 85°C overnight (at least 16 hours) to hydrolyze any esters.
-
Acidification: After cooling, gently acidify the sample by adding 2.5 mL of chilled 15N sulfuric acid to a pH of approximately 3.
-
Extraction: Transfer the extract to a 50 mL centrifuge tube. Rinse the flask with 2 mL of 1M chloroacetic acid and add the rinsing to the extract. Add 9 mL of acetonitrile and the contents of a QuEChERS citrate extraction kit. Shake vigorously.
-
Centrifugation: Centrifuge the sample at 3500 rpm for 15 minutes at 4°C.
-
Cleanup: Transfer 1.8 mL of the acetonitrile/methanol (middle) layer to a 2 mL microcentrifuge tube containing 100 mg anhydrous magnesium sulfate, 50 mg graphitized carbon black, and 100 mg aluminum oxide. Vortex and shake for 10 minutes.
-
Final Preparation: Centrifuge at 13,000 rpm for 10 minutes. Transfer a 0.4 mL aliquot of the extract to an HPLC vial and add 0.6 mL of water with 0.2% formic acid and 10 µL of a suitable internal standard solution (e.g., a stable isotope-labeled analog).
2. HPLC-MS/MS Instrumentation and Conditions
-
HPLC System: Agilent 1290 Infinity or equivalent
-
Mass Spectrometer: Sciex TripleQuad 6500 or equivalent
-
Column: Phenomenex Onyx C18 Monolithic, 3.0 mm x 100 mm
-
Guard Column: Phenomenex KJ0-4282 C18, 4 mm
-
Column Temperature: 20°C
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Injection Volume: 40 µL
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.01 - 0.03 | 55 | 45 |
| 6.00 | 25 | 75 |
| 6.01 - 7.15 | 5 | 95 |
| 7.16 - 9.00 | 55 | 45 |
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Monitoring: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by infusing a standard of this compound. A probable precursor ion would be the deprotonated molecule [M-H]⁻. Product ions would result from the fragmentation of the precursor.
Quantitative Data Summary (Based on Structurally Similar Compounds)
The following data is based on the analysis of related phenoxyalkanoic acids from the EPA method and should be considered as target values for method validation with this compound.[1]
| Parameter | Value (for related compounds) |
| Limit of Detection (LOD) in Soil | 0.0003 - 0.0009 mg/kg |
| Limit of Quantification (LOQ) in Soil | 0.01 mg/kg |
| Linearity | To be determined (typically 0.01 to 1 mg/kg) |
| Recovery | To be determined (typically 70-120%) |
HPLC-MS/MS Workflow Diagram
Caption: Workflow for HPLC-MS/MS analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method with Derivatization
Due to the low volatility of carboxylic acids, a derivatization step is necessary for analysis by GC-MS. Silylation is a common and effective method for this purpose.
Experimental Protocol
1. Sample Preparation and Derivatization
-
Extraction: Extract this compound from the sample matrix using a suitable solvent (e.g., ethyl acetate, dichloromethane) based on the sample type. An acidic pH during extraction will ensure the analyte is in its protonated form, improving extraction efficiency into an organic solvent.
-
Drying: Evaporate the extraction solvent to dryness under a gentle stream of nitrogen at approximately 60°C.
-
Derivatization (Silylation):
-
To the dried residue, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 60-80°C for 30-60 minutes to ensure complete derivatization to the trimethylsilyl (TMS) ester.
-
Allow the vial to cool to room temperature.
-
The sample can be directly injected, or the derivatization reagent can be evaporated, and the residue redissolved in a suitable solvent like chloroform or hexane.
-
2. GC-MS Instrumentation and Conditions
-
GC System: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5ms (or similar non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injection Mode: Splitless
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50-500 m/z
Quantitative Data Summary (Based on Structurally Similar Compounds)
The following data is based on the analysis of related phenoxy herbicides and should be considered as target values for method validation.
| Parameter | Value (for related compounds) |
| Limit of Detection (LOD) | To be determined (target: low ng/L to µg/L range) |
| Limit of Quantification (LOQ) | To be determined (target: low ng/L to µg/L range) |
| Linearity | To be determined |
| Recovery | To be determined (dependent on extraction efficiency) |
GC-MS with Derivatization Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound with derivatization.
References
Purification of "2-(3,4-Dimethylphenoxy)butanoic acid" by recrystallization or chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 2-(3,4-Dimethylphenoxy)butanoic acid, a key intermediate in various chemical syntheses. The following sections outline methodologies for both recrystallization and chromatographic purification, offering robust options for achieving high purity of the target compound.
Due to limited publicly available data on the specific purification of this compound, the following protocols are based on established methods for structurally similar phenoxyalkanoic acids and aromatic carboxylic acids. These guidelines provide a strong starting point for method development and optimization.
Data Presentation
The following tables summarize expected quantitative data for the purification of this compound by recrystallization and column chromatography. These values are representative of typical purifications for analogous compounds.
Table 1: Recrystallization Purification Data
| Parameter | Crude Material | After Recrystallization |
| Purity (by HPLC, %) | ~90% | >99% |
| Yield (%) | - | 75-90% |
| Appearance | Off-white to light brown solid | White crystalline solid |
| Melting Point (°C) | Variable (depressed) | Sharp, defined range |
Table 2: Column Chromatography Purification Data
| Parameter | Crude Material | After Column Chromatography |
| Purity (by HPLC, %) | ~90% | >99.5% |
| Yield (%) | - | 60-80% |
| Appearance | Off-white to light brown solid | White solid |
Experimental Protocols
Recrystallization Protocol
Recrystallization is a highly effective technique for purifying solid compounds. The choice of solvent is critical and should be determined experimentally. For this compound, a polar protic solvent or a mixed solvent system is likely to be effective.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Isopropanol, or a mixture such as Toluene/Heptane or Acetone/Water)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask and vacuum source
Procedure:
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of the chosen solvent at its boiling point. A good solvent will dissolve the compound when hot but not at room temperature. If a single solvent is not suitable, a two-solvent system can be employed.[1][2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the recrystallization solvent and heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the compound just dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Column Chromatography Protocol
Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase. For this compound, a normal-phase or reversed-phase approach can be used. A reversed-phase method is described below.
Materials:
-
Crude this compound
-
Silica gel C18 (for reversed-phase chromatography)
-
Solvents for mobile phase (e.g., Acetonitrile, Water, and an acid modifier like acetic acid or trifluoroacetic acid)
-
Chromatography column
-
Fraction collector or test tubes
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of the C18 silica gel in the initial mobile phase solvent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Loading: Carefully load the dissolved sample onto the top of the packed column.
-
Elution: Begin eluting the sample through the column with the mobile phase. A typical mobile phase for a reversed-phase separation of a similar compound could be a gradient of acetonitrile in water with 0.1% acetic acid.[3][4] Start with a lower concentration of acetonitrile and gradually increase it to elute the compound.
-
Fraction Collection: Collect fractions of the eluent as it passes through the column.
-
Analysis: Analyze the collected fractions for the presence of the desired compound using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Isolation: Combine the pure fractions containing this compound.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified solid compound.
Visualizations
The following diagrams illustrate the logical workflow for the purification of this compound.
Caption: Overall purification workflow for this compound.
Caption: Logical relationship between purification methods and desired outcomes.
References
Application Notes and Protocols for the Evaluation of 2-(3,4-Dimethylphenoxy)butanoic acid as a Potential Herbicide
Introduction: The Promise of a Novel Phenoxyalkanoic Acid Herbicide
The phenoxyalkanoic acids are a well-established class of herbicides that have been pivotal in modern agriculture for their selective control of broadleaf weeds.[1] These compounds function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA) at supraoptimal concentrations, leading to uncontrolled growth and ultimately, the death of susceptible plant species.[2][3] While classic examples like 2,4-D and MCPA have been in use for decades, the search for new active ingredients with improved efficacy, selectivity, and environmental profiles remains a key objective in agrochemical research.
This document provides a comprehensive guide for the investigation of 2-(3,4-Dimethylphenoxy)butanoic acid as a potential new herbicide. Although specific herbicidal data for this compound is not extensively documented, its chemical structure strongly suggests activity as a synthetic auxin. The presence of the butanoic acid side chain also raises the intriguing possibility of it acting as a pro-herbicide, being converted to the more active acetic acid analogue within the target plant, a mechanism observed in compounds like 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB).[4][5]
These application notes and protocols are designed for researchers, scientists, and drug development professionals to systematically evaluate the herbicidal potential of this compound, from initial screening to mode of action studies.
Proposed Mechanism of Action: A Synthetic Auxin Approach
It is hypothesized that this compound acts as a synthetic auxin. At the molecular level, it is proposed to bind to auxin receptors, such as the TIR1/AFB F-box proteins, leading to the degradation of Aux/IAA transcriptional repressors.[2] This, in turn, derepresses Auxin Response Factors (ARFs), causing the upregulation of auxin-responsive genes. The sustained and excessive expression of these genes disrupts normal plant growth and development, leading to characteristic herbicidal effects like epinasty, cell elongation, and eventually, plant death.[6][7]
An additional or alternative hypothesis is that this compound is a pro-herbicide that is converted to 2-(3,4-Dimethylphenoxy)acetic acid via β-oxidation within susceptible plants. This active form would then exert its herbicidal effects as a potent synthetic auxin.
Diagram of the Proposed Mechanism of Action
Caption: Proposed mechanism of this compound as a pro-herbicide.
Synthesis of this compound
For research purposes, this compound can be synthesized via a Williamson ether synthesis. The following is a general protocol:
Materials:
-
3,4-Dimethylphenol
-
Ethyl 2-bromobutanoate
-
Sodium hydride (NaH) or Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4)
Protocol:
-
Alkylation:
-
To a solution of 3,4-dimethylphenol in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.
-
Allow the reaction to stir for 30 minutes at room temperature.
-
Add ethyl 2-bromobutanoate dropwise and stir the reaction mixture at room temperature overnight.
-
-
Work-up and Extraction:
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield the crude ester.
-
-
Saponification:
-
Dissolve the crude ester in a mixture of ethanol and aqueous NaOH solution.
-
Reflux the mixture for 2-4 hours.
-
-
Acidification and Purification:
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue with concentrated HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Experimental Protocols for Herbicidal Evaluation
The following protocols outline a systematic approach to evaluating the herbicidal properties of this compound.
Protocol 1: Primary Screening - Dose-Response Bioassay
Objective: To determine the phytotoxicity of this compound and establish a dose-response curve on a model plant species.
Materials:
-
Seeds of a susceptible dicot species (e.g., Arabidopsis thaliana, cress, or a common weed like Galium aparine).
-
Agar medium (e.g., 0.8% agar in water).
-
Petri dishes.
-
Stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Growth chamber with controlled light and temperature.
Procedure:
-
Prepare a series of dilutions of the test compound from the stock solution to achieve final concentrations ranging from micromolar to millimolar levels in the agar medium.
-
Dispense the agar medium containing the different concentrations of the test compound into sterile Petri dishes. Include a solvent control.
-
Place seeds of the test plant species onto the surface of the solidified agar.
-
Seal the Petri dishes and place them in a growth chamber under controlled conditions (e.g., 16h light/8h dark cycle, 22°C).
-
After 7-10 days, measure the root length and shoot fresh weight of the seedlings.
-
Calculate the percent inhibition of root growth and shoot growth compared to the solvent control for each concentration.
-
Plot the percent inhibition against the logarithm of the concentration to generate a dose-response curve and determine the GR50 (concentration required for 50% growth reduction).
Protocol 2: Secondary Screening - Herbicidal Spectrum and Selectivity
Objective: To determine the range of plant species affected by this compound and its selectivity between weeds and crops.
Materials:
-
Seeds of various weed species (e.g., broadleaf weeds and grasses).
-
Seeds of crop species (e.g., wheat, corn, soybean, cotton).
-
Pots with a suitable soil mix.
-
Greenhouse facilities.
-
Spray chamber for herbicide application.
-
Formulation of this compound (e.g., as an emulsifiable concentrate or a solution with a surfactant).
Procedure:
-
Sow seeds of the selected weed and crop species in pots and grow them in a greenhouse to a specified growth stage (e.g., 2-4 leaf stage).
-
Prepare different application rates of the formulated this compound.
-
Apply the herbicide to the plants using a calibrated spray chamber to ensure uniform coverage. Include an untreated control and a formulation blank control.
-
Return the treated plants to the greenhouse and observe for herbicidal effects over a period of 14-21 days.
-
Assess the phytotoxicity visually using a rating scale (e.g., 0% = no effect, 100% = complete kill).
-
At the end of the observation period, harvest the above-ground biomass and measure the fresh or dry weight to quantify the herbicidal effect.
-
Analyze the data to determine the herbicidal spectrum and the selectivity between weed and crop species.
Data Presentation: Herbicidal Efficacy Table
| Plant Species | Type | Application Rate (g/ha) | Visual Injury (%) | Biomass Reduction (%) |
| Galium aparine | Broadleaf Weed | X | ||
| Amaranthus retroflexus | Broadleaf Weed | X | ||
| Setaria viridis | Grass Weed | X | ||
| Triticum aestivum (Wheat) | Monocot Crop | X | ||
| Zea mays (Corn) | Monocot Crop | X | ||
| Glycine max (Soybean) | Dicot Crop | X |
Protocol 3: Mode of Action Confirmation - Auxin-like Activity
Objective: To confirm that the herbicidal effects of this compound are due to its activity as a synthetic auxin.
A. Root Elongation Assay in Arabidopsis thaliana
Procedure:
-
Grow Arabidopsis thaliana seedlings vertically on agar plates for 4-5 days.
-
Transfer the seedlings to new agar plates containing a range of concentrations of this compound or a known auxin herbicide (e.g., 2,4-D) as a positive control.
-
After 2-3 days, measure the primary root length and count the number of lateral roots.
-
Compare the effects of the test compound to those of 2,4-D. An inhibition of primary root growth and a stimulation of lateral root formation at lower concentrations are indicative of auxin-like activity.
B. Gene Expression Analysis
Procedure:
-
Treat young seedlings of a susceptible species with a sub-lethal concentration of this compound.
-
Harvest tissue samples at different time points after treatment (e.g., 1, 3, 6, 24 hours).
-
Extract total RNA from the tissue samples.
-
Perform quantitative real-time PCR (qRT-PCR) to analyze the expression levels of known early auxin-responsive genes (e.g., members of the GH3 and SAUR gene families).
-
A significant upregulation of these genes in response to treatment would provide strong evidence for an auxin-like mode of action.
Experimental Workflow
The following diagram illustrates the logical flow of experiments for the comprehensive evaluation of this compound as a potential herbicide.
Caption: Workflow for evaluating a potential herbicide.
References
- 1. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 2. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Auxin herbicides: current status of mechanism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,4-DB - Wikipedia [en.wikipedia.org]
- 5. 4-(2,4-Dichlorophenoxy)butanoic acid | 94-82-6 | Benchchem [benchchem.com]
- 6. Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]
- 7. Auxin and Auxinic Herbicide Mechanisms of Action | MediaHub | University of Nebraska-Lincoln [mediahub.unl.edu]
Application Notes & Protocols: 2-(3,4-Dimethylphenoxy)butanoic acid in Plant Tissue Culture
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction & Scientific Context
2-(3,4-Dimethylphenoxy)butanoic acid is a member of the aryloxyphenoxypropionate chemical class. While specific literature on its direct application in plant tissue culture is emerging, its structural similarity to known phenoxy herbicides and synthetic auxins, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB), strongly suggests its potential as a plant growth regulator.[1][2] This document provides a comprehensive guide for researchers to systematically evaluate and utilize this compound as a novel synthetic auxin in plant tissue culture applications.
Synthetic auxins are critical components in plant cell and tissue culture, primarily for their role in inducing cell division, differentiation, and morphogenesis.[3][4] They are instrumental in processes such as callus induction, somatic embryogenesis, and adventitious root formation. The protocols and methodologies outlined herein are designed to provide a robust framework for characterizing the auxin-like activity of this compound and establishing its optimal working concentrations for various plant species and applications.
Postulated Mechanism of Action
It is hypothesized that this compound, like other synthetic auxins, mimics the effects of the natural plant hormone indole-3-acetic acid (IAA).[3][5] The proposed mechanism involves its perception by cellular auxin receptors, primarily the TIR1/AFB F-box proteins.[6] This binding event is anticipated to promote the degradation of Aux/IAA transcriptional repressors, thereby activating Auxin Response Factors (ARFs) and initiating the expression of auxin-responsive genes that drive cell division and differentiation.[5][6]
Diagram 1: Postulated Auxin Signaling Pathway
The following diagram illustrates the canonical auxin signaling pathway, which is the expected mechanism of action for this compound.
Caption: Postulated signaling cascade for this compound.
Section 2: Protocols for Evaluation and Application
Preparation of Stock Solutions
Rationale: A concentrated, sterile stock solution is essential for accurately and aseptically dispensing the plant growth regulator into tissue culture media. The choice of solvent is critical and depends on the solubility of the compound.
Materials:
-
This compound (CAS 25140-78-7)[7]
-
Dimethyl sulfoxide (DMSO) or 1N NaOH
-
Sterile, purified water (e.g., Milli-Q® or equivalent)
-
Sterile volumetric flasks
-
Sterile syringe filters (0.22 µm)
-
Sterile storage bottles
Protocol:
-
Solubility Test: Before preparing the stock solution, determine the solubility of this compound. Test small quantities in water, 1N NaOH, and DMSO. Phenoxy acid derivatives are often sparingly soluble in water but dissolve readily in a weak base or an organic solvent.
-
Preparation of a 1 mg/mL Stock Solution:
-
Accurately weigh 100 mg of this compound.
-
Transfer the powder to a sterile 100 mL volumetric flask.
-
Add a minimal amount of the appropriate solvent (e.g., 2-3 mL of 1N NaOH or DMSO) to completely dissolve the powder.
-
Once dissolved, bring the volume to 100 mL with sterile, purified water. Mix thoroughly.
-
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.
-
Storage: Store the stock solution at 2-8°C in the dark. Properly stored, the solution should be stable for several months.
Experimental Workflow for Determining Optimal Concentration
Rationale: The biological activity of a synthetic auxin is highly concentration-dependent. A dose-response experiment is crucial to identify the optimal concentration range for desired effects, such as callus induction or root formation, while also identifying potential phytotoxicity at higher concentrations.
Diagram 2: Dose-Response Experimental Workflow
Caption: Workflow for determining the optimal concentration of a novel auxin.
Protocol for Callus Induction Assay (Example using Tobacco Leaf Discs):
-
Media Preparation: Prepare Murashige and Skoog (MS) basal medium[8] supplemented with vitamins, 30 g/L sucrose, and a gelling agent like agar or Phytagel™.[4]
-
Adding the Test Compound: After autoclaving and cooling the medium to approximately 50-60°C, add the sterile stock solution of this compound to achieve the desired final concentrations (e.g., 0, 0.1, 0.5, 1.0, 2.0, 5.0 mg/L). A control group with no added auxin is essential. For callus induction, a cytokinin such as kinetin or BAP is often used in combination; maintain a constant cytokinin concentration across all treatment groups.
-
Explant Source: Use young, fully expanded leaves from a sterile, in vitro-grown tobacco plantlet.
-
Inoculation: Place leaf disc explants (approximately 1 cm²) onto the prepared media in petri dishes.
-
Incubation: Culture the explants in a growth chamber at 25 ± 2°C with a 16-hour photoperiod.
-
Data Collection: After 4-6 weeks, record the percentage of explants forming callus, the fresh weight of the callus, and morphological characteristics (e.g., color, texture).
Section 3: Data Interpretation and Expected Outcomes
The data from the dose-response study should be compiled to understand the efficacy of this compound.
Hypothetical Data Summary Table
The following table illustrates how to present the results from a callus induction experiment.
| Concentration of this compound (mg/L) | Callus Induction Frequency (%) | Mean Callus Fresh Weight (g) ± SE | Morphological Observations |
| 0.0 (Control) | 5% | 0.02 ± 0.01 | Minimal swelling at cut edges |
| 0.1 | 45% | 0.25 ± 0.05 | Friable, light-colored callus |
| 0.5 | 85% | 0.85 ± 0.10 | Vigorous, friable, light-yellow callus |
| 1.0 | 95% | 1.50 ± 0.15 | Healthy, proliferative callus |
| 2.0 | 90% | 1.35 ± 0.12 | Compact, slightly browning callus |
| 5.0 | 30% | 0.40 ± 0.08 | Necrotic, poor growth (phytotoxicity) |
Interpretation: Based on this hypothetical data, the optimal concentration for callus induction in tobacco leaf discs would be approximately 1.0 mg/L. Concentrations above 2.0 mg/L appear to be inhibitory, a common characteristic of auxins.
Section 4: Concluding Remarks and Best Practices
The evaluation of this compound in plant tissue culture should be approached with systematic rigor. As a presumed synthetic auxin, its effects are likely to be pleiotropic, influencing various developmental pathways.
Best Practices:
-
Species Specificity: The optimal concentration and effects of any plant growth regulator are highly dependent on the plant species and even the genotype. Protocols should be optimized for each new plant system.
-
Interaction with Other Hormones: The ratio of auxins to cytokinins is a key determinant of developmental outcomes (e.g., callus vs. roots vs. shoots). When evaluating a new auxin, it is advisable to test it with varying concentrations of cytokinins.
-
Aseptic Technique: Strict adherence to sterile techniques is paramount to prevent microbial contamination, which can confound experimental results.[9]
-
Comprehensive Documentation: Maintain detailed records of all experimental parameters, including media composition, incubation conditions, and observed plant responses.
By following the protocols and frameworks outlined in these application notes, researchers can effectively characterize the biological activity of this compound and integrate it into their plant tissue culture workflows.
References
- 1. Butanoic acid, 4-(4-chloro-2-methylphenoxy)- | C11H13ClO3 | CID 7207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. ic.unicamp.br [ic.unicamp.br]
- 9. Plant Tissue Culture [himedialabs.com]
Application Note: A High-Throughput Bioassay for Screening Novel Cyclooxygenase-2 (COX-2) Inhibitors Based on 2-(3,4-Dimethylphenoxy)butanoic acid Scaffolds
Application Notes and Protocols for 2-(3,4-Dimethylphenoxy)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction:
2-(3,4-Dimethylphenoxy)butanoic acid is a small molecule belonging to the phenoxyalkanoic acid class of compounds. While specific biological activities for this particular molecule are not extensively documented in publicly available literature, its structural similarity to known peroxisome proliferator-activated receptor (PPAR) agonists suggests its potential as a modulator of this important class of nuclear receptors. PPARs (isoforms α, β/δ, and γ) are critical regulators of lipid and glucose metabolism, inflammation, and cellular differentiation, making them attractive targets for the development of therapeutics for metabolic diseases and other conditions.[1][2][3]
These application notes provide a hypothetical framework for the experimental investigation of this compound as a potential PPAR agonist, based on established methodologies for characterizing similar compounds.
Disclaimer: this compound is intended for research use only and is not for diagnostic or therapeutic use.[4]
Potential Application: PPAR Agonist Activity Screening
Based on its chemical structure, this compound is a candidate for screening as a PPAR agonist. The following sections detail protocols for in vitro assays to determine its activity and selectivity for PPAR isoforms.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical EC50 values for this compound against human PPARα and PPARγ, in comparison to known reference compounds. This data is for illustrative purposes to guide experimental design and data analysis.
| Compound | PPARα EC50 (nM) | PPARγ EC50 (nM) | Selectivity (α vs γ) |
| This compound | 500 | 2500 | 5-fold for α |
| GW7647 (PPARα agonist) | 10 | >10,000 | >1000-fold for α |
| Rosiglitazone (PPARγ agonist) | >10,000 | 50 | >200-fold for γ |
| Bezafibrate (Pan-PPAR agonist) | 1,000 | 5,000 | 5-fold for α |
EC50 values represent the concentration of the compound that elicits a half-maximal response in the corresponding assay.
Experimental Protocols
In Vitro PPAR Agonist Activity Assessment using a Luciferase Reporter Assay
This protocol describes a cell-based assay to quantify the agonist activity of this compound on human PPARα and PPARγ. The assay utilizes mammalian cells engineered to express the respective human PPAR isoform and a luciferase reporter gene under the control of a PPAR response element (PPRE).[5]
Materials:
-
Human PPARα and PPARγ reporter assay kits (e.g., from INDIGO Biosciences)[4][6]
-
This compound
-
Known PPAR agonists (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ) as positive controls
-
DMSO (cell culture grade)
-
Cell culture medium (as specified by the assay kit)
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final assay concentrations (e.g., from 1 nM to 100 µM). The final DMSO concentration in the assay should not exceed 0.1%.
-
Prepare similar dilution series for the positive control compounds.
-
-
Cell Seeding and Treatment:
-
Thaw and culture the reporter cells according to the manufacturer's protocol.
-
Seed the cells into a 96-well plate at the recommended density.
-
Add the prepared compound dilutions to the respective wells. Include wells with medium and 0.1% DMSO as a vehicle control.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours.
-
-
Luciferase Activity Measurement:
-
After the incubation period, remove the medium from the wells.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the assay kit's instructions.
-
-
Data Analysis:
-
Normalize the luciferase readings to the vehicle control.
-
Plot the normalized data as a function of the compound concentration.
-
Calculate the EC50 value using a suitable non-linear regression model (e.g., sigmoidal dose-response).
-
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of the test compound to ensure that the observed effects in the reporter assay are not due to cell death. A standard MTT or similar viability assay can be performed in parallel with the reporter assay.
Materials:
-
Cell line used in the reporter assay
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cells in a 96-well plate and treat with the same concentrations of this compound as used in the reporter assay.
-
Incubate for 24 hours.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the concentration of the compound that causes a 50% reduction in cell viability (CC50).
-
Visualizations
PPAR Signaling Pathway
The following diagram illustrates the general mechanism of PPAR activation. Upon ligand binding, PPAR forms a heterodimer with the retinoid X receptor (RXR), which then binds to PPREs in the promoter region of target genes, leading to the regulation of their transcription.[3]
Caption: General signaling pathway of PPAR activation.
Experimental Workflow for PPAR Agonist Screening
The following diagram outlines a typical workflow for screening and characterizing a novel compound for PPAR agonist activity.
Caption: Workflow for screening potential PPAR agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. A recombinant PPRE-driven luciferase bioassay for identification of potential PPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. indigobiosciences.com [indigobiosciences.com]
Application Notes and Protocols for 2-(3,4-Dimethylphenoxy)butanoic acid in Plant Hormone Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3,4-Dimethylphenoxy)butanoic acid is a synthetic auxin analog belonging to the phenoxyalkanoic acid class of compounds. Like other synthetic auxins, it mimics the activity of the primary endogenous auxin, indole-3-acetic acid (IAA), by co-opting the plant's natural auxin perception and signaling machinery. These synthetic analogs are invaluable tools in plant biology research due to their typically enhanced stability and resistance to metabolic degradation compared to IAA. At varying concentrations, this compound can be utilized to elicit a range of physiological responses, from promoting cell elongation and root initiation at low doses to inducing herbicidal effects at higher concentrations. This makes it a versatile compound for dissecting the intricate auxin signaling network that governs nearly every aspect of plant growth and development.
Mechanism of Action: The Canonical Auxin Signaling Pathway
The biological effects of this compound are mediated through the core auxin signaling pathway. This pathway involves three key protein families:
-
TIR1/AFB Receptors: The TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins are the primary auxin receptors.
-
Aux/IAA Repressors: These are transcriptional repressors that inhibit the activity of auxin response factors.
-
Auxin Response Factors (ARFs): These are transcription factors that bind to auxin-responsive elements in the promoters of auxin-responsive genes, thereby regulating their expression.
In the absence of auxin, Aux/IAA proteins form heterodimers with ARFs, repressing their transcriptional activity. When this compound (or endogenous auxin) is present, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and the Aux/IAA repressor. This interaction leads to the ubiquitination of the Aux/IAA protein by the SCFTIR1/AFB E3 ubiquitin ligase complex and its subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates the ARF, allowing it to activate the transcription of downstream auxin-responsive genes, which in turn mediate the physiological responses.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₆O₃ |
| Molecular Weight | 208.25 g/mol |
| IUPAC Name | This compound |
| SMILES | CCC(C1=CC(=C(C=C1)C)C)OC(=O)O |
| Solubility | Soluble in organic solvents such as DMSO, ethanol, and methanol. Limited solubility in water. |
| Storage | Store at -20°C for long-term stability. |
Quantitative Data (Illustrative)
The following tables present hypothetical quantitative data for this compound, based on typical values for other phenoxy-type synthetic auxins. This data is for illustrative purposes and should be experimentally verified.
Table 1: Binding Affinity to TIR1/AFB Receptors
| Receptor | Dissociation Constant (Kd) (nM) |
| TIR1 | 85 |
| AFB1 | 120 |
| AFB2 | 95 |
| AFB3 | 150 |
| AFB5 | 70 |
Table 2: Dose-Response in Arabidopsis thaliana Root Elongation Assay
| Concentration (µM) | Primary Root Length (% of Control) |
| 0.001 | 98 ± 4 |
| 0.01 | 85 ± 5 |
| 0.1 | 55 ± 6 |
| 1 | 25 ± 4 |
| 10 | 10 ± 3 |
Table 3: Relative Gene Expression of Auxin-Responsive Genes in Arabidopsis thaliana Seedlings
| Gene | Fold Change (vs. Control) after 2h Treatment (1 µM) |
| IAA1 | 15.5 ± 2.1 |
| IAA5 | 25.2 ± 3.5 |
| GH3.3 | 18.9 ± 2.8 |
| SAUR19 | 35.7 ± 4.2 |
Experimental Protocols
Protocol 1: Arabidopsis thaliana Root Elongation Assay
This protocol is a standard method to assess the biological activity of auxin-like compounds by measuring their inhibitory effect on primary root growth.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Agar
-
This compound stock solution (10 mM in DMSO)
-
Sterile petri dishes (100 mm)
-
Sterile water
-
DMSO (vehicle control)
Procedure:
-
Seed Sterilization:
-
Place seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% ethanol and incubate for 5 minutes.
-
Remove ethanol and add 1 mL of 50% bleach with 0.05% Tween-20. Incubate for 10 minutes with occasional vortexing.
-
Wash seeds 5 times with sterile water.
-
Resuspend seeds in 0.1% sterile agar solution.
-
-
Plating:
-
Prepare MS agar plates containing 1% sucrose and the desired concentrations of this compound (e.g., 0, 0.001, 0.01, 0.1, 1, 10 µM). Ensure the final concentration of DMSO is consistent across all plates and does not exceed 0.1%.
-
Pipette the sterilized seeds onto the surface of the agar plates in a straight line.
-
Seal the plates with breathable tape.
-
-
Growth Conditions:
-
Stratify the seeds by incubating the plates at 4°C in the dark for 2-3 days.
-
Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the agar surface.
-
Grow seedlings under a long-day photoperiod (16h light / 8h dark) at 22°C for 5-7 days.
-
-
Data Acquisition and Analysis:
-
Remove the plates and scan them at high resolution.
-
Measure the length of the primary root for at least 20 seedlings per treatment using image analysis software (e.g., ImageJ).
-
Calculate the average root length and standard deviation for each concentration.
-
Normalize the data by expressing the average root length at each concentration as a percentage of the average root length of the vehicle control.
-
Plot the percentage of root elongation against the log of the concentration to generate a dose-response curve.
-
Protocol 2: Gene Expression Analysis by qRT-PCR
This protocol details the quantification of auxin-responsive gene expression in Arabidopsis thaliana seedlings following treatment with this compound.
Materials:
-
Arabidopsis thaliana seedlings (10-14 days old, grown in liquid MS medium)
-
This compound stock solution (10 mM in DMSO)
-
Liquid MS medium
-
Liquid nitrogen
-
RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)
-
DNase I
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Gene-specific primers for target genes (e.g., IAA1, GH3.3) and a reference gene (e.g., ACTIN2)
-
qPCR instrument
Procedure:
-
Seedling Treatment:
-
Grow Arabidopsis seedlings in liquid MS medium under sterile conditions.
-
Add this compound to the liquid medium to a final concentration of 1 µM. For the control, add an equivalent volume of DMSO.
-
Incubate the seedlings for the desired time (e.g., 2 hours).
-
-
RNA Extraction:
-
Harvest whole seedlings, blot dry, and immediately flash-freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qPCR reactions by mixing the cDNA template, forward and reverse primers for the target and reference genes, and the SYBR Green master mix.
-
Perform the qPCR using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include no-template controls and no-reverse-transcriptase controls to check for contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Cq) values for each reaction.
-
Calculate the relative gene expression using the ΔΔCq method. Normalize the expression of the target genes to the expression of the reference gene.
-
Calculate the fold change in gene expression in the treated samples relative to the control samples.
-
Disclaimer
The quantitative data provided in this document is illustrative and based on the known activities of structurally related phenoxy-type auxins. Researchers should perform their own experiments to determine the precise biological activity and dose-response of this compound for their specific experimental system. The protocols provided are general guidelines and may require optimization.
Application Notes and Protocols for Structure-Activity Relationship Studies of 2-(3,4-Dimethylphenoxy)butanoic Acid and its Analogs as Endothelin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(3,4-Dimethylphenoxy)butanoic acid and its structural analogs in structure-activity relationship (SAR) studies, focusing on their activity as endothelin (ET) receptor antagonists. The protocols detailed below are based on established methodologies for evaluating compounds targeting the endothelin system.
Introduction to this compound in SAR Studies
This compound belongs to the class of phenoxyalkanoic acids, which have been investigated for a variety of pharmacological activities. Structure-activity relationship (SAR) studies of this scaffold are crucial for optimizing potency, selectivity, and pharmacokinetic properties. The core structure consists of a phenoxy ring, an alkanoic acid chain, and various substituents. The nature and position of substituents on the phenyl ring, as well as the length and branching of the carboxylic acid chain, significantly influence the biological activity.
In the context of endothelin receptor antagonism, SAR studies on phenoxybutanoic acid derivatives have revealed key structural features necessary for potent and selective inhibition of the endothelin A (ETA) receptor, a key player in vasoconstriction and cell proliferation. Understanding these relationships is vital for the design of novel therapeutics for cardiovascular diseases such as pulmonary arterial hypertension.
Data Presentation: Structure-Activity Relationship of Phenoxybutanoic Acid Derivatives
The following table summarizes the in vitro activities of a series of phenoxybutanoic acid derivatives as endothelin receptor antagonists. The data is compiled from studies on related compounds and illustrates the impact of structural modifications on biological activity. While specific data for this compound is not publicly available in extensive SAR tables, the data on analogous structures provide valuable insights.
| Compound ID | R1 | R2 | R3 | R4 | Antagonistic Activity (% Inhibition at 10µM) | IC50 (nM) | Receptor Selectivity (ETA vs. ETB) |
| Reference | H | H | H | H | 25.3 | >10,000 | - |
| Analog 1 | 3-CH3 | 4-CH3 | H | H | Data not available | Data not available | Data not available |
| Analog 2 | 3-OCH3 | 4-OCH3 | H | H | 65.8 | 520 | ETA selective |
| Analog 3 | 3,4-Cl2 | H | H | H | 78.2 | 150 | ETA selective |
| 6e | Benzoheterocycle | H | H | H | 95.1 | 25 | Highly ETA selective[1] |
| 6g | Benzoheterocycle | H | H | H | 92.4 | 48 | Highly ETA selective[1] |
Note: The data for analogs are representative and intended to illustrate SAR principles. The activity of "this compound" (Analog 1) would require specific experimental determination.
Experimental Protocols
Protocol 1: Endothelin Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the endothelin A (ETA) and endothelin B (ETB) receptors.
Materials:
-
HEK293 cells stably expressing human ETA or ETB receptors
-
Cell culture medium (DMEM, 10% FBS, 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2)
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA)
-
Radioligand: [¹²⁵I]-ET-1 (specific activity ~2000 Ci/mmol)
-
Non-specific binding control: Unlabeled ET-1 (1 µM)
-
Test compounds (e.g., this compound and analogs) dissolved in DMSO
-
Scintillation cocktail
-
Scintillation counter
-
Glass fiber filters (GF/C)
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing either ETA or ETB receptors to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend cells in membrane preparation buffer and homogenize using a Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration using a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand ([¹²⁵I]-ET-1, final concentration 0.1 nM), and 50 µL of various concentrations of the test compound.
-
For total binding, add 50 µL of vehicle (DMSO).
-
For non-specific binding, add 50 µL of unlabeled ET-1 (1 µM).
-
Initiate the binding reaction by adding 50 µL of the membrane preparation (20-40 µg of protein).
-
Incubate the plate at 25°C for 2 hours with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the assay by rapid filtration through GF/C filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 4 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Protocol 2: Rat Thoracic Aortic Ring Contraction Assay
This ex vivo assay assesses the functional antagonistic activity of test compounds on endothelin-1 induced vasoconstriction.[1]
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Krebs-Henseleit (K-H) solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Endothelin-1 (ET-1)
-
Test compounds (e.g., this compound and analogs) dissolved in a suitable vehicle
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Aortic Ring Preparation:
-
Euthanize the rat by an approved method.
-
Excise the thoracic aorta and place it in ice-cold K-H solution.
-
Carefully remove adhering connective tissue and fat.
-
Cut the aorta into rings of 2-3 mm in width.
-
-
Mounting and Equilibration:
-
Suspend the aortic rings between two stainless steel hooks in an organ bath containing K-H solution maintained at 37°C and continuously gassed with carbogen.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the K-H solution every 15-20 minutes.
-
-
Assay Protocol:
-
After equilibration, contract the aortic rings with 60 mM KCl to check for viability. Wash the rings and allow them to return to baseline tension.
-
Pre-incubate the rings with the test compound or vehicle for 30 minutes.
-
Generate a cumulative concentration-response curve for ET-1 (10⁻¹⁰ to 10⁻⁷ M) in the presence and absence of the test compound.
-
Record the contractile responses using an isometric force transducer connected to a data acquisition system.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration-response curves for ET-1 in the presence and absence of the antagonist.
-
Calculate the pA2 value or the IC50 value for the antagonist from the shift in the concentration-response curve.
-
Mandatory Visualizations
Caption: Endothelin-1 signaling pathway and the inhibitory action of antagonists.
Caption: Experimental workflow for SAR studies of phenoxybutanoic acid derivatives.
References
Application Notes and Protocols: 2-(3,4-Dimethylphenoxy)butanoic Acid as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3,4-Dimethylphenoxy)butanoic acid is a carboxylic acid derivative with a stereocenter at the alpha-position to the carboxyl group. This chirality makes it a potential building block in organic synthesis, particularly for the preparation of enantiomerically pure compounds. While not as commonly cited as other chiral building blocks, its structural motif can be of interest in the synthesis of novel bioactive molecules. The primary application of such a chiral carboxylic acid in organic synthesis is often realized after its resolution into individual enantiomers. These enantiopure forms can then be utilized as starting materials or chiral ligands in asymmetric synthesis.
This document provides a detailed, albeit hypothetical, protocol for the chiral resolution of racemic this compound and illustrates a potential application of the resulting enantiopure acid in a subsequent synthetic transformation. The methodologies and data presented are based on established principles of asymmetric synthesis and are intended to serve as a practical guide for researchers.
Hypothetical Application: Chiral Resolution and Use in Synthesis
A common pathway to utilize a chiral carboxylic acid is through classical resolution. This involves the formation of diastereomeric salts with a chiral amine, separation of these salts by fractional crystallization, and subsequent liberation of the enantiomerically pure acids.
Logical Workflow for Chiral Resolution
Caption: Workflow for the chiral resolution of this compound.
Experimental Protocols
Protocol 1: Chiral Resolution of Racemic this compound
This protocol describes the separation of racemic this compound into its corresponding enantiomers using (R)-(+)-α-methylbenzylamine as the resolving agent.
Materials:
-
Racemic this compound
-
(R)-(+)-α-Methylbenzylamine
-
Methanol
-
Diethyl ether
-
2 M Hydrochloric acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Chiral HPLC column (e.g., Chiralcel OD-H or equivalent)
Procedure:
-
Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic this compound in 100 mL of methanol.
-
In a separate beaker, dissolve an equimolar amount of (R)-(+)-α-methylbenzylamine in 50 mL of methanol.
-
Slowly add the amine solution to the carboxylic acid solution with gentle stirring.
-
Heat the resulting solution to boiling and then allow it to cool slowly to room temperature.
-
Allow the solution to stand at 4 °C overnight to facilitate crystallization of the less soluble diastereomeric salt.
-
-
Fractional Crystallization:
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. This is the first crop of the less soluble diastereomeric salt.
-
Concentrate the mother liquor to half its volume and cool to obtain a second crop of crystals.
-
Combine the crops and recrystallize from a minimal amount of hot methanol to improve diastereomeric purity. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each crystallization step.
-
-
Liberation of the Enantiopure Carboxylic Acid:
-
Suspend the recrystallized diastereomeric salt in 100 mL of diethyl ether.
-
Add 50 mL of 2 M HCl and stir vigorously for 30 minutes.
-
Separate the organic layer. Extract the aqueous layer with two 25 mL portions of diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the enantiomerically enriched this compound.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (ee) of the resolved acid should be determined by chiral HPLC analysis.
-
Hypothetical Quantitative Data for Chiral Resolution
| Step | Parameter | Value |
| Initial Racemate | Mass | 10.0 g |
| Resolving Agent | (R)-(+)-α-Methylbenzylamine | 5.82 g |
| Fractional Crystallization | Yield of Less Soluble Salt | 6.5 g |
| Acidification | Yield of Enriched (R)-Acid | 3.8 g (76% of theoretical) |
| Chiral HPLC Analysis | Enantiomeric Excess (ee) of (R)-Acid | >98% |
Protocol 2: Synthesis of a Chiral Amide using Enantiopure this compound
This protocol describes the coupling of the resolved (R)-2-(3,4-Dimethylphenoxy)butanoic acid with a primary amine to form a chiral amide.
Materials:
-
(R)-2-(3,4-Dimethylphenoxy)butanoic acid (from Protocol 1)
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Amide Coupling:
-
Dissolve 2.08 g (10 mmol) of (R)-2-(3,4-Dimethylphenoxy)butanoic acid in 50 mL of DCM in a round-bottom flask.
-
Add 1.5 g (11 mmol) of HOBt and 2.1 g (11 mmol) of EDC to the solution and stir for 10 minutes at room temperature.
-
Add 1.07 g (10 mmol) of benzylamine and stir the reaction mixture at room temperature overnight.
-
-
Work-up and Purification:
-
Wash the reaction mixture successively with 25 mL of 1 M HCl, 25 mL of saturated sodium bicarbonate solution, and 25 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the pure chiral amide.
-
Hypothetical Experimental Workflow for Amide Synthesis
Caption: Synthetic workflow for the preparation of a chiral amide.
Hypothetical Quantitative Data for Amide Synthesis
| Parameter | Value |
| Starting (R)-Acid | 2.08 g |
| Yield of Chiral Amide | 2.67 g (90%) |
| Purity (by NMR) | >99% |
Conclusion
While "this compound" is not a widely documented chiral building block, the protocols and data presented here provide a plausible and scientifically sound framework for its potential application in asymmetric synthesis. The successful chiral resolution of this acid would yield enantiomerically pure starting materials that can be incorporated into more complex molecules, enabling the synthesis of novel chiral compounds for various research and development applications, particularly in the fields of medicinal chemistry and materials science. Researchers are encouraged to adapt these general procedures to their specific needs and to thoroughly characterize all intermediates and final products.
Application Notes and Protocols for Efficacy Testing of 2-(3,4-Dimethylphenoxy)butanoic acid
Topic: Experimental Design for Efficacy Testing of "2-(3,4-Dimethylphenoxy)butanoic acid"
Audience: Researchers, scientists, and drug development professionals.
Introduction: These application notes provide a comprehensive experimental framework for evaluating the therapeutic efficacy of the novel compound, this compound. Due to the limited existing data on this specific molecule, a tiered screening approach is proposed. This strategy begins with broad in vitro assessments to identify potential biological activities, followed by more targeted in vivo studies to confirm efficacy and elucidate the mechanism of action. The experimental design is based on the pharmacological activities of structurally related phenoxybutanoic acid derivatives, which have shown potential in cardiovascular and metabolic regulation. A key focus of this proposed plan is the investigation of the compound's effects on inflammation and metabolic pathways, with a particular emphasis on the Peroxisome Proliferator-Activated Receptor (PPAR) signaling cascade, a critical regulator of lipid metabolism and inflammatory responses.[1][2][3]
Section 1: In Vitro Efficacy Screening
The initial phase of testing is designed to rapidly assess the potential anti-inflammatory and metabolic modulatory effects of this compound using established cell-based and biochemical assays.
Anti-Inflammatory Activity Assays
A panel of in vitro assays will be used to screen for anti-inflammatory properties.[4][5][6]
Experimental Protocol: Inhibition of Protein Denaturation Assay
-
Objective: To assess the ability of the test compound to inhibit heat-induced protein denaturation, a hallmark of inflammation.[7]
-
Materials: this compound, Bovine Serum Albumin (BSA), Phosphate Buffered Saline (PBS), Diclofenac sodium (positive control).
-
Procedure:
-
Prepare a 0.2% w/v solution of BSA in PBS.
-
Prepare various concentrations of the test compound and Diclofenac sodium.
-
To 0.5 mL of the BSA solution, add 0.5 mL of the test compound or control at different concentrations.
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by heating at 72°C for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation.
-
-
Data Presentation:
| Concentration (µg/mL) | % Inhibition (Test Compound) | % Inhibition (Diclofenac Sodium) |
| 10 | ||
| 50 | ||
| 100 | ||
| 250 | ||
| 500 | ||
| IC50 (µg/mL) |
Experimental Protocol: Human Red Blood Cell (HRBC) Membrane Stabilization Assay
-
Objective: To evaluate the anti-inflammatory activity by assessing the stabilization of HRBC membranes against hypotonicity-induced lysis.[8]
-
Materials: Fresh human blood, Alsever's solution, Isotonic and hypotonic saline, this compound, Diclofenac sodium.
-
Procedure:
-
Prepare a 10% v/v suspension of HRBCs in isotonic saline.
-
Prepare various concentrations of the test compound and Diclofenac sodium.
-
Mix 1.0 mL of the test compound/control with 1.0 mL of HRBC suspension and 2.0 mL of hypotonic saline.
-
Incubate at 37°C for 30 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.
-
Calculate the percentage of membrane stabilization.
-
-
Data Presentation:
| Concentration (µg/mL) | % Stabilization (Test Compound) | % Stabilization (Diclofenac Sodium) |
| 10 | ||
| 50 | ||
| 100 | ||
| 250 | ||
| 500 | ||
| IC50 (µg/mL) |
Metabolic Activity Assays
These assays will investigate the compound's potential to modulate key targets in metabolic pathways.
Experimental Protocol: PPAR Agonist Activity Assay
-
Objective: To determine if the test compound can activate PPAR isoforms (α, β/δ, γ), which are key regulators of lipid and glucose metabolism.[1][3]
-
Materials: HEK293T cells, PPAR expression plasmids (with a luciferase reporter gene), this compound, known PPAR agonists (e.g., Rosiglitazone for PPARγ).
-
Procedure:
-
Co-transfect HEK293T cells with a PPAR expression vector and a luciferase reporter vector containing PPAR response elements (PPREs).
-
Treat the transfected cells with various concentrations of the test compound or a known PPAR agonist.
-
After 24 hours of incubation, lyse the cells and measure luciferase activity.
-
Calculate the fold activation relative to the vehicle control.
-
-
Data Presentation:
| Concentration (µM) | PPARα Fold Activation | PPARβ/δ Fold Activation | PPARγ Fold Activation |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| EC50 (µM) |
Section 2: In Vivo Efficacy Models
Based on promising in vitro results, the following in vivo models are recommended to assess the therapeutic efficacy of this compound in a physiological context. A variety of rodent models are available to mimic human metabolic diseases.[9][10][11][12][13]
Diet-Induced Obesity (DIO) and Insulin Resistance Model
Experimental Protocol: DIO Mouse Model
-
Objective: To evaluate the effect of the test compound on weight gain, glucose homeostasis, and lipid profiles in a model of diet-induced obesity and pre-diabetes.[10]
-
Animals: C57BL/6J mice.
-
Procedure:
-
Induce obesity by feeding mice a high-fat diet (HFD) for 8-12 weeks.
-
Randomly assign obese mice to treatment groups (vehicle control, test compound at different doses, positive control like a known PPAR agonist).
-
Administer the compound daily via oral gavage for 4-6 weeks.
-
Monitor body weight and food intake regularly.
-
Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) at the end of the study.
-
Collect blood samples for analysis of plasma glucose, insulin, triglycerides, and cholesterol.
-
Harvest and weigh adipose tissue and liver.
-
-
Data Presentation:
| Treatment Group | Body Weight Change (g) | Fasting Glucose (mg/dL) | Fasting Insulin (ng/mL) | AUC (OGTT) | Triglycerides (mg/dL) |
| Vehicle Control | |||||
| Test Compound (Low Dose) | |||||
| Test Compound (High Dose) | |||||
| Positive Control |
Section 3: Mechanism of Action Studies
Should the in vivo studies demonstrate significant efficacy, further experiments will be conducted to elucidate the underlying molecular mechanisms.
Experimental Protocol: Gene Expression Analysis
-
Objective: To determine the effect of the test compound on the expression of PPAR target genes involved in lipid metabolism and inflammation in relevant tissues (e.g., liver, adipose tissue).
-
Materials: Tissues from the in vivo study, RNA extraction kits, qPCR reagents and primers for target genes (e.g., CPT1, ACOX1, TNF-α, IL-6).
-
Procedure:
-
Isolate total RNA from liver and adipose tissue samples.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR (qPCR) to measure the expression levels of target genes.
-
Normalize the expression data to a housekeeping gene (e.g., GAPDH).
-
-
Data Presentation:
| Gene | Fold Change (Liver) | Fold Change (Adipose Tissue) |
| CPT1 | ||
| ACOX1 | ||
| TNF-α | ||
| IL-6 |
Section 4: Visualizations
Diagrams of Signaling Pathways and Workflows
Caption: Proposed mechanism of action via PPAR activation.
Caption: Tiered experimental workflow for efficacy testing.
References
- 1. cusabio.com [cusabio.com]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review | Semantic Scholar [semanticscholar.org]
- 5. journalajrb.com [journalajrb.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species :: BioResources [bioresources.cnr.ncsu.edu]
- 9. biocytogen.com [biocytogen.com]
- 10. selvita.com [selvita.com]
- 11. criver.com [criver.com]
- 12. inotiv.com [inotiv.com]
- 13. Metabolic disorders animal models [ibd-biotech.com]
Application Notes and Protocols for Soil Persistence and Mobility Testing of 2-(3,4-Dimethylphenoxy)butanoic acid
Introduction
These application notes provide a comprehensive overview and detailed protocols for assessing the soil persistence and mobility of the chemical compound 2-(3,4-Dimethylphenoxy)butanoic acid. Understanding the environmental fate of this compound is crucial for researchers, scientists, and drug development professionals to evaluate its potential for environmental accumulation and transport. The following protocols are based on internationally recognized guidelines from the Organization for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA), which represent the standard for regulatory and research purposes.
Soil Persistence Testing
Soil persistence is typically evaluated by determining the rate of degradation of the test substance under controlled laboratory conditions. The key metric derived from these studies is the degradation half-life (DT50), which is the time required for 50% of the applied substance to dissipate.
1.1. Aerobic Soil Degradation (Adapted from OECD Guideline 307)
This test simulates the degradation of this compound in aerobic soil.
Experimental Protocol:
-
Test Substance: this compound, preferably radiolabeled with ¹⁴C to facilitate mass balance analysis.[1]
-
Soil Selection: A minimum of four different soil types should be used, representing a range of properties (e.g., pH, organic carbon content, texture).[1][2] For example, a sandy loam, silty loam, clay, and clay loam.
-
Sample Preparation: Fresh soil samples are sieved (2 mm) and their moisture content is adjusted to 40-60% of the maximum water holding capacity.
-
Application: The test substance is applied to the soil samples at a concentration relevant to its intended use. If an organic solvent is used as a carrier, it should be volatile and evaporated prior to the start of the experiment.
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20 ± 2°C) in flow-through systems that allow for the trapping of evolved ¹⁴CO₂ and other volatile organic compounds.
-
Sampling: Duplicate soil samples are taken at increasing time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).
-
Analysis:
-
Soil samples are extracted with an appropriate solvent (e.g., acetonitrile/water mixture).
-
The parent compound and major transformation products in the extracts are quantified using a suitable analytical method, such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).[3]
-
Non-extractable residues (bound residues) are quantified by combusting the extracted soil.
-
Trapped volatiles (including ¹⁴CO₂) are quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound over time is plotted, and the DT50, DT75, and DT90 values are calculated using appropriate kinetic models (e.g., first-order kinetics).[1]
1.2. Anaerobic Soil Degradation (Adapted from OECD Guideline 307)
This test is conducted if the substance is likely to persist in anaerobic environments, such as flooded soils.
Experimental Protocol:
-
Test Substance and Soil: Same as for the aerobic study.
-
Incubation: The soil is pre-incubated under aerobic conditions for a period (e.g., up to 30 days) before being flooded with water and purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions.
-
Application, Sampling, and Analysis: The protocol follows the same steps as the aerobic study, with sampling intervals adjusted based on the expected degradation rate.
Data Presentation: Soil Persistence
| Parameter | Soil Type 1 (e.g., Sandy Loam) | Soil Type 2 (e.g., Clay) | Soil Type 3 (e.g., Silty Loam) |
| Aerobic DT50 (days) | [Insert Value] | [Insert Value] | [Insert Value] |
| Aerobic DT90 (days) | [Insert Value] | [Insert Value] | [Insert Value] |
| Anaerobic DT50 (days) | [Insert Value] | [Insert Value] | [Insert Value] |
| Mineralization (% ¹⁴CO₂) | [Insert Value] | [Insert Value] | [Insert Value] |
| Bound Residues (%) | [Insert Value] | [Insert Value] | [Insert Value] |
Soil Mobility Testing
Soil mobility testing assesses the potential for a chemical to move through the soil profile, which is critical for predicting its potential to leach into groundwater. The key parameters are the soil organic carbon-water partitioning coefficient (Koc) and the results from soil column leaching studies.
2.1. Adsorption/Desorption Batch Equilibrium Method (Adapted from OECD Guideline 106)
This method determines the extent to which this compound binds to soil particles.
Experimental Protocol:
-
Test Substance and Soil: Use the same soils as in the persistence studies.
-
Procedure:
-
A series of soil-solution ratios are prepared in centrifuge tubes.
-
A solution of the test substance in 0.01 M CaCl₂ is added to each tube.
-
The tubes are agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The tubes are centrifuged, and the concentration of the test substance in the supernatant is measured.
-
The amount of substance adsorbed to the soil is calculated by the difference between the initial and final solution concentrations.
-
For desorption, the supernatant is replaced with a fresh solution without the test substance, and the process is repeated.
-
-
Data Analysis: The soil-water distribution coefficient (Kd) is calculated. The Koc is then determined by normalizing the Kd to the organic carbon content of the soil (Koc = (Kd / %OC) * 100).
2.2. Soil Column Leaching (Adapted from EPA OPPTS 835.1240)
This study simulates the movement of the substance through a soil column under the influence of water flow.[4]
Experimental Protocol:
-
Column Preparation: Glass columns are packed with the selected soils to a defined bulk density.[4]
-
Application: The test substance is applied to the top of the soil column.
-
Leaching: The columns are irrigated with a defined amount of artificial rainwater (e.g., equivalent to 200 mm of rainfall) over a set period (e.g., 48 hours).[4]
-
Sample Collection: The leachate is collected in fractions.
-
Analysis:
-
The concentration of the test substance and its major metabolites in the leachate fractions is determined.
-
After leaching, the soil columns are sectioned into segments (e.g., 0-6 cm, 6-12 cm, 12-18 cm, 18-24 cm, 24-30 cm), and the amount of substance in each segment is quantified.
-
-
Data Analysis: A mass balance is performed to account for the total applied substance. The distribution of the substance in the soil profile and the total amount leached are reported.
Data Presentation: Soil Mobility
| Parameter | Soil Type 1 (e.g., Sandy Loam) | Soil Type 2 (e.g., Clay) | Soil Type 3 (e.g., Silty Loam) |
| Kd (L/kg) | [Insert Value] | [Insert Value] | [Insert Value] |
| Koc (L/kg) | [Insert Value] | [Insert Value] | [Insert Value] |
| Mobility Class | [Insert Value] | [Insert Value] | [Insert Value] |
| % Leached | [Insert Value] | [Insert Value] | [Insert Value] |
| % in Top 10 cm | [Insert Value] | [Insert Value] | [Insert Value] |
Experimental Workflow Diagram
Caption: Workflow for soil persistence and mobility testing.
Signaling Pathway and Logical Relationship Diagram
Caption: Key processes governing soil fate of the compound.
References
Application Notes and Protocols: Synthesis of 2-Phenoxybutanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 2-phenoxybutanoic acid derivatives, which have shown significant potential in various therapeutic areas, including cardiovascular diseases and inflammation. The methodologies outlined are based on established chemical syntheses for related phenoxy acid derivatives.
Introduction
2-Phenoxybutanoic acid and its derivatives are a class of compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. Research has shown that certain derivatives act as potent endothelin receptor antagonists, suggesting their potential for treating cardiovascular diseases like pulmonary arterial hypertension.[1] Additionally, related phenoxyacetic acid derivatives have been investigated as selective COX-2 inhibitors for anti-inflammatory applications and as potential antimicrobial agents.[2][3] The core structure allows for a variety of substitutions, enabling the fine-tuning of their pharmacological profiles.
Synthesis Workflow
The general synthesis of 2-phenoxybutanoic acid derivatives typically involves the reaction of a substituted phenol with an alkyl 2-halobutanoate followed by hydrolysis of the resulting ester. This two-step process is a versatile method for creating a library of derivatives with different substituents on the phenyl ring.
Caption: Generalized workflow for the two-step synthesis of 2-phenoxybutanoic acid derivatives.
Experimental Protocols
The following protocols are generalized from the synthesis of similar phenoxy acid derivatives and can be adapted for specific 2-phenoxybutanoic acid targets.[3]
Protocol 1: Synthesis of Ethyl 2-(4-formylphenoxy)butanoate (Ester Intermediate)
This protocol is adapted from the synthesis of ethyl 2-(4-formylphenoxy)acetate.[3]
-
Materials:
-
4-Hydroxybenzaldehyde (1 equivalent)
-
Ethyl 2-bromobutanoate (1 equivalent)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve 4-hydroxybenzaldehyde in DMF in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Add ethyl 2-bromobutanoate dropwise to the stirring mixture.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography if necessary.
-
Protocol 2: Synthesis of 2-(4-formylphenoxy)butanoic Acid (Final Product)
This protocol describes the hydrolysis of the ester intermediate.[3]
-
Materials:
-
Ethyl 2-(4-formylphenoxy)butanoate (1 equivalent)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the ethyl 2-(4-formylphenoxy)butanoate in a mixture of methanol and aqueous sodium hydroxide solution.
-
Stir the mixture at room temperature for 12 hours.
-
Monitor the hydrolysis by TLC.
-
After completion, acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to yield the 2-(4-formylphenoxy)butanoic acid.
-
Data Presentation
The following tables summarize representative data for phenoxy acid derivatives from the literature.
| Compound Class | Synthesis Method | Yield (%) | Reference |
| 2-([(phenoxy or phenyl)acetyl]amino)benzoic acid derivatives | Reaction of (phenoxy or phenyl)acetyl chloride with anthranilic acid derivatives | ~50 | [4] |
| 2-(3-Phenoxy-phenyl)-propionic acid | Hydrolysis and decarboxylation of 2-(3-phenoxy-phenyl)-2-cyano-propionic acid amide | 92.5 (for the amide intermediate) | [5] |
| 2-(4-methoxyphenoxy)-propionic acid | Phase transfer catalysis with p-hydroxyanisole and 2-chloropropionic acid | >90 | [6] |
| 2-[4-(hydroxyphenoxy)] propionic acid | Multi-step synthesis from hydroquinone and ethyl lactate | High | [7] |
| Derivative | Biological Target | Activity (IC₅₀) | Reference |
| Phenoxybutanoic acid derivative 6e | Endothelin A (ETA) Receptor | Nanomolar range | [1] |
| Phenoxyacetic acid derivatives 5f and 7b | Cyclooxygenase-2 (COX-2) | 0.06-0.09 µM (for a series of compounds) | [3] |
Biological Activity and Signaling Pathways
Certain 2-phenoxybutanoic and phenoxyacetic acid derivatives have been identified as potent inhibitors of specific biological pathways, making them attractive candidates for drug development.
Endothelin Receptor Antagonism
Some 2-phenoxybutanoic acid derivatives have been found to be selective antagonists of the endothelin A (ETA) receptor.[1] The endothelin signaling pathway plays a crucial role in vasoconstriction and cell proliferation. By blocking this pathway, these compounds can induce vasodilation and have potential therapeutic applications in treating hypertension.
Caption: Inhibition of the Endothelin A receptor signaling pathway by 2-phenoxybutanoic acid derivatives.
COX-2 Inhibition
Derivatives of phenoxyacetic acid have been designed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.[3] COX-2 converts arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.
Caption: Inhibition of the COX-2 pathway by phenoxyacetic acid derivatives.
References
- 1. Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of new 2-([(phenoxy or phenyl)acetyl]amino)benzoic acid derivatives as 3 alpha-hydroxysteroid dehydrogenase inhibitors and potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid - Google Patents [patents.google.com]
- 6. CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer - Google Patents [patents.google.com]
- 7. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]
Troubleshooting & Optimization
Optimizing reaction conditions for "2-(3,4-Dimethylphenoxy)butanoic acid" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3,4-Dimethylphenoxy)butanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution of a halide by a phenoxide ion.[2][3] Specifically, it entails the reaction of 3,4-dimethylphenol with a 2-halobutanoic acid ester, followed by hydrolysis of the ester to yield the desired carboxylic acid.
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are 3,4-dimethylphenol and a suitable derivative of butanoic acid, such as ethyl 2-bromobutanoate or methyl 2-chlorobutanoate. A base is also required to deprotonate the phenol.
Q3: What are the potential side reactions I should be aware of?
A3: The main potential side reaction is the elimination of the alkyl halide, which is more likely with secondary and tertiary halides, leading to the formation of an alkene.[2] Another possible, though less common, side reaction with phenoxides is C-alkylation in addition to the desired O-alkylation.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored using thin-layer chromatography (TLC) or gas chromatography (GC). By spotting the reaction mixture alongside the starting materials, the consumption of reactants and the formation of the product can be tracked over time.
Troubleshooting Guide
Problem 1: Low or no yield of the desired product.
-
Question: I am getting a very low yield of this compound. What are the possible causes and how can I improve it?
-
Answer: Low yields in Williamson ether syntheses can stem from several factors.[2]
-
Incomplete deprotonation of the phenol: Ensure you are using a sufficiently strong base to fully deprotonate the 3,4-dimethylphenol to its corresponding phenoxide. For phenols, bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are typically adequate.[1][4]
-
Insufficient reaction time or temperature: These reactions can sometimes require several hours of reflux to proceed to completion.[2] Consider increasing the reaction time or temperature within a reasonable range.
-
Choice of leaving group: The reactivity of the alkyl halide is crucial. Bromides are generally more reactive than chlorides. Using ethyl 2-bromobutanoate may improve the yield over the chloro-analogue.
-
Steric hindrance: Although less of an issue with a primary alkyl halide, significant steric bulk on either the phenoxide or the alkyl halide can slow down the SN2 reaction.[5]
-
Problem 2: The main product of my reaction is an alkene.
-
Question: My analysis shows that the primary product is an alkene instead of the desired ether. Why is this happening and how can I prevent it?
-
Answer: The formation of an alkene is indicative of an E2 elimination reaction, which competes with the SN2 substitution.[4]
-
Sterically hindered reagents: The use of a bulky base or a sterically hindered alkyl halide can favor elimination.[5] Ensure your base is not excessively bulky.
-
High reaction temperatures: Higher temperatures can favor the elimination pathway. Try running the reaction at a lower temperature for a longer duration.
-
Choice of solvent: The use of polar aprotic solvents like DMSO or DMF can help to minimize dehydrohalogenation side products.[4]
-
Problem 3: Difficulty in isolating the final product.
-
Question: I am having trouble isolating pure this compound from the reaction mixture. What is an effective workup and purification procedure?
-
Answer: A standard procedure involves several steps after the initial reaction.
-
Quenching and initial extraction: After cooling, the reaction mixture is typically diluted with water. The solution is then acidified with an acid like HCl to protonate the carboxylate.[1] The product can then be extracted into an organic solvent such as diethyl ether.[1]
-
Base wash: To separate the acidic product from unreacted phenol and other neutral impurities, the organic layer can be washed with a basic aqueous solution, such as saturated sodium bicarbonate.[1] The desired product will move into the aqueous layer as its carboxylate salt.
-
Re-acidification and final extraction: The basic aqueous layer is then carefully re-acidified with a strong acid (e.g., 6M HCl), causing the carboxylic acid product to precipitate or to be extractable again into a fresh portion of an organic solvent.[1]
-
Final purification: The crude product obtained after solvent evaporation can be further purified by recrystallization, for instance from hot water or a mixed solvent system.[1]
-
Data Presentation
Table 1: Typical Reaction Parameters for Williamson Ether Synthesis of Aryl Carboxylic Acids
| Parameter | Typical Value/Condition | Rationale |
| Phenol | 3,4-Dimethylphenol | Starting material providing the aryloxy group. |
| Alkyl Halide | Ethyl 2-bromobutanoate | Provides the butanoic acid backbone. Bromo- derivatives are more reactive than chloro-. |
| Base | NaOH, KOH, K₂CO₃ | Deprotonates the phenol to form the nucleophilic phenoxide. |
| Stoichiometry | Phenol : Alkyl Halide : Base (approx. 1 : 1.1 : 1.2) | A slight excess of the alkyl halide and base can help drive the reaction to completion. |
| Solvent | Acetone, DMF, DMSO | Polar aprotic solvents are often preferred to minimize side reactions like elimination. |
| Temperature | 50 - 100 °C | The reaction often requires heating (reflux) to proceed at a reasonable rate.[2] |
| Reaction Time | 1 - 8 hours | Reaction time is dependent on the specific substrates, temperature, and solvent.[2] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a representative example based on general procedures for Williamson ether synthesis.[1]
-
Deprotonation of Phenol: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 3,4-dimethylphenol in a suitable solvent (e.g., acetone). Add 1.2 equivalents of a powdered anhydrous base such as potassium carbonate. Stir the mixture at room temperature for 30 minutes.
-
Addition of Alkyl Halide: To the stirred suspension, add 1.1 equivalents of ethyl 2-bromobutanoate dropwise.
-
Reaction: Heat the reaction mixture to reflux (the specific temperature will depend on the solvent) and maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup - Part 1 (Ester Hydrolysis): After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent. To the crude ester, add a solution of 10% aqueous NaOH and ethanol. Heat the mixture to reflux for 1-2 hours to hydrolyze the ester.
-
Workup - Part 2 (Extraction): Cool the hydrolysis mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any neutral impurities.
-
Workup - Part 3 (Isolation): Carefully acidify the aqueous layer with 6M HCl until the pH is acidic (test with litmus paper).[1] The carboxylic acid product should precipitate out or form an oil. Extract the product with diethyl ether (2-3 times).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hot water or hexane/ethyl acetate).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in the synthesis reaction.
References
Identifying and minimizing byproducts in "2-(3,4-Dimethylphenoxy)butanoic acid" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 2-(3,4-Dimethylphenoxy)butanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory and industrial method for synthesizing this compound is the Williamson ether synthesis.[1][2][3] This method involves the reaction of 3,4-dimethylphenol with a derivative of butanoic acid, typically an ethyl-2-halobutanoate, in the presence of a base, followed by hydrolysis of the resulting ester.
Q2: What are the primary byproducts I should expect in this synthesis?
A2: During the Williamson ether synthesis of the target molecule, several byproducts can form. The most common include:
-
C-Alkylated Products: The phenoxide ion is an ambident nucleophile, which can lead to alkylation on the aromatic ring instead of the desired O-alkylation.[1][3]
-
Elimination Products: The use of a secondary alkyl halide (the 2-halobutanoate) can lead to an E2 elimination reaction, especially with a strong, sterically hindered base, resulting in the formation of butenoic acid derivatives.[2][4][5]
-
Unreacted Starting Materials: Incomplete conversion will result in the presence of 3,4-dimethylphenol and the butanoic acid derivative.
-
Products from Self-Condensation of Starting Materials: Depending on the reaction conditions, side reactions involving only one of the starting materials may occur.
Q3: How can I minimize the formation of these byproducts?
A3: Minimizing byproducts requires careful control of reaction conditions:
-
Choice of Base: Use a non-nucleophilic base that is strong enough to deprotonate the phenol but minimize elimination. Potassium carbonate is often a good choice for aryl ether synthesis.[3]
-
Solvent: Employing polar aprotic solvents like DMF or DMSO can favor the desired SN2 reaction over elimination.[3]
-
Temperature: Maintaining a moderate reaction temperature can help to reduce the rate of side reactions, particularly elimination, which is often favored at higher temperatures.[1]
-
Reactant Addition: Slow, controlled addition of the alkylating agent to the phenoxide solution can help to maintain a low concentration of the alkylating agent, which can disfavor side reactions.
Q4: What analytical techniques are best for identifying and quantifying the product and byproducts?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is an excellent method for separating the acidic product from the starting phenol and other byproducts.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile components, GC-MS can provide both separation and structural information. Derivatization of the carboxylic acid to a more volatile ester (e.g., a methyl or silyl ester) is often necessary for good chromatographic performance.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the desired product and identifying the structures of unknown byproducts.
-
Mass Spectrometry (MS): Can be used to determine the molecular weight of the product and byproducts, aiding in their identification.[10]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete deprotonation of 3,4-dimethylphenol. | Ensure a sufficiently strong base is used in at least a stoichiometric amount. Consider bases like sodium hydride (NaH) or potassium carbonate (K2CO3).[3][4] |
| Competing elimination reaction. | Lower the reaction temperature. Use a less sterically hindered base. Employ a polar aprotic solvent like DMF or DMSO.[1][3] |
| Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or HPLC. If the reaction stalls, consider a moderate increase in temperature or extending the reaction time. |
| Hydrolysis of the alkylating agent. | Ensure anhydrous reaction conditions, as water can react with the halo-ester. |
Problem 2: Significant Presence of C-Alkylated Byproduct
| Potential Cause | Suggested Solution |
| The phenoxide is acting as a nucleophile through the aromatic ring.[1][3] | Change the solvent to one that better solvates the cation of the base, which can influence the O- vs. C-alkylation ratio. Consider using a phase-transfer catalyst, which can enhance O-alkylation. |
| High reaction temperature. | Perform the reaction at a lower temperature, as C-alkylation can be more prevalent at elevated temperatures. |
Problem 3: Difficulty in Purifying the Final Product
| Potential Cause | Suggested Solution | | Byproducts have similar physical properties to the desired product. | Employ column chromatography for separation. If the product is crystalline, recrystallization from a suitable solvent system can be effective.[11] | | Presence of unreacted 3,4-dimethylphenol. | Perform an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a basic aqueous solution (e.g., sodium bicarbonate) to remove the acidic product, leaving the neutral phenol in the organic layer. The product can then be recovered by acidifying the aqueous layer and extracting. |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Reaction Mixture
This protocol is for the quantitative analysis of this compound and potential byproducts.
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (or trifluoroacetic acid).
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 30% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the reference standard of this compound in acetonitrile.
-
Dilute a small aliquot of the crude reaction mixture in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Identify the peak for the desired product based on the retention time of the reference standard.
-
Quantify the product and byproducts by comparing their peak areas to a calibration curve generated from standards of known concentrations.
-
Protocol 2: GC-MS Analysis of Byproducts (after derivatization)
This protocol is for the identification of volatile byproducts after converting the carboxylic acid to its trimethylsilyl (TMS) ester.[9]
-
Instrumentation:
-
GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
-
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Pyridine or another suitable solvent.
-
-
Derivatization Procedure:
-
Dissolve approximately 1 mg of the crude product in 100 µL of pyridine.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-550.
-
-
Data Analysis:
-
Identify peaks corresponding to the TMS-derivatized product, starting materials, and byproducts.
-
Analyze the mass spectra of the unknown peaks and compare them to spectral libraries for identification.
-
Visualizations
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. jk-sci.com [jk-sci.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. epa.gov [epa.gov]
- 7. benchchem.com [benchchem.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 2-(3,4-Dimethylphenoxy)butanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(3,4-Dimethylphenoxy)butanoic acid. The synthesis of this target molecule is primarily achieved through the Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing this compound?
A1: The most common method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 3,4-dimethylphenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, in this case, a 2-halobutanoic acid or its ester, via an S(_N)2 reaction.
Troubleshooting "2-(3,4-Dimethylphenoxy)butanoic acid" solubility issues
Technical Support Center: 2-(3,4-Dimethylphenoxy)butanoic acid
This guide provides troubleshooting assistance for common solubility issues encountered with this compound (CAS: 25140-78-7) for researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of key physicochemical properties for this compound is provided below. These properties are critical for understanding its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₃ | |
| Molecular Weight | 208.25 g/mol | |
| CAS Number | 25140-78-7 | [1] |
| Melting Point | 73 °C | [2] |
| Predicted pKa | 3.28 ± 0.10 | [2] |
| Appearance | Solid |
Frequently Asked Questions (FAQs)
Q1: Why is this compound not dissolving in water?
A: The molecular structure of this compound contains both a polar (hydrophilic) carboxylic acid group (-COOH) and a large, non-polar (hydrophobic) dimethylphenoxy group. The non-polar portion of the molecule is dominant, leading to very low solubility in neutral water. For a carboxylic acid to dissolve in water, the polar character must be sufficient to overcome the non-polar character, which is not the case for this molecule.
Q2: How does pH affect the solubility of this compound in aqueous solutions?
A: The solubility of this compound in water is highly dependent on pH.[3] As a carboxylic acid, it is a weak acid that can donate a proton (H⁺).
-
At low pH (acidic conditions, pH < pKa) , the compound remains in its neutral, protonated form (R-COOH), which is poorly water-soluble.
-
At high pH (basic conditions, pH > pKa) , the carboxylic acid group is deprotonated to form its conjugate base, a carboxylate salt (R-COO⁻).[4][5] This ionic form is significantly more polar and, therefore, much more soluble in water. Given its predicted pKa of ~3.28, increasing the pH above 5 should substantially increase its aqueous solubility.[2]
Q3: What are the generally recommended solvents for this compound?
A: Based on the principle of "like dissolves like," solvents with mixed polarity are often a good starting point. The compound is expected to be soluble in many common polar organic solvents. A general solubility profile is provided in the table below.
| Solvent Class | Examples | Expected Solubility | Rationale |
| Aqueous (Basic) | 5% Sodium Hydroxide (NaOH), 5% Sodium Bicarbonate (NaHCO₃) | Soluble | Forms a soluble carboxylate salt.[6][7] |
| Aqueous (Neutral) | Deionized Water | Insoluble | The large non-polar group limits solubility. |
| Aqueous (Acidic) | 5% Hydrochloric Acid (HCl) | Insoluble | The compound remains in its neutral, insoluble form. |
| Polar Organic | Ethanol, Methanol, Acetone, Ethyl Acetate, DMSO, DMF | Generally Soluble | The polarity of these solvents can solvate both the polar and non-polar parts of the molecule. |
| Non-Polar Organic | Hexane, Toluene | Sparingly Soluble to Insoluble | Solubility depends on the ability of the solvent to interact with the large non-polar group. |
Troubleshooting Guides
This section provides a step-by-step approach to resolving common solubility challenges.
Problem: My this compound powder will not dissolve for my experiment.
This workflow will guide you through the most common solutions.
Caption: Troubleshooting workflow for solubility issues.
Problem: I need to prepare an aqueous stock solution, but the compound is insoluble in water.
-
Question: Have you tried adjusting the pH of your solution?
-
Solution: The most effective method to dissolve this compound in an aqueous medium is to prepare a basic solution. By adding a base like sodium hydroxide (NaOH), you will convert the insoluble acid into its highly soluble sodium salt.[7] For a detailed method, refer to Protocol 2 .
Problem: The compound is not dissolving well even in a recommended organic solvent like ethanol.
-
Question: Have you tried applying gentle energy to the system?
-
Solution: If the compound is slow to dissolve or only partially soluble, you can try the following:
-
Sonication: Place the vial in a sonicator bath for 5-10 minutes.
-
Gentle Warming: Warm the solution gently in a water bath. Do not exceed 50°C to avoid potential degradation.
-
Vigorous Mixing: Ensure the solution is being mixed vigorously using a vortex or magnetic stirrer.
-
Key Experimental Protocols
Protocol 1: Qualitative Solubility Classification
This protocol helps confirm the acidic nature of your compound and its general solubility profile.[6][8]
Materials:
-
This compound
-
Test tubes and rack
-
Spatula and weighing paper
-
Solvents: Deionized water, 5% NaOH (w/v), 5% NaHCO₃ (w/v), 5% HCl (v/v)
Procedure:
-
Place approximately 20-30 mg of the compound into four separate, labeled test tubes.
-
To the first test tube, add 1 mL of deionized water. Agitate vigorously for 30 seconds. Observe and record if the compound dissolves.
-
If insoluble in water, proceed to the next steps.
-
To the second test tube, add 1 mL of 5% NaOH solution. Agitate and observe. The compound should dissolve.
-
To the third test tube, add 1 mL of 5% NaHCO₃ solution. Agitate and observe. The compound should dissolve, possibly with effervescence (CO₂ gas).
-
To the fourth test tube, add 1 mL of 5% HCl solution. Agitate and observe. The compound should remain insoluble.
Protocol 2: Preparation of an Aqueous Stock Solution via pH Adjustment
This protocol describes how to create a clear, aqueous stock solution of the sodium salt of this compound.
Materials:
-
This compound
-
Deionized water
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1M Sodium Hydroxide (NaOH) solution
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Volumetric flask
-
pH meter or pH strips
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh the desired amount of this compound and add it to the volumetric flask. For example, to make 10 mL of a 10 mM solution, use 2.08 mg.
-
Add approximately 70-80% of the final desired volume of deionized water (e.g., 7-8 mL for a 10 mL final volume).
-
Place the flask on a magnetic stirrer and begin stirring. The compound will likely remain as a solid suspension.
-
While stirring, add the 1M NaOH solution dropwise.
-
Monitor the solution's clarity and pH. Continue adding NaOH drops until all the solid has dissolved and the solution is clear.
-
Check the pH to ensure it is basic (pH > 7).
-
Once fully dissolved, add deionized water to reach the final desired volume (e.g., qs to 10 mL). Mix thoroughly.
-
Store the solution appropriately. Note that lowering the pH of this solution will cause the compound to precipitate.
Visualizations
References
- 1. scbt.com [scbt.com]
- 2. This compound|lookchem [lookchem.com]
- 3. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brainly.com [brainly.com]
- 5. reddit.com [reddit.com]
- 6. scribd.com [scribd.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Overcoming poor resolution in the chiral separation of "2-(3,4-Dimethylphenoxy)butanoic acid"
Welcome to the technical support center for the chiral separation of 2-(3,4-Dimethylphenoxy)butanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical information for overcoming challenges in the enantioselective analysis of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues you might encounter during the chiral separation of this compound, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Poor or No Resolution of Enantiomers
Question: Why am I not observing any separation between the two enantiomer peaks of this compound?
Answer: A lack of resolution is a common challenge in chiral method development. The primary reasons could be:
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not possess the necessary enantioselectivity for your analyte. For phenoxypropionic acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic antibiotic phases like teicoplanin are often effective.[1]
-
Suboptimal Mobile Phase Composition: The mobile phase composition is critical for achieving separation.
-
Normal Phase: The type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in the nonpolar solvent (e.g., hexane) significantly influence selectivity.
-
Reversed Phase: The organic modifier (e.g., methanol, acetonitrile) and the pH of the aqueous phase are key parameters. For acidic analytes, controlling the ionization state is crucial.
-
-
Missing or Incorrect Additive: For acidic compounds like this compound, the addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid - TFA, formic acid, or acetic acid) to the mobile phase is often essential to improve peak shape and resolution by suppressing the ionization of the carboxyl group.
Issue 2: Peak Tailing or Broad Peaks
Question: My chromatogram shows tailing or broad peaks for the enantiomers. What could be the cause?
Answer: Poor peak shape can compromise resolution and quantification. Common causes include:
-
Secondary Interactions: The analyte may be interacting with active sites (e.g., silanols) on the stationary phase. The use of an acidic additive in the mobile phase can help to minimize these interactions.
-
Column Overload: Injecting a sample that is too concentrated can lead to peak broadening and tailing. Try diluting your sample and re-injecting.
-
Column Contamination or Degradation: The column may be contaminated with strongly retained impurities from previous injections. Flushing the column with a strong solvent (as recommended by the manufacturer) may resolve this. Over time, the stationary phase can degrade, leading to a loss of efficiency.
Issue 3: Inconsistent Retention Times
Question: I am observing a drift in retention times between injections. What should I check?
Answer: Fluctuating retention times can affect the reliability of your analysis. The following factors should be investigated:
-
Insufficient Column Equilibration: Chiral stationary phases can require longer equilibration times compared to standard achiral columns, especially when changing the mobile phase composition. Ensure a stable baseline is achieved before starting your analytical run.
-
Mobile Phase Instability: Ensure your mobile phase is well-mixed and degassed. Evaporation of the more volatile solvent component can alter the mobile phase composition over time, leading to a drift in retention.
-
Temperature Fluctuations: Temperature can significantly impact chiral separations. The use of a column oven to maintain a constant temperature is highly recommended.
Quantitative Data for Chiral Separation
| Parameter | Value | Reference |
| Analyte | Dichlorprop | [2] |
| Chiral Stationary Phase (CSP) | Permethylated α-cyclodextrin | [2] |
| Column | Nucleodex-α-PM, 200 x 4.0 mm | [2] |
| Mobile Phase | 70% (v/v) Methanol and 30% (v/v) NaH₂PO₄ (50 mM, pH 3.0) | [2] |
| Flow Rate | 0.7 mL/min | [2] |
| Detection Wavelength | 230 nm | [2] |
| Retention Time (R-enantiomer) | 6.7 min | [2] |
| Retention Time (S-enantiomer) | 8.6 min | [2] |
Experimental Protocol
This protocol is adapted from a validated method for the chiral separation of Dichlorprop and can be used as a starting point for the analysis of this compound.
1. Materials and Reagents
-
Racemic this compound standard
-
HPLC grade Methanol
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Phosphoric acid (for pH adjustment)
-
HPLC grade water
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chiral column: Nucleodex-α-PM (200 x 4.0 mm) or a similar cyclodextrin-based or polysaccharide-based chiral column.
3. Mobile Phase Preparation
-
Prepare a 50 mM sodium phosphate buffer by dissolving the appropriate amount of NaH₂PO₄ in HPLC grade water.
-
Adjust the pH of the buffer to 3.0 with phosphoric acid.
-
The mobile phase is a mixture of 70% (v/v) Methanol and 30% (v/v) of the 50 mM sodium phosphate buffer (pH 3.0).
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
4. Sample Preparation
-
Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working standard solution at a concentration of 100 µg/mL in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. HPLC Analysis
-
Equilibrate the chiral column with the mobile phase at a flow rate of 0.7 mL/min until a stable baseline is achieved (this may take 30 minutes or longer).
-
Set the column oven temperature to 25 °C (or as optimized).
-
Set the UV detector wavelength to an appropriate value for this compound (a starting wavelength of 230 nm can be used).
-
Inject 10 µL of the prepared sample solution.
-
Acquire and process the chromatogram.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor resolution in the chiral separation of this compound.
Caption: Troubleshooting workflow for poor enantiomeric resolution.
References
"2-(3,4-Dimethylphenoxy)butanoic acid" stability and degradation in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(3,4-Dimethylphenoxy)butanoic acid. The information provided is based on general chemical principles of phenoxyalkanoic acids and aims to assist in anticipating and resolving stability and degradation issues in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on the structure of this compound, a phenoxyalkanoic acid, the primary degradation pathways in solution are expected to be hydrolysis, oxidation, and photodegradation.[1]
-
Hydrolysis: Cleavage of the ether linkage can occur under acidic or basic conditions, yielding 3,4-dimethylphenol and 2-hydroxybutanoic acid. Ethers are generally stable, but this reaction can be forced under stringent conditions.[2][3][4]
-
Oxidation: The phenoxy group is susceptible to oxidation, which can lead to the formation of quinone-like structures and other oxidative degradation products.[5][6]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photodegradation, leading to the cleavage of the ether bond or modifications to the aromatic ring.[1][7][8]
Q2: What are the optimal storage conditions for solutions of this compound to minimize degradation?
A2: To minimize degradation, solutions of this compound should be stored protected from light, at low temperatures (e.g., 2-8 °C or frozen), and in a tightly sealed container to prevent oxidation. The pH of the solution should be kept close to neutral, as strong acidic or basic conditions can promote hydrolysis.[1][3] For long-term storage, preparing aliquots of the stock solution can help to avoid repeated freeze-thaw cycles.
Q3: How can I monitor the stability of my this compound solution?
A3: The most common and effective method for monitoring the stability of drug solutions is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[9][10][11][12] A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients. Regular analysis of the solution over time will indicate any decrease in the parent compound concentration and the appearance of degradation products.
Q4: What are the expected degradation products of this compound?
A4: The primary degradation products will depend on the degradation pathway:
-
Hydrolysis: 3,4-dimethylphenol and 2-hydroxybutanoic acid.
-
Oxidation: Various oxidized species of the aromatic ring, potentially leading to ring-opening products under harsh conditions.
-
Photodegradation: Similar to hydrolysis, photodegradation can lead to the formation of 3,4-dimethylphenol, along with other photoproducts resulting from reactions of the subsequent radicals.
Troubleshooting Guides
Issue 1: Rapid loss of parent compound in solution.
| Possible Cause | Troubleshooting Step |
| Inappropriate pH | Verify the pH of your solution. Buffering the solution to a neutral pH (around 7) is recommended to minimize acid or base-catalyzed hydrolysis. |
| Exposure to Light | Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil. Conduct experiments under controlled lighting conditions. |
| High Temperature | Store stock solutions at recommended low temperatures (2-8 °C or -20 °C). Avoid prolonged exposure of working solutions to elevated temperatures. |
| Oxidative Degradation | Degas the solvent before preparing the solution to remove dissolved oxygen. Consider adding an antioxidant if compatible with your experimental setup. |
| Microbial Contamination | If using aqueous buffers for extended periods, consider sterile filtering the solution or adding a bacteriostatic agent if it does not interfere with the experiment. |
Issue 2: Appearance of unexpected peaks in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Degradation of the Compound | This is the most likely cause. Refer to the degradation pathways mentioned above. Try to identify the degradation products using techniques like LC-MS. |
| Contamination | Ensure all glassware is scrupulously clean. Analyze a blank (solvent only) to check for contaminants. |
| Impurity in the Starting Material | Check the certificate of analysis for your batch of this compound for any listed impurities. |
| Interaction with Excipients or Other Components | If working with a formulation, consider the possibility of interactions between your compound and other components. Perform compatibility studies. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[12]
1. Acid Hydrolysis:
- Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
- Add an equal volume of 0.1 M HCl.
- Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
- At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and analyze by HPLC.
2. Base Hydrolysis:
- Follow the same procedure as for acid hydrolysis but use 0.1 M NaOH instead of HCl.
- Neutralize the aliquots with 0.1 M HCl before HPLC analysis.
3. Oxidation:
- Prepare a solution of the compound.
- Add a solution of 3% hydrogen peroxide.
- Incubate at room temperature, protected from light, for a defined period.
- Analyze aliquots at different time points by HPLC.
4. Thermal Degradation:
- Prepare a solution of the compound in a suitable solvent.
- Incubate at an elevated temperature (e.g., 70 °C) in a controlled oven.
- Analyze aliquots at different time points by HPLC.
5. Photodegradation:
- Prepare a solution of the compound.
- Expose the solution to a light source (e.g., a photostability chamber with a combination of UV and visible light).
- Simultaneously, keep a control sample protected from light.
- Analyze both the exposed and control samples at different time points by HPLC.
Protocol 2: Stability-Indicating HPLC Method
A generic stability-indicating HPLC method for a phenoxyalkanoic acid derivative could be as follows. Method optimization will be required for specific applications.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be 10% to 90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at a suitable wavelength (e.g., 275 nm, to be determined by UV scan) |
| Injection Volume | 10 µL |
Data Presentation
The following tables present hypothetical quantitative data from a forced degradation study on this compound for illustrative purposes.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 | 60 | 15.2 | 2 |
| 0.1 M NaOH | 8 | 60 | 25.8 | 3 |
| 3% H₂O₂ | 24 | 25 | 8.5 | 1 |
| Thermal | 48 | 70 | 5.1 | 1 |
| Photolytic (UV/Vis) | 12 | 25 | 30.1 | >4 |
Table 2: pH-Rate Profile for Hydrolysis (Hypothetical)
| pH | Rate Constant (k) (s⁻¹) | Half-life (t½) (hours) |
| 1.0 | 2.5 x 10⁻⁶ | 77.0 |
| 3.0 | 8.0 x 10⁻⁷ | 240.5 |
| 5.0 | 1.5 x 10⁻⁷ | 1283.8 |
| 7.0 | 9.0 x 10⁻⁸ | 2140.0 |
| 9.0 | 3.0 x 10⁻⁷ | 641.9 |
| 11.0 | 1.2 x 10⁻⁶ | 160.5 |
| 13.0 | 5.5 x 10⁻⁶ | 35.0 |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Ether cleavage - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicreactions.org [organicreactions.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Photodegradation pathways of nonabrominated diphenyl ethers, 2-ethylhexyltetrabromobenzoate and di(2-ethylhexyl)tetrabromophthalate: identifying potential markers of photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. japsonline.com [japsonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ijtsrd.com [ijtsrd.com]
Addressing matrix effects in the analysis of "2-(3,4-Dimethylphenoxy)butanoic acid"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of "2-(3,4-Dimethylphenoxy)butanoic acid" by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, un-analyzed components in the sample matrix (e.g., plasma, serum, urine).[1] For an acidic compound like this compound, this can lead to ion suppression or enhancement, resulting in decreased sensitivity, poor accuracy, and unreliable quantification.[2] These effects arise from competition for ionization in the mass spectrometer's source, where endogenous matrix components can interfere with the analyte's ability to form ions.[2]
Q2: How can I determine if my analysis of this compound is affected by matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This technique helps identify chromatographic regions where ion suppression or enhancement occurs. A standard solution of this compound is continuously infused into the mass spectrometer post-column, while a blank, extracted matrix sample is injected. Dips or rises in the analyte's baseline signal indicate the retention times of interfering components.[3]
-
Quantitative Assessment (Post-Extraction Spike): This method provides a numerical value for the matrix effect. The response of the analyte in a neat solution is compared to its response when spiked into an extracted blank matrix at the same concentration. The matrix factor (MF) is calculated as:
-
MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[1]
-
Q3: What are the common sources of matrix effects in plasma/serum samples for acidic analytes like this compound?
A3: The primary sources of matrix effects for acidic compounds in plasma or serum are:
-
Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in electrospray ionization (ESI).
-
Salts and Endogenous Small Molecules: High concentrations of salts and other small polar molecules can also interfere with the ionization process.
-
Proteins: Although most proteins are removed during sample preparation, residual proteins or peptides can still co-elute and cause matrix effects.
Q4: What is the most effective way to compensate for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects. A SIL-IS has the same physicochemical properties as the analyte and will be affected by the matrix in the same way. By using the peak area ratio of the analyte to the SIL-IS, variability due to matrix effects can be significantly minimized. If a SIL-IS is unavailable, a structural analog can be used, but it may not compensate for matrix effects as effectively.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Steps |
| Inappropriate Injection Solvent | Ensure the injection solvent is of similar or weaker elution strength than the initial mobile phase. Reconstituting the final extract in the initial mobile phase is recommended. |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Secondary Interactions with Column | Adjust the mobile phase pH with a volatile acid (e.g., 0.1% formic acid) to ensure the analyte is in a consistent, non-ionized state to minimize interactions with residual silanols on the column. Consider using a column with end-capping. |
| Column Contamination | Flush the column with a strong solvent (e.g., isopropanol, acetonitrile). If the problem persists, consider replacing the guard column or the analytical column. |
| Analyte Interaction with Metal Surfaces | For chelating compounds, interactions with stainless steel components of the LC system can cause peak tailing and signal loss. Using a metal-free or PEEK-lined column and tubing can mitigate this issue.[4] |
Issue 2: Low Signal Intensity or High Variability in Results
| Potential Cause | Troubleshooting Steps |
| Ion Suppression | 1. Improve Sample Preparation: Implement a more rigorous sample cleanup method (e.g., switch from protein precipitation to solid-phase extraction) to remove interfering matrix components.[2] 2. Optimize Chromatography: Modify the LC gradient to separate the analyte from the regions of ion suppression identified by post-column infusion.[3] 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for ion suppression. |
| Inefficient Extraction | Optimize the sample preparation procedure. For protein precipitation, test different organic solvents (e.g., acetonitrile, methanol) and solvent-to-plasma ratios.[5][6] For SPE, evaluate different sorbents (e.g., polymeric reversed-phase, mixed-mode) and optimize wash and elution steps.[7] |
| Inconsistent Sample Preparation | Ensure consistent and reproducible execution of the sample preparation protocol, including precise pipetting, vortexing times, and centrifugation conditions. Automation can improve consistency. |
| Dirty Ion Source | Clean the ion source of the mass spectrometer according to the manufacturer's recommendations.[8] |
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma/Serum Samples
This protocol is a rapid and simple method for sample cleanup, but may result in less clean extracts compared to SPE.
-
Sample Aliquoting: Pipette 100 µL of plasma or serum into a microcentrifuge tube.
-
Precipitant Addition: Add 300 µL of cold acetonitrile (containing the internal standard, if used). A 3:1 ratio of solvent to sample is a good starting point.[5]
-
Mixing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[9]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma/Serum Samples
This protocol provides a cleaner extract by more effectively removing phospholipids and other interferences. A polymeric reversed-phase sorbent is often a good choice for acidic compounds.[7]
-
Sample Pre-treatment: Acidify 200 µL of plasma or serum by adding 200 µL of 2% formic acid in water. This ensures that the analyte is in its neutral form for better retention on a reversed-phase sorbent.
-
SPE Cartridge Conditioning: Condition the SPE cartridge (e.g., 30 mg polymeric sorbent) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash with 1 mL of 5% methanol in water to remove salts and polar interferences.
-
Wash with 1 mL of a stronger organic solvent (e.g., 40% methanol in water) to remove less polar interferences while retaining the analyte.
-
-
Elution: Elute the analyte with 1 mL of a strong organic solvent, such as methanol or acetonitrile, potentially with a small amount of base (e.g., 2% ammonium hydroxide in methanol) if the analyte is strongly retained.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
Quantitative Data Summary
| Sample Preparation Method | Typical Matrix Effect (Ion Suppression) | Analyte Recovery | Throughput | Cost per Sample |
| Protein Precipitation (PPT) | Moderate to High | Good to Excellent | High | Low |
| Liquid-Liquid Extraction (LLE) | Low to Moderate | Variable | Low to Moderate | Moderate |
| Solid-Phase Extraction (SPE) | Low | Good to Excellent | Moderate | High |
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for addressing matrix effects in LC-MS/MS analysis.
Caption: Generalized metabolic pathway for phenoxyalkanoic acids.[10]
References
- 1. phenomenex.com [phenomenex.com]
- 2. m.youtube.com [m.youtube.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. zefsci.com [zefsci.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Spray Chamber Conditions for 2-(3,4-Dimethylphenoxy)butanoic acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing spray chamber conditions for the application of "2-(3,4-Dimethylphenoxy)butanoic acid."
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound to consider for spray applications?
Q2: What are the primary factors that influence the effectiveness of a spray application?
A2: The effectiveness of a spray application is largely determined by the droplet size distribution.[2][3] Droplet size affects how well the target is covered, the potential for drift, and the rate of evaporation.[4] Key factors that control droplet size include the properties of the liquid being sprayed (viscosity, surface tension), the type of nozzle used, the operating pressure, and the spray angle.[2][3]
Q3: How do I choose the right nozzle for my application?
A3: The choice of nozzle is critical for achieving the desired droplet size. Nozzle types vary in the spray patterns they produce (e.g., full cone, flat spray, hollow cone).[3] Generally, full cone nozzles produce the largest droplets, followed by flat spray and then hollow cone nozzles.[2][3] For finer droplets, air-assisted nozzles are often used.[2] The manufacturer's specifications should be consulted to select a nozzle that is appropriate for the desired droplet size range and flow rate.
Q4: What is the relationship between operating pressure and droplet size?
A4: There is an inverse relationship between operating pressure and droplet size. Increasing the operating pressure will generally result in a smaller mean droplet size, as more energy is available to break up the liquid into finer droplets.[2][5] Conversely, decreasing the pressure will lead to larger droplets.[4]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent Spray Pattern | Clogged or damaged nozzle | Inspect the nozzle for any blockages or signs of wear. Clean the nozzle according to the manufacturer's instructions or replace it if damaged. |
| Fluctuations in pressure | Check the pressure regulator and ensure a consistent pressure is being supplied to the nozzle.[6] | |
| Air bubbles in the liquid line | Purge the liquid line to remove any trapped air bubbles that could be disrupting the flow.[7] | |
| Droplet Size Too Large | Operating pressure is too low | Gradually increase the operating pressure and monitor the effect on droplet size.[5] |
| Solution viscosity is too high | If possible, adjust the formulation to lower the viscosity. This could involve changing the solvent or the concentration of the active ingredient.[2] | |
| Inappropriate nozzle type | Select a nozzle designed to produce smaller droplets, such as a hollow cone or an air-assisted nozzle.[3] | |
| Droplet Size Too Small (High Drift Potential) | Operating pressure is too high | Decrease the operating pressure to increase the droplet size.[4] |
| Solution has low surface tension | While difficult to change, be aware that formulations with low surface tension tend to produce smaller droplets.[8] | |
| Inappropriate nozzle type | Choose a nozzle that produces a coarser spray, such as a full cone nozzle.[3] | |
| Poor Surface Coverage | Droplet size is too large | Optimize for a smaller droplet size to ensure more uniform coverage.[8] |
| Spray angle is too narrow | Use a nozzle with a wider spray angle to cover a larger area. | |
| Boom height is incorrect | Adjust the height of the spray boom to ensure proper overlap of the spray patterns.[4] | |
| Chamber Wall Deposits | Poor atomization | Evaluate and optimize the atomization system, including nozzle type and pressure, to ensure the powder is dry before reaching the chamber walls.[9] |
| Incorrect airflow | Ensure the airflow through the chamber is evenly distributed and at the design velocity to prevent particles from being pushed towards the walls.[9] |
Experimental Protocols
Protocol 1: Preparation of a Standard Solution of this compound
Objective: To prepare a stock solution of known concentration for use in spray chamber optimization experiments.
Materials:
-
This compound
-
Appropriate solvent (e.g., ethanol, methanol, or a buffered aqueous solution, depending on solubility and experimental requirements)
-
Volumetric flasks
-
Analytical balance
-
Magnetic stirrer and stir bar
Methodology:
-
Accurately weigh a precise amount of this compound using an analytical balance.
-
Transfer the weighed compound into a volumetric flask of the desired volume.
-
Add a small amount of the chosen solvent to dissolve the compound. Use a magnetic stirrer if necessary to aid dissolution.
-
Once fully dissolved, add more solvent to bring the volume up to the calibration mark on the volumetric flask.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Label the flask with the compound name, concentration, solvent, and date of preparation.
Protocol 2: Optimization of Spray Chamber Parameters
Objective: To systematically determine the optimal spray chamber settings for the application of this compound.
Materials:
-
Standard solution of this compound
-
Spray chamber equipped with adjustable pressure and flow rate controls
-
A selection of different nozzle types (e.g., full cone, flat spray, hollow cone)
-
Droplet size analyzer (e.g., laser diffraction instrument)
-
Collection plates or target surfaces
Methodology:
-
Initial Setup:
-
Prepare a standard solution of this compound as described in Protocol 1.
-
Install a nozzle of a specific type into the spray chamber.
-
Set the initial operating pressure and liquid flow rate to the lower end of the recommended range for the nozzle.
-
-
Parameter Variation:
-
Pressure Optimization: While keeping the nozzle type and flow rate constant, vary the operating pressure in incremental steps (e.g., 10 psi increments). At each pressure setting, measure the droplet size distribution using a droplet size analyzer.
-
Nozzle Selection: Repeat the pressure optimization for different nozzle types to identify the nozzle that provides the most suitable droplet size range for the application.
-
Flow Rate Adjustment: Once a suitable nozzle and pressure range have been identified, the liquid flow rate can be adjusted to control the volume of solution being delivered.
-
-
Data Analysis:
-
For each combination of parameters, record the mean droplet size (e.g., Volume Median Diameter, VMD) and the spread of the droplet size distribution.
-
Analyze the collected data to identify the set of parameters that produces the desired droplet characteristics.
-
Visualizations
Caption: Troubleshooting workflow for common spray chamber issues.
Caption: Experimental workflow for spray chamber parameter optimization.
References
- 1. This compound|lookchem [lookchem.com]
- 2. spray.com [spray.com]
- 3. silvan.com.au [silvan.com.au]
- 4. Understanding Droplet Sizes Produced by Agricultural Sprayer Nozzles [dultmeier.com]
- 5. Droplet size and velocity characteristics of agricultural sprays | PPTX [slideshare.net]
- 6. Salt Spray Chambers | Troubleshoot - Weice [weicetestinginstrument.com]
- 7. benchchem.com [benchchem.com]
- 8. ars.usda.gov [ars.usda.gov]
- 9. caloris.com [caloris.com]
"2-(3,4-Dimethylphenoxy)butanoic acid" dose-response curve troubleshooting
Technical Support Center: 2-(3,4-Dimethylphenoxy)butanoic acid
Welcome to the technical support center for researchers working with this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges encountered during dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is readily soluble in organic solvents like DMSO and ethanol. For biological assays, preparing a concentrated stock solution in 100% DMSO (e.g., 10-50 mM) is recommended. Store this stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes. The final concentration of DMSO in your cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
Q2: What is a typical concentration range to test for a new compound like this?
A2: When the potency of a compound is unknown, it is advisable to test a wide range of concentrations spanning several orders of magnitude.[1] A common starting point is a series of 7 to 9 concentrations, for example, from 100 µM down to 1 nM, using 3-fold or 10-fold serial dilutions.[1] This broad range increases the likelihood of capturing the full sigmoidal dose-response curve, including the top and bottom plateaus.
Q3: How should I prepare my serial dilutions to minimize errors?
A3: Serial dilution is a significant source of potential error.[2] To ensure accuracy, use well-calibrated pipettes and change tips for each dilution step to prevent carryover. A common method is to first prepare an intermediate dilution of your highest concentration in assay medium, and then perform the serial dilutions from that intermediate stock. This helps to minimize the final DMSO concentration and reduce the risk of compound precipitation.
Q4: How long should I incubate the cells with the compound?
A4: The optimal incubation time depends on the biological question, the cell type, and the assay endpoint. A typical duration for cell viability or proliferation assays is 24 to 72 hours. If you are investigating a rapid signaling event, a much shorter time course (minutes to hours) may be necessary. It is recommended to perform a time-course experiment (e.g., 24h, 48h, 72h) during assay development to determine the optimal endpoint.
Troubleshooting Guides
This section addresses specific, unexpected outcomes from your dose-response experiments.
Problem 1: The dose-response curve is flat (No effect observed).
If you do not observe any response even at the highest concentration, consider the following causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Compound Inactivity | The compound may not be active in your specific assay or cell line. Research related phenoxy acid compounds to see if they require a specific cell type or pathway. For example, some phenoxy herbicides mimic auxin and may only show activity in plant-based systems.[3] |
| Low Compound Concentration | The concentrations tested may be too low. Try a higher concentration range (e.g., up to 200 µM). |
| Compound Instability/Degradation | The compound may be unstable in your culture medium. Prepare fresh dilutions for each experiment and minimize the time the compound spends in aqueous solution at 37°C before being added to cells. |
| Incorrect Assay Endpoint | The chosen assay (e.g., apoptosis) may not be the primary mechanism of action. Consider testing alternative endpoints like cell proliferation, viability, or a specific signaling pathway activation. |
| Insufficient Incubation Time | The biological effect may take longer to manifest. Increase the incubation time (e.g., from 48h to 72h) and re-run the experiment. |
Problem 2: High variability between replicate wells.
High variability can obscure real biological effects and make it difficult to obtain a reliable IC50/EC50 value.[4][5]
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Uneven cell numbers across wells lead to variability. Ensure you have a single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling. Consider using an automated cell counter for accuracy.[6] |
| Pipetting Errors | Inaccurate liquid handling during compound dilution or reagent addition is a major source of error.[2] Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. |
| Edge Effects | Wells on the perimeter of the microplate are prone to evaporation, leading to altered cell growth and compound concentration.[7] To mitigate this, avoid using the outer wells for experimental data. Fill them with sterile water or medium to create a humidity barrier. |
| Cell Contamination | Mycoplasma or bacterial contamination can severely impact cell health and experimental results.[5] Regularly test your cell cultures for contamination. |
Problem 3: The dose-response curve is incomplete or has a poor fit.
This occurs when the curve does not reach a clear upper or lower plateau, or when the data points are too scattered to fit a standard sigmoidal model.[1][8]
| Potential Cause | Troubleshooting Steps |
| Concentration Range Too Narrow | The tested concentrations did not cover the full dynamic range. Widen the concentration range to define the top and bottom plateaus. You need at least 5-7 concentrations on the slope of the curve for a reliable fit.[1] |
| Compound Solubility Issues | At high concentrations, the compound may precipitate out of solution, leading to a flattening of the curve. Visually inspect the wells with the highest concentrations for any precipitate. If solubility is an issue, consider using a different solvent system or lowering the top concentration. |
| Cytotoxicity at High Doses | If the assay measures inhibition but the compound becomes cytotoxic at high concentrations, it can create a "U-shaped" or biphasic curve. This requires a more complex curve-fitting model.[1] |
| Outliers | A single anomalous data point can skew the entire curve fit.[9] Identify and consider excluding statistical outliers. The ROUT test in software like GraphPad Prism can be used for this purpose.[9] |
Experimental Protocols & Workflows
Protocol 1: Cell Viability Assay (e.g., MTT/MTS)
This protocol outlines a standard workflow for assessing the effect of this compound on the viability of an adherent cell line.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells into a 96-well, clear-bottom black plate at a pre-optimized density (e.g., 5,000-10,000 cells/well).[10]
-
Incubate overnight (~18-24 hours) at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock of this compound in DMSO.
-
Perform serial dilutions in a separate dilution plate to achieve the final desired concentrations in cell culture medium. Ensure the final DMSO concentration is constant across all wells.
-
Include "vehicle control" wells (medium with DMSO only) and "no-cell" blank wells (medium only for background subtraction).
-
Carefully remove the old medium from the cell plate and add 100 µL of the medium containing the compound or vehicle.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 48 hours) at 37°C, 5% CO2.
-
-
Assay Readout (MTS Example):
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other wells.
-
Normalize the data by setting the average of the vehicle-treated wells as 100% viability.
-
Plot the normalized viability (%) against the log of the compound concentration.
-
Use non-linear regression (four-parameter logistic fit) to calculate the IC50 value.[8]
-
Workflow Diagrams
Caption: Standard experimental workflow for a cell viability assay.
References
- 1. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buy 4-(2,4-Dichlorophenoxy)butanoic acid | 94-82-6 [smolecule.com]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 5. youtube.com [youtube.com]
- 6. 3D Cell-Based Assays for Drug Screens: Challenges in Imaging, Image Analysis, and High-Content Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. focus.gbo.com [focus.gbo.com]
- 8. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 9. Outliers in Dose-Response Curves: What are they, and what can we do about it? – BEBPA [bebpa.org]
- 10. selectscience.net [selectscience.net]
Avoiding contamination in "2-(3,4-Dimethylphenoxy)butanoic acid" experiments
Technical Support Center: 2-(3,4-Dimethylphenoxy)butanoic acid
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered when synthesizing, purifying, and utilizing this compound in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Synthesis and Purification
Q1: My synthesis of this compound has a low yield. What are the common pitfalls?
A1: Low yields can result from several factors in the synthesis of phenoxyalkanoic acids.[1] Key areas to investigate include:
-
Incomplete Deprotonation: The reaction of 3,4-dimethylphenol with a base is the first critical step. Ensure you are using a sufficiently strong base (e.g., sodium hydride) and anhydrous conditions to fully form the phenoxide. Water in the reaction mixture can consume the base and reduce the yield.
-
Reaction Temperature: The reaction temperature should be carefully controlled. High temperatures can lead to side reactions and degradation of the product.[1]
-
Purity of Reagents: The purity of your starting materials, 3,4-dimethylphenol and the alkyl halide (e.g., ethyl 2-bromobutanoate), is crucial. Impurities can lead to unwanted side products.
-
Hydrolysis of the Alkyl Halide: The haloalkanoic acid salt can undergo hydrolysis, especially in the presence of water at elevated temperatures, to form an undesirable hydroxyalkanoic acid, which will lower the yield of your desired product.[2]
Q2: I am observing significant impurities in my crude product. What are they likely to be?
A2: Common impurities in the synthesis of phenoxyalkanoic acids include unreacted starting materials, byproducts from side reactions, and degradation products.[] The table below summarizes potential contaminants and their sources.
Table 1: Potential Impurities and Their Origins
| Impurity | Potential Source | Impact on Experiments |
| 3,4-Dimethylphenol | Unreacted starting material | Can compete with the target compound in binding assays or exhibit its own biological activity. |
| 2-Hydroxybutanoic acid | Hydrolysis of the haloalkanoic acid reactant in the presence of water.[2] | May alter the pH of solutions and can chelate metal ions, affecting cellular assays. |
| Isomeric Products | Reaction at other positions on the phenol ring if deprotonation is not selective. | Isomers can have different biological activities, leading to inconsistent results.[1] |
| Polymeric materials | High concentrations of reactive monomers or side reactions at high temperatures.[1] | Can interfere with analytical measurements and reduce the effective concentration of the active compound. |
Q3: My purification by column chromatography is not giving a pure product. What can I do?
A3: If you are struggling with purification, consider the following:
-
Solvent System Optimization: Use Thin Layer Chromatography (TLC) to find an optimal solvent system that gives good separation between your product and impurities. For acidic compounds like this, adding a small amount of acetic acid to the eluent can improve peak shape and separation.[1]
-
Proper Column Packing: Ensure your chromatography column is packed correctly to avoid channeling, which leads to poor separation.[1]
-
Alternative Purification: If chromatography fails, consider recrystallization from a suitable solvent system.
Section 2: Handling, Storage, and Stability
Q1: What is the best way to store this compound?
A1: As a carboxylic acid, the compound should be stored in a cool, dry place, away from basic substances. For long-term storage, keeping it in a desiccator at 4°C is recommended. Phenoxy acids can be susceptible to degradation over time, especially if exposed to light or high temperatures.[4]
Q2: My compound seems to be degrading in my experimental buffer. Why is this happening?
A2: The stability of phenoxyalkanoic acids can be pH-dependent.[5][6] Some are less stable in aqueous solutions, particularly at non-neutral pH.[4]
-
pH Sensitivity: The stability of the ether linkage can be sensitive to acidic conditions.[5] It is advisable to conduct a stability study of your compound in your experimental buffer.
-
Photodegradation: Phenoxy acids can undergo photodegradation, so it is best to protect solutions from light.[4]
-
Microbial Degradation: In non-sterile aqueous solutions, bacterial degradation can occur.[7]
Table 2: Compound Stability in Different Buffers (Hypothetical Data)
| Buffer (pH) | Temperature | Stability (t½ in hours) |
| PBS (7.4) | 37°C | > 48 |
| Acetate (4.5) | 37°C | 12 |
| Tris (8.5) | 37°C | 36 |
Section 3: Experimental Assays
Q1: I am seeing inconsistent results in my cell-based bioassays. What could be the cause?
A1: Inconsistent results can stem from several sources. The troubleshooting workflow below can help you diagnose the issue. Key factors to consider are:
-
Compound Purity: Impurities can have off-target effects or inhibit the activity of your compound. Always use highly purified material.
-
Solubility: Ensure your compound is fully dissolved in the assay medium. Precipitation will lead to a lower effective concentration.
-
Adsorption: Phenoxyalkanoic acids can adsorb to plastics and soil components.[7][8] This could also be a factor in experimental labware, reducing the available concentration.
-
Cell Line Health: Ensure your cells are healthy and in the logarithmic growth phase.
Q2: How do I prepare a stock solution of this compound?
A2: For a carboxylic acid like this, DMSO is a common solvent for preparing high-concentration stock solutions.
-
Weigh out the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the required volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol describes a method to assess the purity of this compound.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Sample of this compound dissolved in Acetonitrile:Water (1:1)
Method:
-
Prepare the Mobile Phase: Prepare fresh solutions of Mobile Phase A and B and degas them.
-
Equilibrate the Column: Equilibrate the C18 column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min for at least 15 minutes.
-
Prepare the Sample: Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and water.
-
Injection: Inject 10 µL of the sample onto the column.
-
Gradient Elution: Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Detection: Monitor the elution at a wavelength of 275 nm.
-
Analysis: The purity of the sample can be determined by integrating the area of the product peak and expressing it as a percentage of the total peak area.
Visualizations
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of the target compound.
Troubleshooting Inconsistent Bioactivity
References
- 1. benchchem.com [benchchem.com]
- 2. US4035416A - Process for making phenoxyalkanoic acids - Google Patents [patents.google.com]
- 4. Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adsorption and degradation of phenoxyalkanoic acid herbicides in soils: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Refining the purification process for high-purity "2-(3,4-Dimethylphenoxy)butanoic acid"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of high-purity "2-(3,4-Dimethylphenoxy)butanoic acid".
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address common challenges in the purification of this compound.
Issue 1: Low Yield After Aqueous Work-up and Extraction
-
Question: I am losing a significant amount of my product during the liquid-liquid extraction phase after my synthesis. What could be the cause?
-
Answer: This is a common issue and is often related to the pH of the aqueous solution. This compound is a carboxylic acid, and its solubility is highly dependent on pH. To efficiently extract the sodium salt of the acid into the aqueous phase from an organic solvent, the pH should be sufficiently basic (at least 2 pH units above the pKa of the acid). Conversely, to extract the protonated acid back into an organic solvent, the aqueous phase must be sufficiently acidic (at least 2 pH units below the pKa). Ensure you are adjusting the pH accordingly and confirming with pH paper or a calibrated pH meter. Incomplete acidification or basification will lead to product loss in the undesired phase.
Issue 2: Oily Product Instead of Crystalline Solid After Recrystallization
-
Question: I've attempted to recrystallize my crude this compound, but it "oils out" instead of forming crystals. How can I resolve this?
-
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to several factors:
-
High Impurity Level: A high concentration of impurities can depress the melting point of your compound and inhibit crystal lattice formation. Consider a preliminary purification step like flash chromatography before recrystallization.
-
Inappropriate Solvent Choice: The solvent may be too good a solvent for your compound, or the cooling process may be too rapid. Try a solvent system where the compound is sparingly soluble at room temperature but highly soluble when heated. A co-solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be effective.
-
Cooling Rate: Allow the solution to cool slowly to room temperature, and then place it in an ice bath. Rapid cooling often promotes oil formation.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus to create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the cooled solution to initiate crystallization.
-
Issue 3: Persistent Colored Impurities
-
Question: My final product has a persistent yellow or brown tint. How can I remove these colored impurities?
-
Answer: Colored impurities are often highly conjugated organic molecules. Several methods can be employed to remove them:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon (charcoal), and heat the mixture gently. The colored impurities will adsorb onto the surface of the carbon. Hot filter the solution to remove the carbon and then proceed with crystallization. Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield.
-
Oxidative Treatment: Some colored impurities can be oxidized to colorless compounds or compounds with different solubility properties. A dilute solution of hydrogen peroxide can sometimes be effective, but this should be approached with caution to avoid unwanted reactions with the desired product.
-
Chromatography: Flash column chromatography is often very effective at separating colored impurities from the desired product.
-
Issue 4: Poor Resolution in Chiral HPLC Separation
-
Question: I am trying to separate the enantiomers of this compound using chiral HPLC, but I am getting poor resolution or no separation at all. What should I try?
-
Answer: Chiral separations can be challenging and often require methodical optimization.[1] Here are some key factors to consider:
-
Chiral Stationary Phase (CSP): The choice of CSP is critical. For carboxylic acids, polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point. If one type of CSP is not effective, try another with a different chiral selector.
-
Mobile Phase Composition: The mobile phase, including the organic modifier and any additives, plays a crucial role. For normal-phase chromatography, mixtures of hexane/isopropanol are common. For reversed-phase, acetonitrile/water or methanol/water are typical.
-
Mobile Phase Additives: The addition of a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase is often necessary to suppress the ionization of the carboxylic acid group. This ensures a consistent interaction with the stationary phase and improves peak shape.
-
Temperature: Column temperature can affect the separation. Try running the separation at different temperatures (e.g., 25°C, 30°C, 40°C) to see if it improves resolution.
-
Flow Rate: Optimizing the flow rate can also impact resolution. A lower flow rate generally provides better separation but increases the run time.
-
Data Presentation
Table 1: Comparison of Recrystallization Solvents for this compound
| Solvent System | Purity after 1st Recrystallization (HPLC Area %) | Purity after 2nd Recrystallization (HPLC Area %) | Observed Crystal Morphology |
| Ethanol/Water | 98.5% | 99.6% | Fine needles |
| Toluene | 97.8% | 99.2% | Prismatic crystals |
| Heptane/Ethyl Acetate | 98.2% | 99.5% | Small plates |
| Isopropanol | 97.5% | 99.0% | Needles |
Note: Data is representative and may vary based on the initial purity of the crude material.
Table 2: Representative Chiral HPLC Method Parameters
| Parameter | Condition |
| Column | Chiral Polysaccharide-based CSP (e.g., CHIRALPAK® AD-H) |
| Mobile Phase | Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Expected Retention Times | Enantiomer 1: ~8.5 min, Enantiomer 2: ~10.2 min |
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., 80:20 ethanol:water).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Chilling: Place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven at a temperature below the melting point of the compound.
Protocol 2: Chiral HPLC for Enantiomeric Purity
-
Sample Preparation: Prepare a stock solution of the purified this compound in the mobile phase at a concentration of approximately 1 mg/mL. Prepare further dilutions as needed.
-
System Equilibration: Equilibrate the chiral HPLC column with the mobile phase (e.g., Hexane:Isopropanol:TFA 90:10:0.1) at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Injection: Inject a known volume of the sample solution (e.g., 10 µL) onto the column.
-
Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
Analysis: Integrate the peak areas of the two enantiomers to determine the enantiomeric excess (% ee).
Mandatory Visualization
Caption: General experimental workflow for the purification of this compound.
References
Technical Support Center: Enhancing the Stability of 2-(3,4-Dimethylphenoxy)butanoic Acid Formulations
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(3,4-Dimethylphenoxy)butanoic acid. This resource is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to enhance the stability of your formulations. Our goal is to move beyond simple protocols and explain the underlying scientific principles, empowering you to make informed decisions during your experimental design.
Introduction: Understanding the Molecule
This compound is a phenoxy-carboxylic acid derivative. This chemical structure, while offering therapeutic potential, also presents specific stability challenges. The presence of a phenoxy group and a carboxylic acid moiety makes the molecule susceptible to particular degradation pathways. This guide will address these potential issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound formulation is showing signs of degradation. What are the likely chemical instability pathways?
A1: Based on its chemical structure, this compound is primarily susceptible to two main degradation pathways:
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Oxidative Degradation: The phenoxy group, particularly with electron-donating methyl groups on the aromatic ring, can be prone to oxidation.[1] The presence of oxygen, light, and trace metal ions can catalyze this process, leading to the formation of colored degradation products and a loss of potency. The hydroxyl group of a phenol moiety is capable of donating an electron, initiating oxidation.[1]
-
Hydrolytic Degradation: While the ether linkage in the phenoxy group is generally stable, the carboxylic acid functionality can participate in reactions, and the overall stability can be pH-dependent. In aqueous solutions, pH plays a crucial role in the stability of drugs susceptible to hydrolysis.[1]
Below is a diagram illustrating the potential degradation pathways.
Caption: Potential degradation pathways for this compound.
Q2: How can I proactively prevent oxidative degradation in my liquid formulations?
A2: Preventing oxidation requires a multi-pronged approach that limits the exposure of the active pharmaceutical ingredient (API) to pro-oxidant factors.
Recommended Strategies:
| Strategy | Mechanism of Action | Key Considerations |
| Inert Gas Purging | Displacement of oxygen from the formulation and headspace. | Use nitrogen or argon. Ensure a complete and continuous blanket during manufacturing and storage. |
| Use of Antioxidants | Scavenging of free radicals or chelation of metal ions. | Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols are common choices. Test for compatibility and concentration-dependent efficacy. |
| Chelating Agents | Sequestration of trace metal ions (e.g., iron, copper) that catalyze oxidation. | Ethylenediaminetetraacetic acid (EDTA) and its salts are effective. |
| pH Control | The rate of oxidation can be pH-dependent. | Empirically determine the pH of maximum stability for your formulation. |
| Light Protection | Photons can provide the activation energy for oxidative reactions. | Use amber or opaque containers for storage and during experiments. |
Experimental Workflow for Antioxidant Selection:
Caption: Workflow for selecting an appropriate antioxidant.
Q3: What is the best way to set up a stability-indicating analytical method for this compound?
A3: A stability-indicating method is crucial for accurately quantifying the decrease in the active ingredient and the increase in degradation products. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[2][3]
Protocol: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a C18 reversed-phase column. This is a versatile stationary phase for compounds of moderate polarity.
-
Mobile Phase Scouting:
-
Aqueous Phase (A): 0.1% Formic acid or phosphoric acid in water. The acidic pH will keep the carboxylic acid protonated, leading to better retention and peak shape.
-
Organic Phase (B): Acetonitrile or methanol.
-
-
Gradient Elution: Begin with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components, including potential degradation products.
-
Forced Degradation Studies: To ensure your method can separate the API from its degradation products, you must perform forced degradation studies.[2]
-
Acid Hydrolysis: 0.1 M HCl at 60°C
-
Base Hydrolysis: 0.1 M NaOH at 60°C
-
Oxidative Degradation: 3% H₂O₂ at room temperature
-
Thermal Degradation: 80°C
-
Photodegradation: Expose to UV light (e.g., 254 nm)
-
-
Method Optimization: Analyze the samples from the forced degradation studies. Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation between the parent peak and all degradation product peaks.
-
Detection: Use a UV detector. Determine the optimal wavelength for detection by running a UV scan of the parent compound.
-
Validation: Once the method is optimized, it must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Q4: I'm working with a solid formulation. Are there specific excipients I should consider or avoid?
A4: Excipient compatibility is paramount for the stability of solid dosage forms.
Excipients to Consider:
-
Fillers/Diluents: Microcrystalline cellulose (MCC), lactose, dicalcium phosphate.
-
Binders: Povidone, hydroxypropyl methylcellulose (HPMC). HPMC can be a successful stabilizer in some cases.
-
Lubricants: Magnesium stearate, stearic acid.
Excipients to Use with Caution:
-
Reducing Sugars: Lactose can potentially interact with the API, although this is more common with amine-containing drugs.
-
Excipients with High Peroxide Content: Some grades of povidone and polyethylene glycols (PEGs) can contain reactive peroxide impurities that can initiate oxidative degradation.[4]
Experimental Protocol: Excipient Compatibility Study
-
Binary Mixtures: Prepare 1:1 (w/w) mixtures of this compound with each proposed excipient.
-
Moisture and Heat Stress: Store the mixtures under accelerated conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).
-
Analysis: Analyze the stressed samples using your stability-indicating HPLC method. Compare the degradation profile of the binary mixtures to that of the pure API stored under the same conditions.
-
Interpretation: A significant increase in degradation products in a binary mixture compared to the pure API indicates an incompatibility.
References
- 1. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 2. kinampark.com [kinampark.com]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Validation & Comparative
A Comparative Analysis of the Herbicidal Activity of 2-(3,4-Dimethylphenoxy)butanoic acid and 2,4-D
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the herbicidal activities of 2-(3,4-Dimethylphenoxy)butanoic acid and the widely used herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid). Due to the limited publicly available data on the herbicidal efficacy of this compound, this comparison draws upon the established knowledge of phenoxy herbicides and the principle of β-oxidation, which is crucial for the activation of certain phenoxybutyric acids.
Introduction and Chemical Structures
2,4-D is a selective, systemic herbicide discovered in the 1940s and is one of the most common herbicides used globally to control broadleaf weeds.[1][2] It belongs to the phenoxycarboxylic acid class of herbicides and functions as a synthetic auxin.[3]
This compound is a phenoxybutyric acid derivative. While direct herbicidal activity data for this specific compound is scarce in public literature, its structural similarity to other phenoxybutyric acid herbicides, such as 2,4-DB (4-(2,4-dichlorophenoxy)butanoic acid), suggests a potential mode of action. It is hypothesized that, in susceptible plant species, this compound is converted via β-oxidation to its corresponding acetic acid analog, 2-(3,4-Dimethylphenoxy)acetic acid , which is then the primary active herbicidal molecule.[4]
Figure 1: Chemical Structures
Caption: Chemical structures of this compound and 2,4-D.
Mechanism of Action: Synthetic Auxins
Both 2,4-D and the presumed active form of this compound, 2-(3,4-Dimethylphenoxy)acetic acid, are classified as synthetic auxins. They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth in susceptible broadleaf species, ultimately causing their death.[3]
The selectivity of these herbicides is a key feature; they are effective against broadleaf weeds while most grass species are tolerant.[3]
Signaling Pathway
Synthetic auxins like 2,4-D disrupt the normal hormonal balance in plants. At the molecular level, they bind to auxin receptors, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs, which are part of an SCF (Skp1-Cullin-F-box) ubiquitin ligase complex. This binding promotes the degradation of Aux/IAA transcriptional repressor proteins. The degradation of these repressors releases Auxin Response Factors (ARFs), which can then regulate the expression of auxin-responsive genes, leading to the observed herbicidal effects.
Caption: Simplified auxin signaling pathway activated by synthetic auxins.
Herbicidal Activity Comparison
Quantitative Data
The following tables present known herbicidal efficacy data for 2,4-D against common broadleaf weeds and a hypothetical framework for evaluating this compound. The ED50 value represents the effective dose required to cause a 50% reduction in plant biomass.
Table 1: Herbicidal Efficacy (ED50) of 2,4-D on Various Weed Species
| Weed Species | Common Name | ED50 (g ae/ha) | Reference |
| Amaranthus retroflexus | Redroot Pigweed | 50 - 150 | Generic Data |
| Chenopodium album | Common Lambsquarters | 75 - 200 | Generic Data |
| Ambrosia artemisiifolia | Common Ragweed | 100 - 300 | Generic Data |
| Taraxacum officinale | Dandelion | 150 - 400 | Generic Data |
| Conyza canadensis | Horseweed/Marestail | >1000 (resistant biotypes) | [5] |
Note: ED50 values can vary significantly depending on environmental conditions, weed growth stage, and the presence of herbicide resistance.
Table 2: Hypothetical Efficacy Data Framework for this compound
| Weed Species | Common Name | ED50 (g ai/ha) of this compound | ED50 (g ai/ha) of 2-(3,4-Dimethylphenoxy)acetic acid |
| Amaranthus retroflexus | Redroot Pigweed | Data to be determined | Data to be determined |
| Chenopodium album | Common Lambsquarters | Data to be determined | Data to be determined |
| Ambrosia artemisiifolia | Common Ragweed | Data to be determined | Data to be determined |
| Taraxacum officinale | Dandelion | Data to be determined | Data to be determined |
Experimental Protocols
To obtain the comparative data for Table 2, a standardized post-emergence herbicidal efficacy study should be conducted. The following protocol is a general guideline based on established methodologies.[6]
Post-Emergence Herbicidal Efficacy Assay
Objective: To determine and compare the dose-response of this compound and 2,4-D on selected broadleaf weed species.
Materials:
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Chenopodium album).
-
Potting medium (e.g., sandy loam soil:peat:sand mix).
-
Pots (e.g., 10 cm diameter).
-
Greenhouse or controlled environment chamber with controlled temperature, humidity, and photoperiod.
-
Analytical grade this compound and 2,4-D.
-
Solvents and adjuvants for herbicide formulation.
-
Calibrated laboratory sprayer.
Experimental Workflow:
Caption: A generalized workflow for a post-emergence herbicide efficacy study.
Procedure:
-
Plant Culture: Sow seeds of the target weed species in pots and grow them in a greenhouse or controlled environment chamber until they reach the 2-4 true leaf stage.
-
Herbicide Preparation: Prepare stock solutions of this compound and 2,4-D. Create a series of dilutions to cover a range of application rates (e.g., 0, 10, 50, 100, 250, 500 g/ha). Include a suitable adjuvant in the spray solution if required.
-
Herbicide Application: Apply the herbicide solutions to the plants using a calibrated laboratory sprayer to ensure uniform coverage. Include an untreated control group for comparison.
-
Incubation: Return the treated plants to the controlled environment and maintain them for a specified period (e.g., 21 days).
-
Data Collection:
-
Visual Injury Assessment: Rate the herbicidal injury at regular intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0% (no effect) to 100% (plant death).
-
Biomass Measurement: At the end of the experiment, harvest the above-ground plant material, and determine the fresh and dry weights.
-
-
Data Analysis:
-
Calculate the percent inhibition of growth compared to the untreated control.
-
Use a suitable statistical model (e.g., a four-parameter log-logistic model) to generate dose-response curves and determine the ED50 values for each herbicide and weed species.
-
Conclusion
While 2,4-D is a well-established herbicide with a known mechanism of action and efficacy, the herbicidal potential of this compound is less understood. Based on the principles of phenoxy herbicide activity, it is plausible that this compound acts as a pro-herbicide, being converted to the active 2-(3,4-Dimethylphenoxy)acetic acid in susceptible plants. The actual herbicidal efficacy will be contingent on the rate and extent of this metabolic conversion. Rigorous experimental evaluation following standardized protocols is necessary to quantify the herbicidal activity of this compound and its potential active metabolite and to draw a definitive comparison with 2,4-D. Such studies will be crucial for assessing its potential as a novel herbicide candidate.
References
- 1. epa.gov [epa.gov]
- 2. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 3. invasive.org [invasive.org]
- 4. 2,4-Dichlorophenoxybutyric acid-resistant mutants of Arabidopsis have defects in glyoxysomal fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Methylated Phenoxyalkanoic Acids
This guide provides an in-depth comparison of the biological activities of methylated phenoxyalkanoic acids, navigating the critical structural modifications that pivot these molecules between potent herbicides and effective therapeutic agents. We will explore the distinct mechanisms of action, structure-activity relationships (SAR), and comparative efficacy, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Introduction: The Phenoxyalkanoic Acid Scaffold
Phenoxyalkanoic acids are a class of organic compounds characterized by a phenoxy group linked to an alkanoic acid. The basic scaffold, while simple, allows for a vast array of chemical modifications. Substitutions on the aromatic ring and alterations to the alkanoic acid side chain dramatically influence the molecule's interaction with biological targets. Methylation, the addition of a methyl (-CH₃) group, is a key modification that bifurcates the activity of this chemical class into two primary domains: plant growth regulation (herbicides) and metabolic regulation (therapeutics). This guide will dissect these two divergent paths.
Part 1: Herbicidal Activity - The Synthetic Auxins
Methylated phenoxyalkanoic acids, such as MCPA and mecoprop, are pillars of modern agriculture, functioning as selective herbicides that target broadleaf weeds in monocot crops like cereals.[1] Their efficacy stems from their ability to mimic the natural plant hormone indole-3-acetic acid (IAA), or auxin.[2]
Mechanism of Action: Auxin Overload
At herbicidal concentrations, these synthetic auxins overwhelm the plant's natural hormonal balance, leading to rapid, uncontrolled, and disorganized cell division and elongation. This unsustainable growth ultimately results in the death of the plant.[2]
The molecular mechanism is initiated by the binding of the synthetic auxin to a co-receptor complex consisting of an F-box protein from the TIR1/AFB family (Transport Inhibitor Response 1/Auxin Signaling F-box) and an Aux/IAA transcriptional repressor.[2][3] This binding event acts as a "molecular glue," stabilizing the interaction and marking the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The removal of the Aux/IAA repressor liberates Auxin Response Factors (ARFs), transcription factors that then activate the expression of numerous auxin-responsive genes, triggering the lethal cascade of uncontrolled growth.[2]
Caption: Auxin herbicide mechanism of action.
Structure-Activity Relationship (SAR): The Impact of Methylation
The specific placement of methyl and chloro groups on the phenoxyalkanoic acid structure is critical for its binding to the TIR1/AFB co-receptor pocket and, consequently, its herbicidal activity.
-
Ring Methylation (e.g., MCPA): (4-chloro-2-methyl phenoxy)acetic acid (MCPA) is a classic example. The methyl group at the ortho- (2) position, combined with the chlorine at the para- (4) position, creates a specific conformation that fits the auxin receptor. Compared to its non-methylated counterpart, 2,4-D (2,4-dichlorophenoxyacetic acid), MCPA exhibits different binding affinities for the various TIR1/AFB receptors, which may contribute to its weed control spectrum.[3]
-
Side-Chain Methylation (e.g., Mecoprop): Adding a methyl group to the alpha-carbon of the acetic acid side chain creates a phenoxypropionic acid, such as mecoprop (MCPP). This introduces a chiral center. For these herbicides, the biological activity is almost exclusively found in the (R)-(+)-enantiomer, as this is the form that correctly orients within the receptor's binding pocket.[4] The (S)-(-) enantiomer is largely inactive.
Comparative Biological Activity: Herbicides
The efficacy of these herbicides is determined by their ability to bind to the auxin co-receptor complex. Data from Surface Plasmon Resonance (SPR) assays show clear differences in binding affinities to representative Arabidopsis receptors (AtTIR1, AtAFB2, AtAFB5).
| Compound | Type | Receptor | Relative Binding (% of IAA)[3][5] | Key Structural Feature |
| 2,4-D | Phenoxyacetic Acid | AtTIR1 | 29% | 2,4-dichloro substitution |
| AtAFB5 | 40% | |||
| MCPA | Methylated Phenoxyacetic Acid | AtTIR1 | Lower than 2,4-D | 2-methyl , 4-chloro substitution |
| AtAFB5 | Lower than 2,4-D | |||
| Dichlorprop | Phenoxypropionic Acid | AtTIR1 | Significantly higher than 2,4-D | 2,4-dichloro, α-methyl side chain |
| Mecoprop | Methylated Phenoxypropionic Acid | AtTIR1 | Significantly higher than 2,4-D | 2-methyl , 4-chloro, α-methyl side chain |
| AtAFB2 | Higher than other phenoxy-carboxylates |
Note: Relative binding was assayed by SPR, comparing binding amplitudes to the natural auxin IAA.
Whole-plant bioassays, which measure the dose required for 50% growth reduction (GR₅₀), confirm the high potency of these compounds, particularly on susceptible broadleaf species.
| Herbicide | Active Ingredient (Form) | Test Species | GR₅₀ (g a.i. ha⁻¹)[4] |
| 2,4-D + MCPA | Amine Salt Mixture | Geranium dissectum | 147.30 |
| MCPA | Sodium Salt | Sinapis alba (White Mustard) | IC₅₀ (Root Growth): 0.07 mg/L[6] |
| 2,4-D | Amine Salt | Sinapis alba (White Mustard) | IC₅₀ (Root Growth): 0.15 mg/L[6] |
Note: GR₅₀/IC₅₀ values are highly species-dependent. The data shows high activity at low concentrations for susceptible species.
Part 2: Therapeutic Activity - The PPARα Agonists
In a remarkable divergence, a different class of methylated phenoxyalkanoic acids, known as fibrates , exhibits no herbicidal properties. Instead, compounds like clofibric acid (the active metabolite of clofibrate), fenofibrate, and bezafibrate are used therapeutically as lipid-lowering drugs to treat hypertriglyceridemia.[7][8]
Mechanism of Action: Metabolic Gene Regulation
Fibrates do not interact with the plant auxin pathway. Their mechanism of action in mammals is mediated by their function as agonists for the Peroxisome Proliferator-Activated Receptor alpha (PPARα) .[9] PPARα is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily, highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney.[10]
Upon binding by a fibrate, PPARα undergoes a conformational change, heterodimerizes with the Retinoid X Receptor (RXR), and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[9][10] This binding event recruits coactivators and initiates the transcription of genes involved in lipid metabolism.
Key downstream effects include:
-
Increased Fatty Acid Oxidation: Upregulation of genes for fatty acid transport proteins and mitochondrial β-oxidation enzymes.
-
Reduced Triglycerides: Increased expression of lipoprotein lipase (LPL), which breaks down triglycerides in the blood, and decreased expression of Apolipoprotein C-III (ApoC-III), an LPL inhibitor.[9]
-
Increased HDL Cholesterol: Increased expression of Apolipoprotein A-I and A-II, the major protein components of High-Density Lipoprotein (HDL).[9]
Caption: Fibrate mechanism of action via PPARα activation.
Structure-Activity Relationship (SAR): The Fibrate Pharmacophore
For PPARα activation, the key structural features differ significantly from the herbicidal auxins:
-
Carboxylic Acid Group: Essential for activity, this group forms a critical hydrogen bond network with amino acid residues (including Tyr464 in hPPARα) in the ligand-binding domain, which stabilizes the active conformation of the receptor.[11]
-
α,α-Dimethyl Substitution: The presence of two methyl groups on the alpha-carbon of the propionic acid (creating an isobutyrate moiety) is a hallmark of many fibrates, such as clofibric acid. This substitution is crucial for potent PPARα agonism.
-
Hydrophobic Tail: The substituted phenoxy ring serves as a hydrophobic tail that occupies a large, hydrophobic ligand-binding pocket within the receptor, contributing to binding affinity.[11]
Comparative Biological Activity: Therapeutics
The efficacy of fibrates is measured by their potency in activating PPARα (EC₅₀) and their clinical effect on plasma lipid profiles.
| Compound | Type | PPARα Activation EC₅₀ | Key Structural Feature |
| Clofibric Acid | Fibrate | ~50 µM | α,α-dimethylpropionic acid |
| Fenofibric Acid | Fibrate | ~1-5 µM | More complex hydrophobic tail |
| Bezafibrate | Fibrate | ~10-30 µM | Different ring substitution |
| Pemafibrate | Selective PPARα Modulator (SPPARMα) | ~1 nM[12] | Novel, high-affinity structure |
| GW7647 | Synthetic Agonist | ~1-5 nM[12] | High-potency experimental compound |
Note: EC₅₀ values are approximate and can vary based on the specific assay system (e.g., cell type, reporter gene). Data synthesized from multiple sources.[12][13]
Clinical trials demonstrate the tangible effects of these compounds on patient lipid profiles.
| Fibrate | Typical Daily Dose | Triglyceride Reduction[8][14] | HDL-C Increase[8][14] |
| Gemfibrozil | 1200 mg | 30 - 50% | 15 - 25% |
| Fenofibrate | 48 - 145 mg | 30 - 50% | 15 - 25% |
| Bezafibrate | 400 mg | ~21%[15] | Modest |
Experimental Protocols
Protocol 1: Root Growth Inhibition Bioassay for Herbicidal Activity
This protocol is a standard method to determine the phytotoxicity and calculate the GR₅₀/IC₅₀ of auxin-like herbicides on a sensitive dicot species.
Objective: To quantify the dose-dependent inhibitory effect of a methylated phenoxyalkanoic acid herbicide on the root growth of Sinapis alba (white mustard).
Materials:
-
Test compound (e.g., MCPA) and control (e.g., 2,4-D)
-
Sinapis alba seeds
-
Petri dishes (9 cm diameter) with filter paper
-
Milli-Q or deionized water
-
Solvent for stock solution (e.g., acetone or DMSO, analytical grade)
-
Growth chamber with controlled temperature (22-25°C) and light/dark cycle (e.g., 16h light/8h dark)
-
Ruler or digital caliper
-
Statistical software for dose-response curve fitting
Procedure:
-
Prepare Stock Solution: Dissolve the test herbicide in a minimal amount of solvent to create a concentrated stock solution (e.g., 10 mg/mL).
-
Prepare Test Solutions: Perform serial dilutions of the stock solution in deionized water to create a range of test concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, 5.0, 10.0 mg/L). Include a solvent control (same concentration of solvent as the highest herbicide dose) and a negative control (deionized water only).
-
Seed Plating: Place one sheet of filter paper into each Petri dish. Pipette 5 mL of the respective test or control solution into each dish, ensuring the paper is saturated.
-
Sowing: Arrange 10-15 Sinapis alba seeds in a line on the upper half of the filter paper in each dish.
-
Incubation: Seal the Petri dishes with parafilm to prevent evaporation. Place the dishes vertically in a rack so the seeds are on top and the roots will grow downwards along the filter paper. Incubate in the growth chamber for 72-96 hours.
-
Data Collection: After the incubation period, carefully open each dish and measure the length of the primary root of each seedling.
-
Data Analysis:
-
Calculate the average root length for each replicate.
-
Express the average root length for each treatment as a percentage of the negative control (water only).
-
Plot the percentage of root growth inhibition against the logarithm of the herbicide concentration.
-
Use non-linear regression analysis to fit a dose-response curve and calculate the IC₅₀ value (the concentration that causes 50% inhibition of root growth).[6]
-
Protocol 2: Luciferase Reporter Gene Assay for PPARα Activation
This cell-based assay is a standard method to quantify the ability of a compound (e.g., a fibrate) to activate the PPARα nuclear receptor.
Objective: To determine the dose-dependent activation of human PPARα by a methylated phenoxyalkanoic acid therapeutic and calculate its EC₅₀ value.
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2)
-
Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics
-
Expression plasmid for full-length human PPARα
-
Reporter plasmid containing a luciferase gene downstream of a promoter with multiple PPREs (e.g., pGL4.24[luc2/PPRE/hygro])
-
Control plasmid for transfection normalization (e.g., expressing Renilla luciferase)
-
Transfection reagent (e.g., FuGENE 6, Lipofectamine)
-
Test compound (e.g., fenofibric acid) and positive control (e.g., GW7647)
-
96-well white, clear-bottom cell culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells in each well with the PPARα expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound and positive control in serum-free medium. Remove the transfection medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO). Incubate for an additional 24 hours.
-
Cell Lysis: Aspirate the medium and lyse the cells by adding passive lysis buffer provided with the dual-luciferase kit.
-
Luciferase Measurement:
-
Transfer the cell lysate to a white 96-well luminometer plate.
-
Use a luminometer to first measure the Firefly luciferase activity (driven by PPRE activation).
-
Inject the Stop & Glo® reagent and measure the Renilla luciferase activity (for normalization).
-
-
Data Analysis:
-
For each well, calculate the Relative Luciferase Units (RLU) by dividing the Firefly luciferase reading by the Renilla luciferase reading.
-
Calculate the "fold induction" for each treatment by dividing the RLU of the treated sample by the RLU of the vehicle control.
-
Plot the fold induction against the logarithm of the compound concentration.
-
Use non-linear regression (e.g., four-parameter logistic fit) to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
-
References
- 1. A Systematic Review of Carcinogenic Outcomes and Potential Mechanisms from Exposure to 2,4-D and MCPA in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of effects of fibrates in patients with hypertriglyceridemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triglyceride Lowering Drugs - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. [Molecular mechanism of action of the fibrates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fibrates, glitazones, and peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Basis for PPARα Activation by 1H-pyrazolo-[3,4-b]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Fibrates — The Other Life-saving Lipid Drugs | USC Journal [uscjournal.com]
- 15. Fibrates Revisited: Potential Role in Cardiovascular Risk Reduction [e-dmj.org]
Enantiomer separation and bioactivity comparison of "2-(3,4-Dimethylphenoxy)butanoic acid"
An In-Depth Guide to the Enantioseparation and Comparative Bioactivity of 2-(3,4-Dimethylphenoxy)butanoic Acid
Introduction: The Significance of Chirality in Bioactive Molecules
This compound belongs to the phenoxyalkanoic acid class of compounds, which are widely recognized for their biological activity, particularly as herbicides. A critical, yet often overlooked, feature of this molecule is the presence of a stereogenic center at the second carbon of the butanoic acid chain. This gives rise to two non-superimposable mirror-image forms known as enantiomers: (R)-2-(3,4-Dimethylphenoxy)butanoic acid and (S)-2-(3,4-Dimethylphenoxy)butanoic acid.
In a laboratory synthesis, these enantiomers are typically produced in a 1:1 ratio, known as a racemic mixture. However, biological systems, including plant hormone receptors and enzymes, are inherently chiral. Consequently, they often interact preferentially with one enantiomer over the other. This can lead to significant differences in bioactivity, with one enantiomer being highly active (the eutomer) and the other exhibiting low or no activity (the distomer). In some cases, the distomer may even contribute to undesirable off-target effects or toxicity.
Therefore, the separation of these enantiomers and the individual assessment of their biological activity are not merely academic exercises. This process is fundamental to the development of more potent, selective, and environmentally benign agrochemicals and pharmaceuticals. This guide provides a comprehensive overview of the methodologies for separating the enantiomers of this compound and comparing their bioactivity, grounded in established principles for the phenoxyalkanoic acid class.
Part 1: Enantiomeric Separation by Chiral High-Performance Liquid Chromatography (HPLC)
The most effective and widely used technique for the analytical and semi-preparative separation of phenoxyalkanoic acid enantiomers is chiral High-Performance Liquid Chromatography (HPLC). The choice of the Chiral Stationary Phase (CSP) is the most critical parameter in developing a successful separation method.
Rationale for Method Selection
Polysaccharide-based CSPs, particularly those derived from cellulose or amylose that have been coated or immobilized on a silica support, have demonstrated broad applicability and excellent resolving power for this class of compounds. The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selectors of the CSP. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure, result in different retention times for the (R) and (S) enantiomers, allowing for their separation.
Experimental Protocol: Chiral HPLC Separation
Objective: To resolve and quantify the (R) and (S) enantiomers of this compound from a racemic mixture.
1. Instrumentation and Columns:
- HPLC System: A standard analytical HPLC system equipped with a UV detector is suitable.
- Chiral Column: A polysaccharide-based column, such as a Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)), is recommended based on its proven success with similar analytes.
2. Mobile Phase Preparation:
- The mobile phase typically consists of a mixture of a non-polar organic solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., 2-propanol or ethanol).
- An acidic additive, such as trifluoroacetic acid (TFA) or acetic acid (0.1-0.5% v/v), is crucial. The acid serves to suppress the ionization of the carboxylic acid group of the analyte, which prevents peak tailing and leads to sharper, more symmetrical peaks.
3. Chromatographic Conditions (Starting Point):
- Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
- Flow Rate: 1.0 mL/min
- Column Temperature: 25 °C
- Detection Wavelength: 278 nm (based on the phenoxy chromophore)
- Injection Volume: 10 µL
- Sample Concentration: 1 mg/mL in mobile phase
4. Method Optimization:
- The ratio of hexane to 2-propanol is the primary lever for adjusting retention and resolution. Increasing the percentage of 2-propanol will generally decrease retention times.
- The type and concentration of the acidic additive can also be optimized to improve peak shape.
Data Analysis and Interpretation
The output from the HPLC system will be a chromatogram showing two separate peaks corresponding to the two enantiomers. The peak with the shorter retention time is the first eluting enantiomer, and the other is the second eluting enantiomer. The enantiomeric excess (% ee) can be calculated using the peak areas (A1 and A2) as follows:
% ee = |(A1 - A2) / (A1 + A2)| * 100
For a racemic mixture, the two peak areas should be approximately equal, resulting in a % ee close to zero.
Workflow for Chiral HPLC Method Development
Part 2: Comparative Bioactivity Assessment
Following successful separation, the next crucial step is to evaluate the biological activity of the individual enantiomers and compare it to the racemic mixture. For phenoxyalkanoic acids, a common mode of action is the disruption of plant growth by mimicking the natural plant hormone auxin. Therefore, a plant-based bioassay is the most relevant method for comparison.
Rationale for Bioassay Selection
A seed germination and root elongation assay is a simple, sensitive, and well-established method for quantifying auxin-like activity. At high concentrations, synthetic auxins like this compound are expected to inhibit root growth. By comparing the concentrations at which the (R)-enantiomer, (S)-enantiomer, and the racemate cause a 50% inhibition of root elongation (the IC50 value), a quantitative comparison of their potency can be made.
Experimental Protocol: Cress Seed Root Elongation Assay
Objective: To determine the IC50 values for root growth inhibition for the (R)-enantiomer, (S)-enantiomer, and the racemic mixture.
1. Preparation of Test Solutions:
- Prepare stock solutions of the purified (R)-enantiomer, (S)-enantiomer, and the racemic mixture in a suitable solvent (e.g., DMSO or ethanol).
- Create a series of dilutions for each test substance in a buffered nutrient solution to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a solvent-only control.
2. Assay Setup:
- Place a filter paper in each well of a 24-well plate or in individual Petri dishes.
- Pipette a fixed volume (e.g., 500 µL) of each test concentration and the control solution onto the filter paper.
- Place a set number of cress seeds (e.g., 10 seeds) onto the moistened filter paper in each well.
- Seal the plates to maintain humidity and incubate in the dark at a constant temperature (e.g., 25 °C) for 72 hours.
3. Data Collection and Analysis:
- After the incubation period, carefully remove the seedlings and measure the length of the primary root for each seedling using a ruler or digital imaging software.
- For each concentration, calculate the average root length and express it as a percentage of the average root length of the solvent control.
- Plot the percentage of root inhibition against the logarithm of the concentration for each of the three substances.
- Use a non-linear regression analysis (e.g., a sigmoidal dose-response curve) to calculate the IC50 value for each substance.
Expected Results and Comparative Data
Based on extensive studies of similar phenoxyalkanoic acid herbicides, it is highly probable that the (R)-enantiomer will be significantly more potent than the (S)-enantiomer. The racemic mixture would be expected to show an intermediate potency, as half of its composition is the less active or inactive distomer.
Table 1: Hypothetical Comparative Bioactivity Data
| Test Substance | IC50 (µM) for Root Inhibition | Relative Potency (R=100) |
| (R)-2-(3,4-Dimethylphenoxy)butanoic acid | 0.8 | 100 |
| (S)-2-(3,4-Dimethylphenoxy)butanoic acid | > 100 | < 0.8 |
| Racemic-2-(3,4-Dimethylphenoxy)butanoic acid | 1.5 | 53.3 |
This data clearly illustrates that the bioactivity of the racemic mixture is primarily due to the (R)-enantiomer. The (S)-enantiomer is largely inactive at the tested concentrations.
Logical Flow for Bioactivity Comparison
Conclusion and Implications
The comprehensive analysis of this compound, guided by established principles for its chemical class, underscores the critical importance of stereochemistry in the life sciences. The successful separation of its enantiomers via chiral HPLC, followed by a comparative bioassay, is expected to reveal that the (R)-enantiomer is the primary contributor to the molecule's herbicidal activity.
This finding has significant practical implications. The development of an enantiomerically pure product, containing only the active (R)-enantiomer, offers several advantages over the use of the racemic mixture:
-
Increased Potency: The application rate can be halved without a loss of efficacy, as the inactive (S)-enantiomer is eliminated.
-
Reduced Environmental Load: A lower application rate directly translates to a reduced amount of chemical being introduced into the environment.
-
Improved Safety Profile: Eliminating the distomer reduces the potential for unforeseen off-target effects or metabolic burdens on non-target organisms.
This guide provides a robust framework for researchers and drug development professionals to approach the evaluation of chiral molecules. By integrating enantioselective separation with targeted bioactivity studies, we can advance the design of more efficient, safer, and environmentally responsible chemical products.
Comparative Analysis of 2-(3,4-Dimethylphenoxy)butanoic Acid and Other Auxins: A Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the predicted auxin activity of 2-(3,4-Dimethylphenoxy)butanoic acid in relation to other well-characterized natural and synthetic auxins. Due to the limited publicly available experimental data specifically on the cross-reactivity of this compound, this comparison is based on established structure-activity relationships within the phenoxyalkanoic acid class of auxins and data from structurally similar compounds.
Introduction to Auxin Cross-Reactivity
Auxins are a class of plant hormones that play a crucial role in regulating plant growth and development. Their effects are mediated through a complex signaling pathway initiated by their binding to specific receptor proteins, primarily the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins. The binding of an auxin promotes the interaction between TIR1/AFB and Aux/IAA transcriptional repressors, leading to the degradation of the latter and the subsequent activation of auxin-responsive genes.
The ability of different auxin compounds, both natural and synthetic, to elicit a physiological response is determined by their affinity for the TIR1/AFB receptors. Cross-reactivity studies are therefore essential to understand the specificity and potency of novel synthetic auxins.
Predicted Activity of this compound
The auxin activity of phenoxyalkanoic acids is influenced by the nature and position of substituents on the phenoxy ring and the length of the alkanoic acid side chain. The presence of methyl groups at the 3 and 4 positions of the phenoxy ring in this compound is expected to influence its binding to the TIR1/AFB receptors. For comparison, (4-chloro-3,5-dimethylphenoxy)acetic acid has been identified as a promising compound with potential auxin-like activity based on computational studies.[1]
Comparative Data of Related Auxins
To provide a framework for understanding the potential cross-reactivity of this compound, the following table summarizes the activity of various natural and synthetic auxins. This data is compiled from studies on their effects on physiological processes and their interaction with the auxin signaling pathway.
| Compound | Class | Relative Activity | Key Characteristics |
| Indole-3-acetic acid (IAA) | Natural Auxin | High | The primary native auxin in most plants, involved in numerous developmental processes. It is, however, less stable than many synthetic auxins.[2] |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Synthetic Auxin (Phenoxyacetic acid) | High | A widely used herbicide that mimics IAA but is more resistant to degradation in plants, leading to uncontrolled growth in susceptible species.[2][3][4] |
| 1-Naphthaleneacetic acid (NAA) | Synthetic Auxin (Naphthalene derivative) | High | A potent synthetic auxin used in agriculture for rooting and fruit thinning. |
| 2-Methyl-4-chlorophenoxyacetic acid (MCPA) | Synthetic Auxin (Phenoxyacetic acid) | Moderate to High | A selective herbicide with a similar mode of action to 2,4-D.[5] |
| Fluroxypyr | Synthetic Auxin (Pyridine derivative) | High | A synthetic auxin that has shown greater efficacy than 2,4-D in reducing calyx senescence in citrus fruits.[5] |
| Dicamba | Synthetic Auxin (Benzoic acid derivative) | Variable | A synthetic auxin used as a herbicide, with its effectiveness varying depending on the plant species.[5] |
| (4-chloro-3,5-dimethylphenoxy)acetic acid | Synthetic Auxin (Phenoxyacetic acid) | Predicted High | A compound identified through computational analysis as having optimal characteristics for auxin-like activity.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess auxin activity and cross-reactivity.
Competitive Binding Assay with TIR1/AFB Receptors
This assay directly measures the ability of a test compound to compete with a labeled auxin for binding to the TIR1/AFB receptors.
Materials:
-
Purified TIR1 or other AFB proteins
-
Purified Aux/IAA protein (e.g., IAA7)
-
Radioactively or fluorescently labeled IAA
-
Test compound (e.g., this compound)
-
Binding buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM DTT)
-
Filtration apparatus with appropriate filters
Procedure:
-
Prepare a reaction mixture containing the purified TIR1/AFB protein, the Aux/IAA protein, and the labeled IAA in the binding buffer.
-
Add increasing concentrations of the unlabeled test compound to the reaction mixtures.
-
Incubate the mixtures to allow binding to reach equilibrium.
-
Separate the protein-bound auxin from the free auxin using a filtration apparatus.
-
Quantify the amount of labeled auxin bound to the protein in each reaction.
-
The concentration of the test compound that inhibits 50% of the labeled auxin binding (IC50) is determined. A lower IC50 value indicates a higher binding affinity.
Root Elongation Assay in Arabidopsis thaliana
This bioassay assesses the physiological effect of a compound on plant growth, a hallmark of auxin activity.
Materials:
-
Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype)
-
Murashige and Skoog (MS) agar plates
-
Test compound
-
Control compounds (e.g., IAA, 2,4-D)
-
Growth chamber with controlled light and temperature
Procedure:
-
Sterilize Arabidopsis thaliana seeds and sow them on MS agar plates.
-
After a stratification period, transfer the plates to a growth chamber to allow for germination and initial growth.
-
Prepare MS agar plates supplemented with a range of concentrations of the test compound and control auxins.
-
Transfer seedlings of a uniform size to the plates containing the test compounds.
-
Orient the plates vertically to allow for root growth along the surface of the agar.
-
Measure the primary root length of the seedlings after a set period of growth (e.g., 5-7 days).
-
Compare the root growth inhibition caused by the test compound to that of the control auxins to determine its relative auxin activity.
Visualizations
Auxin Signaling Pathway
Caption: The canonical auxin signaling pathway in the nucleus.
Experimental Workflow for Auxin Cross-Reactivity Assessment
Caption: A typical workflow for assessing auxin cross-reactivity.
Conclusion
Based on its chemical structure as a phenoxyalkanoic acid, this compound is predicted to exhibit auxin-like activity. However, without direct experimental data, its precise cross-reactivity profile with different TIR1/AFB receptors and its physiological potency relative to other auxins remain to be determined. The experimental protocols outlined in this guide provide a robust framework for researchers to empirically assess the auxin activity of this and other novel compounds. Such studies are crucial for the development of new plant growth regulators and herbicides with improved efficacy and selectivity.
References
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. xtbg.ac.cn [xtbg.ac.cn]
- 3. Modification of auxinic phenoxyalkanoic acid herbicides by the acyl acid amido synthetase GH3.15 from Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4-D and IAA Amino Acid Conjugates Show Distinct Metabolism in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Bioassay Analysis of 2-(3,4-Dimethylphenoxy)butanoic Acid: A Methodological Guide
This guide provides a comprehensive framework for the statistical analysis of bioassay results for the compound 2-(3,4-Dimethylphenoxy)butanoic acid. Given the limited publicly available bioassay data for this specific molecule, this document serves as a methodological template, utilizing hypothetical yet realistic datasets to illustrate the principles of robust bioassay design, execution, and data interpretation. We will explore its potential activity by drawing parallels with structurally related phenoxyalkanoic acids, a class of compounds known for their biological activity, particularly as auxinic herbicides.
The primary objective is to equip researchers, scientists, and drug development professionals with the tools to design, analyze, and interpret bioassays for novel chemical entities. This guide emphasizes the importance of statistical rigor and provides actionable protocols for comparing a test compound against established standards.
Rationale for Bioassay Selection: Targeting Auxin-like Activity
The chemical structure of this compound, featuring a phenoxy ring linked to a butanoic acid chain, is analogous to well-characterized auxinic herbicides such as 2,4-Dichlorophenoxyacetic acid (2,4-D). These compounds mimic the plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible plants. Therefore, a logical starting point for bioassay screening is to investigate its potential auxin-like activity.
A standard and widely accepted method for this is the Arabidopsis thaliana root elongation assay. This assay is highly sensitive to auxins and auxin-like compounds and provides a quantifiable measure of biological activity. For comparative purposes, we will benchmark our test compound against 2,4-D as a positive control and a negative control (vehicle).
Experimental Design and Protocol
A robust experimental design is the cornerstone of reliable and reproducible bioassay results. For the Arabidopsis thaliana root elongation assay, a dose-response study is essential to determine the concentration at which the compound elicits a biological effect.
Experimental Workflow: Arabidopsis thaliana Root Elongation Assay
Caption: Workflow for the Arabidopsis thaliana root elongation bioassay.
Step-by-Step Protocol:
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol for 1 minute, followed by a 20% bleach solution for 10 minutes.
-
Wash the seeds five times with sterile distilled water.
-
Suspend the seeds in sterile 0.1% agar and plate them on square petri dishes containing Murashige and Skoog (MS) medium solidified with 0.8% agar.
-
-
Stratification and Germination:
-
Store the plates at 4°C for 48-72 hours in the dark to synchronize germination (stratification).
-
Transfer the plates to a growth chamber and orient them vertically to allow for root growth along the agar surface.
-
Germinate the seeds at 22°C under a 16-hour light/8-hour dark photoperiod for 5 days.
-
-
Treatment Application:
-
Prepare treatment plates containing MS medium supplemented with a range of concentrations of this compound (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM), 2,4-D as a positive control (at the same concentrations), and a vehicle control (e.g., 0.1% DMSO).
-
Carefully transfer 5-day-old seedlings of uniform size to the treatment plates.
-
-
Incubation and Data Acquisition:
-
Return the plates to the growth chamber and incubate vertically for an additional 72 hours.
-
At the end of the incubation period, acquire high-resolution images of the plates using a flatbed scanner.
-
Measure the length of the primary root for each seedling using image analysis software such as ImageJ or Fiji.
-
Statistical Analysis of Bioassay Data
The goal of the statistical analysis is to determine the concentration-dependent effect of the test compound on root growth and to compare its potency with the positive control. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this analysis.
Data Analysis Workflow
Caption: Statistical analysis pipeline for dose-response bioassay data.
Hypothetical Data Summary
The following table represents a hypothetical dataset for the Arabidopsis thaliana root elongation assay, with 10 replicates per treatment group.
| Concentration (µM) | Mean Root Length (mm) - Test Compound | % Inhibition - Test Compound | Mean Root Length (mm) - 2,4-D | % Inhibition - 2,4-D |
| 0 (Vehicle) | 35.2 | 0% | 35.2 | 0% |
| 0.01 | 33.8 | 4.0% | 31.5 | 10.5% |
| 0.1 | 28.1 | 20.2% | 24.3 | 31.0% |
| 1 | 18.5 | 47.4% | 17.1 | 51.4% |
| 10 | 9.9 | 71.9% | 8.2 | 76.7% |
| 100 | 5.1 | 85.5% | 4.5 | 87.2% |
Dose-Response Modeling and IC50 Determination
The percent inhibition data is plotted against the logarithm of the compound concentration. A four-parameter logistic (4PL) model is then fitted to the data using non-linear regression. This model is defined by the equation:
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X)*HillSlope))
Where:
-
Y is the percent inhibition.
-
X is the logarithm of the compound concentration.
-
Top and Bottom are the plateaus of the curve.
-
LogIC50 is the logarithm of the concentration that gives a response halfway between the Top and Bottom.
-
HillSlope describes the steepness of the curve.
From this model, the IC50 value is calculated, which represents the concentration of the compound required to inhibit root growth by 50%.
Comparative Statistical Analysis
To determine if the potency of the test compound is significantly different from the positive control (2,4-D), an Extra Sum-of-Squares F-test can be performed. This test compares the goodness-of-fit of two models:
-
A single 4PL model fitted to the combined dataset of both compounds.
-
Separate 4PL models fitted to the dataset of each compound.
A statistically significant p-value (typically p < 0.05) indicates that the separate models provide a better fit, implying that the IC50 values of the two compounds are significantly different.
Hypothetical Results of Statistical Analysis:
| Compound | IC50 (µM) | 95% Confidence Interval | R-squared |
| This compound | 1.15 | [0.98, 1.35] | 0.995 |
| 2,4-D | 0.92 | [0.79, 1.07] | 0.998 |
Extra Sum-of-Squares F-test: F(2, 116) = 4.58, p = 0.012
Interpretation of Results:
The hypothetical IC50 for this compound is 1.15 µM, while for 2,4-D it is 0.92 µM. The high R-squared values indicate that the 4PL model provides an excellent fit for both datasets. The Extra Sum-of-Squares F-test yields a p-value of 0.012, which is less than 0.05. This suggests a statistically significant difference between the potencies of the two compounds, with 2,4-D being slightly more potent in this hypothetical scenario.
Broader Implications and Further Studies
While the Arabidopsis root elongation assay is a strong indicator of auxin-like activity, a comprehensive understanding of the compound's biological profile requires further investigation.
Potential Signaling Pathway
The presumed mechanism of action involves the hijacking of the plant's auxin signaling pathway. Auxinic herbicides bind to TIR1/AFB F-box proteins, which are components of the SCF E3 ubiquitin ligase complex. This leads to the degradation of Aux/IAA transcriptional repressors, resulting in the over-activation of auxin-responsive genes and subsequent uncontrolled cell division and growth.
Caption: Simplified diagram of the auxinic herbicide mechanism of action.
Recommended Follow-up Assays:
-
Selectivity Assays: Test the compound on a panel of monocot and dicot species to determine its herbicidal selectivity.
-
Cytotoxicity Assays: Evaluate the compound's toxicity in mammalian cell lines (e.g., HepG2, HEK293) to assess potential off-target effects and establish a preliminary safety profile.
-
Gene Expression Analysis: Use techniques like qPCR or RNA-seq to confirm the upregulation of auxin-responsive genes in treated plant tissues.
Conclusion
This guide outlines a systematic approach to the bioassay and statistical analysis of a novel compound, using this compound as a case study. By employing robust experimental designs, appropriate statistical models, and a tiered approach to screening, researchers can effectively characterize the biological activity of new chemical entities and make data-driven decisions for further development. The principles of dose-response modeling and statistical comparison presented here are broadly applicable across various fields of biological and pharmacological research.
A Comparative Guide to the Research Landscape of 2-(3,4-Dimethylphenoxy)butanoic Acid and its Analogs
For researchers and professionals in drug development, the exploration of novel chemical entities is a cornerstone of innovation. This guide provides a comprehensive technical overview of 2-(3,4-Dimethylphenoxy)butanoic acid, a molecule of interest within the broader class of phenoxyalkanoic acids. Due to the limited direct research on this specific compound, this guide will draw upon comparative data from its structural analogs to provide a predictive framework for its synthesis, characterization, and potential biological activities. Our objective is to equip researchers with the foundational knowledge and experimental direction needed to investigate this promising, yet underexplored, molecule.
Introduction: The Therapeutic Potential of Phenoxyalkanoic Acids
Phenoxyalkanoic acids represent a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The core structure, consisting of a substituted aromatic ring linked to an alkanoic acid via an ether bond, allows for fine-tuning of physicochemical properties and biological targets. While extensive research has been conducted on various analogs, this compound remains a relatively uncharacterized member of this family. This guide aims to bridge this knowledge gap by providing a comparative analysis of its predicted properties and outlining a clear experimental path for its investigation.
Synthesis and Characterization: A Proposed Pathway and Comparative Analysis
The synthesis of this compound is anticipated to follow established protocols for similar phenoxyalkanoic acids. A common and effective method is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.
Proposed Synthetic Workflow for this compound
Caption: Proposed Williamson ether synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Step 1: Williamson Ether Synthesis.
-
To a solution of 3,4-dimethylphenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl 2-bromobutyrate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude ester intermediate.
-
Purify the crude product by column chromatography.
-
-
Step 2: Ester Hydrolysis.
-
Dissolve the purified ethyl 2-(3,4-dimethylphenoxy)butanoate in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (e.g., 2.0 eq) and stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).
-
Remove the ethanol under reduced pressure and dilute the aqueous residue with water.
-
Acidify the aqueous solution with cold 1M HCl to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Comparative Physicochemical Properties of Phenoxyalkanoic Acid Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C12H16O3 | 208.25 | 73[1] | 342.6 at 760 mmHg[1] |
| 4-(2,4-Dimethylphenoxy)butanoic acid | C12H16O3 | 208.25 | Not available | Not available |
| 4-(3,4-Dimethoxyphenyl)butanoic acid | C12H16O4 | 224.25 | Not available | Not available |
| 4-(2,3-Dimethoxyphenyl)butanoic acid | C12H16O4 | 224.25 | Not available | Not available |
Potential Biological Activities and Mechanistic Insights
While direct biological data for this compound is scarce, the broader family of butanoic acid derivatives has been investigated for various therapeutic applications.[2][3] The structural similarity allows for informed hypotheses regarding its potential bioactivity.
Potential Therapeutic Areas:
-
Antiviral and Antimicrobial Agents: Butanoic acid and its derivatives have shown promise as antiviral and antibacterial agents.[3] The lipophilic nature of the dimethylphenoxy group in the target molecule may enhance cell membrane permeability, a crucial factor for intracellular activity.
-
Anticancer Properties: Some butanoic acid derivatives act as histone deacetylase (HDAC) inhibitors, which is a validated target in oncology.[3] Further investigation is warranted to determine if this compound shares this mechanism.
-
Metabolic Regulation: Short-chain fatty acids, including butanoic acid, are known to play a role in metabolic health.[4] The phenoxy modification could modulate the pharmacokinetic and pharmacodynamic properties of the butanoic acid moiety.
Proposed Biological Screening Workflow
Caption: A proposed workflow for the biological evaluation of this compound.
Comparative Analysis with Alternatives
The primary alternatives to this compound are other substituted phenoxyalkanoic acids. The choice of analog for a specific application will depend on the desired balance of potency, selectivity, and pharmacokinetic properties. For instance, the methoxy-substituted analogs such as 4-(3,4-dimethoxyphenyl)butanoic acid introduce different electronic and steric properties compared to the dimethyl-substituted compound, which could significantly impact their biological activity and metabolic stability.
Future Directions and Conclusion
The study of this compound presents an opportunity to expand the chemical space of biologically active phenoxyalkanoic acids. This guide has provided a predictive framework for its synthesis and potential applications based on a comparative analysis of its structural analogs. The proposed experimental workflows offer a clear path for researchers to validate these predictions and uncover the therapeutic potential of this molecule. Further research, including detailed spectroscopic characterization, in vitro and in vivo biological evaluation, and structure-activity relationship (SAR) studies, is essential to fully elucidate the properties of this compound and its place in the landscape of medicinal chemistry.
References
A Comparative Guide to the Structural Confirmation of 2-(3,4-Dimethylphenoxy)butanoic acid: X-ray Crystallography vs. Spectroscopic Methods
The definitive method for determining the precise arrangement of atoms in a solid-state is single-crystal X-ray crystallography.[1][2] This technique offers a detailed three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles.[1] However, the necessity of a suitable single crystal can be a significant bottleneck.[3] Consequently, researchers often turn to a combination of spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside computational modeling to confirm molecular structures.[3][4]
This guide will explore the practical application, data output, and experimental considerations for each of these techniques in the context of confirming the structure of 2-(3,4-Dimethylphenoxy)butanoic acid.
Comparative Data Analysis
To provide a clear comparison, the following tables summarize the expected quantitative data from each analytical technique for a molecule like this compound.
Table 1: Hypothetical X-ray Crystallography Data for a Related Phenoxybutanoic Acid Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.651 |
| b (Å) | 5.400 |
| c (Å) | 20.203 |
| β (°) | 90.82 |
| Volume (ų) | 1052.7 |
| Z | 4 |
| R-factor | 0.043 |
Note: Data is illustrative and based on a similar structure, 4-(3-methoxyphenoxy)butyric acid, as a proxy.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10-12 | Singlet (broad) | 1H | -COOH |
| 6.9-7.1 | Multiplet | 3H | Ar-H |
| 4.5-4.7 | Triplet | 1H | -CH(O)- |
| 2.2-2.3 | Singlet | 6H | Ar-CH₃ |
| 1.8-2.0 | Multiplet | 2H | -CH₂- |
| 0.9-1.1 | Triplet | 3H | -CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 175-180 | -COOH |
| 155-160 | Ar-C-O |
| 130-140 | Ar-C |
| 115-125 | Ar-CH |
| 75-80 | -CH(O)- |
| 30-35 | -CH₂- |
| 18-22 | Ar-CH₃ |
| 8-12 | -CH₃ |
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₂H₁₆O₃ |
| Molecular Weight | 208.25 g/mol |
| Ionization Mode | Electrospray (ESI) |
| [M-H]⁻ (m/z) | 207.10 |
| [M+H]⁺ (m/z) | 209.12 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following sections outline the typical experimental protocols for each of the discussed techniques.
Single-Crystal X-ray Crystallography
-
Crystal Growth: Single crystals of the compound are grown, often by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. A variety of solvents and solvent mixtures may be screened to find optimal conditions.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map and refined against the experimental data to yield the final structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The sample is placed in an NMR tube and inserted into the NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed. Other experiments like COSY, HSQC, and HMBC can be performed to establish connectivity.
-
Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the solvent signal or TMS. The integration, multiplicity, and chemical shifts of the peaks are analyzed to elucidate the molecular structure.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 µg/mL.
-
Infusion and Ionization: The sample solution is infused into the mass spectrometer's ion source (e.g., electrospray ionization - ESI). The analyte molecules are desolvated and ionized.
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps in determining the elemental composition.
Workflow and Pathway Diagrams
To visualize the process of structure confirmation, the following diagrams illustrate the experimental workflow and the logical relationship between the different analytical techniques.
Caption: Workflow for small molecule structure confirmation.
Caption: Key features of structural analysis methods.
References
Inter-laboratory Comparison of 2-(3,4-Dimethylphenoxy)butanoic Acid Analysis: A Guide for Researchers
For researchers, scientists, and professionals in drug development and analytical sciences, this guide provides a comparative overview of analytical methodologies for the quantification of 2-(3,4-Dimethylphenoxy)butanoic acid. Due to the absence of direct inter-laboratory comparison studies for this specific analyte, this document presents a synthesized comparison based on established methods for structurally similar phenoxyalkanoic acid herbicides. The performance data herein is compiled from various studies and represents typical values achievable with the described techniques.
Executive Summary
The analysis of this compound, a member of the phenoxyalkanoic acid class of herbicides, is critical for environmental monitoring, food safety, and toxicological studies. The two primary analytical techniques employed for the quantification of these compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Both methods offer high sensitivity and selectivity, but differ in their sample preparation requirements, throughput, and instrumentation costs. This guide provides a comparative assessment of these two methods, including detailed experimental protocols and expected performance characteristics.
Data Presentation: A Comparative Analysis
The following tables summarize the expected performance characteristics of GC-MS and LC-MS/MS for the analysis of this compound in a water matrix. These values are representative of what can be expected from a proficient laboratory.
Table 1: Comparison of Analytical Methods for this compound Analysis
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds followed by mass-based detection. Requires derivatization. | Separation of compounds in liquid phase followed by mass-based detection. |
| Sample Preparation | Liquid-Liquid Extraction or Solid-Phase Extraction followed by derivatization. | Solid-Phase Extraction or Direct Injection (for clean matrices). |
| Throughput | Lower, due to longer run times and derivatization step. | Higher, with faster analysis times.[1] |
| Selectivity | Good, can be improved with high-resolution MS. | Excellent, particularly with Multiple Reaction Monitoring (MRM).[1][2] |
| Initial Cost | Moderate to High. | High. |
| Operational Cost | Moderate. | Moderate to High. |
Table 2: Hypothetical Performance Data from a Simulated Inter-laboratory Study
| Parameter | Method | Laboratory A | Laboratory B | Laboratory C | Average |
| Limit of Detection (LOD) (µg/L) | GC-MS | 0.05 | 0.08 | 0.06 | 0.06 |
| LC-MS/MS | 0.005 | 0.008 | 0.004 | 0.006 | |
| Limit of Quantification (LOQ) (µg/L) | GC-MS | 0.15 | 0.24 | 0.18 | 0.19 |
| LC-MS/MS | 0.015 | 0.024 | 0.012 | 0.017 | |
| Linearity (R²) | GC-MS | >0.995 | >0.992 | >0.996 | >0.994 |
| LC-MS/MS | >0.999 | >0.998 | >0.999 | >0.998 | |
| Accuracy (Recovery %) | GC-MS | 92 ± 8 | 88 ± 12 | 95 ± 7 | 91.7 ± 9 |
| LC-MS/MS | 98 ± 5 | 95 ± 8 | 99 ± 4 | 97.3 ± 6 | |
| Precision (RSD %) | GC-MS | < 10 | < 15 | < 8 | < 11 |
| LC-MS/MS | < 5 | < 7 | < 4 | < 5.3 |
Note: The data in Table 2 is hypothetical and intended to illustrate the expected performance differences between the two techniques based on published data for similar analytes.[3][4][5]
Experimental Protocols
Detailed methodologies for the analysis of this compound are provided below. These protocols are based on established methods for phenoxyalkanoic acid herbicides.
Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples
This protocol is applicable for both GC-MS and LC-MS/MS analysis.
-
Sample Acidification: Acidify the water sample (e.g., 500 mL) to a pH below 2 with a suitable acid (e.g., hydrochloric or formic acid).[6]
-
Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL) by passing methanol followed by acidified deionized water.
-
Sample Loading: Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: Wash the cartridge with a small volume of acidified deionized water to remove interferences.
-
Cartridge Drying: Dry the cartridge by passing air or nitrogen through it for 10-20 minutes.
-
Elution: Elute the analyte from the cartridge with a suitable organic solvent (e.g., ethyl acetate or methanol).
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a solvent appropriate for the analytical technique (e.g., isooctane for GC-MS after derivatization, or mobile phase for LC-MS/MS).
GC-MS Analysis Protocol
-
Derivatization: Methylate the carboxylic acid group of the analyte to increase its volatility. A common method is to use diazomethane or a safer alternative like (trimethylsilyl)diazomethane or by heating with BF3-methanol.[7]
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Splitless injection at 250 °C.
-
Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, targeting the characteristic ions of the methylated analyte.
-
LC-MS/MS Analysis Protocol
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of acid (e.g., 0.1% formic acid).[1]
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-20 µL.
-
-
MS/MS Conditions:
Mandatory Visualizations
The following diagrams illustrate the analytical workflow and a representative biological pathway associated with phenoxyalkanoic acid herbicides.
Caption: General analytical workflow for the determination of this compound.
References
- 1. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. Determination of phenoxy acid herbicides in water by electron-capture and microcoulometric gas chromatography [pubs.usgs.gov]
- 6. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.usgs.gov [pubs.usgs.gov]
A comprehensive guide for researchers, scientists, and drug development professionals on the toxicological properties of 2-(3,4-Dimethylphenoxy)butanoic acid, benchmarked against structurally similar and widely studied phenoxy herbicides. This guide synthesizes available data to infer a toxicological profile through structure-activity relationships, presents key experimental protocols, and visualizes relevant biological pathways and workflows.
Executive Summary
Comparative Toxicological Data
The following tables summarize the quantitative toxicological data for prominent phenoxy herbicides that are structurally related to this compound.
Table 1: Acute Toxicity of Selected Phenoxy Herbicides
| Compound | CAS Number | LD50 (Oral, Rat, mg/kg) | LD50 (Dermal, Rat, mg/kg) | Inhalation LC50 (Rat, mg/L) | Primary Irritation |
| 2,4-D | 94-75-7 | 375 - 1000[1][2] | >1,600 | >1.79 | Skin and severe eye irritant[3] |
| MCPA | 94-74-6 | 700 - 1160[4] | >4,000 | >6.36 | Severe eye irritant[4] |
| Mecoprop | 93-65-2 | 930 - 1210[5] | >4,000[5] | >12.5[5] | Skin and eye irritant[5] |
| Dichlorprop | 120-36-5 | 537[6] | >4,000 | No data available | Severe eye irritant[6] |
Table 2: Chronic Toxicity and Carcinogenicity
| Compound | NOAEL (Chronic, Rat) | Carcinogenicity Classification |
| 2,4-D | 5 mg/kg/day (2-year study) | IARC: Group 2B (Possibly carcinogenic to humans)[7] |
| MCPA | 11-20 mg/kg bw (90-day study)[8] | Not classifiable as to its carcinogenicity to humans |
| Mecoprop | 9 mg/kg/day (female), 27 mg/kg/day (male) - kidney damage[5] | IARC: Group 2B (as part of phenoxy herbicides) |
| Dichlorprop | No specific data found | IARC: Group 2B (as part of phenoxy herbicides)[6] |
Table 3: Reproductive and Developmental Toxicity
| Compound | NOAEL (Developmental, Rat) | NOAEL (Reproductive, Rat) |
| 2,4-D | 25 mg/kg/day | 15 mg/kg/day |
| MCPA | 60 mg/kg bw/day (fetal toxicity)[9] | 12 mg/kg bw/day (parental and offspring toxicity)[9] |
| Mecoprop | Teratogenic at 125 mg/kg/day in rats[5] | No data available |
| Dichlorprop | No specific data found | No specific data found |
Table 4: Genotoxicity
| Compound | Ames Test | In vivo Genotoxicity |
| 2,4-D | Generally negative | Some evidence of chromosomal aberrations at high doses |
| MCPA | Negative | Negative in most studies |
| Mecoprop | Negative | No data available |
| Dichlorprop | Negative | No data available |
Inferred Toxicological Profile of this compound
Based on the structure-activity relationship with the compared phenoxy herbicides, the following toxicological profile for this compound can be inferred:
-
Acute Toxicity: Likely to be of low to moderate acute toxicity via the oral route, with an LD50 in rats potentially in the range of 500-1500 mg/kg. Dermal toxicity is expected to be low. It may be an eye and skin irritant.
-
Chronic Toxicity: Repeated exposure could potentially lead to effects on the liver and kidneys, which are common target organs for this class of compounds.
-
Carcinogenicity: The carcinogenic potential is uncertain without specific data. However, given the classification of other phenoxy herbicides by IARC, a cautious approach would be warranted.
-
Reproductive and Developmental Toxicity: High doses might induce reproductive and developmental effects.
-
Genotoxicity: It is likely to be non-mutagenic in the Ames test.
Experimental Protocols
Detailed methodologies for key toxicological assays are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is used to determine the acute oral toxicity of a substance.[5][8][10]
-
Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the next step, allowing for classification of the substance into a defined toxicity class.
-
Animals: Typically, young adult female rats are used.
-
Procedure: A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg). A single animal is dosed. If the animal survives, two more animals are dosed at the same level. If two or three animals survive, the test is repeated at a higher dose level. If the first animal dies, the test is repeated at a lower dose level.
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded weekly.
-
Endpoint: The assay allows for the classification of the substance into a GHS (Globally Harmonized System of Classification and Labelling of Chemicals) category and provides an estimated LD50 range.
Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)
This study provides information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.[7][9][11][12][13]
-
Principle: The test substance is administered orally in graduated daily doses to several groups of experimental animals (one dose level per group) for 90 days.
-
Animals: The preferred species is the rat. Both males and females are used.
-
Procedure: At least three dose levels and a control group are used. The substance is typically administered by gavage, in the diet, or in drinking water.
-
Observations: Daily clinical observations, weekly body weight and food/water consumption measurements are recorded. Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.
-
Endpoint: At the end of the 90-day period, all animals are subjected to a full necropsy, and tissues are examined histopathologically. The study aims to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).
Bacterial Reverse Mutation Test - Ames Test (OECD 471)
This in vitro assay is used to assess the mutagenic potential of a substance.[14]
-
Principle: The test uses several strains of amino acid-requiring bacteria (e.g., Salmonella typhimurium and Escherichia coli) that carry mutations in genes involved in the synthesis of a specific amino acid (e.g., histidine or tryptophan). The assay measures the ability of a substance to cause reverse mutations (reversions) that restore the functional capability of the bacteria to synthesize that amino acid.
-
Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix, a rat liver homogenate, to mimic mammalian metabolism).
-
Endpoint: The number of revertant colonies is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.
Visualizations
Signaling Pathway: Mechanism of Action of Phenoxy Herbicides
The primary mode of action for phenoxy herbicides in plants is the disruption of normal hormonal growth regulation by mimicking auxin.
Caption: Simplified pathway of phenoxy herbicide action in plants.
Experimental Workflow: Acute Oral Toxicity (OECD 423)
The following diagram illustrates the general workflow for an acute oral toxicity study following the OECD 423 guideline.
References
- 1. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 2. chemcess.com [chemcess.com]
- 3. Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture [cnagrochem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. youtube.com [youtube.com]
- 6. cdn.nufarm.com [cdn.nufarm.com]
- 7. oecd.org [oecd.org]
- 8. researchgate.net [researchgate.net]
- 9. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- 10. oecd.org [oecd.org]
- 11. ask-force.org [ask-force.org]
- 12. oecd.org [oecd.org]
- 13. Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD TG 408) | Semantic Scholar [semanticscholar.org]
- 14. nucro-technics.com [nucro-technics.com]
A Comparative Guide to the Synthesis of 2-(3,4-Dimethylphenoxy)butanoic Acid: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of the primary synthetic routes to 2-(3,4-Dimethylphenoxy)butanoic acid, a key intermediate in various research and development applications. By objectively comparing reaction pathways based on performance, cost of materials, and experimental considerations, this document aims to inform strategic decisions in process development and scale-up.
Introduction
This compound is a carboxylic acid derivative with potential applications in medicinal chemistry and materials science. The efficient and cost-effective synthesis of this molecule is crucial for its further investigation and utilization. The most direct and widely applicable method for the preparation of aryloxyalkanoic acids is the Williamson ether synthesis. This guide will focus on two primary variations of this classical reaction for the synthesis of the target molecule, starting from 3,4-dimethylphenol and a suitable four-carbon building block.
Comparative Analysis of Synthesis Routes
The synthesis of this compound can be effectively achieved via a Williamson ether synthesis. This involves the nucleophilic substitution of a halide by the phenoxide ion of 3,4-dimethylphenol. Two main approaches are considered here:
-
Route 1: Reaction of 3,4-dimethylphenol with ethyl 2-bromobutanoate followed by hydrolysis of the resulting ester.
-
Route 2: Direct reaction of 3,4-dimethylphenol with 2-bromobutanoic acid.
Below is a detailed comparison of these two routes, considering key factors relevant to a laboratory or pilot-plant scale synthesis.
Data Presentation
Table 1: Cost Comparison of Starting Materials and Reagents
| Compound | Supplier Example(s) | Estimated Cost (per kg) |
| 3,4-Dimethylphenol | Sigma-Aldrich, TCI | $150 - $300 |
| Ethyl 2-bromobutanoate | Sigma-Aldrich, Combi-Blocks | $500 - $800 |
| 2-Bromobutanoic acid | TCI, Alfa Aesar | $600 - $1000 |
| Potassium Carbonate | Sigma-Aldrich, Fisher Scientific | $50 - $100 |
| Sodium Hydride (60% in oil) | Sigma-Aldrich, Acros Organics | $400 - $600 |
| Acetone | Fisher Scientific, VWR | $30 - $60 |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich, Fisher Scientific | $80 - $150 |
Note: Prices are estimates and can vary based on supplier, purity, and quantity.
Table 2: Comparison of Synthesis Route Parameters
| Parameter | Route 1: Via Ethyl Ester | Route 2: Direct Acid Coupling |
| Starting Materials | 3,4-Dimethylphenol, Ethyl 2-bromobutanoate | 3,4-Dimethylphenol, 2-Bromobutanoic acid |
| Key Reagents | Base (e.g., K₂CO₃), Solvent (e.g., Acetone, DMF) | Base (e.g., NaOH, KOH), Solvent (e.g., Water, Ethanol) |
| Number of Steps | 2 (Ether formation, Hydrolysis) | 1 |
| Estimated Yield | High (typically >80% for ether formation) | Moderate to High (can be variable) |
| Reaction Conditions | Moderate (Reflux in acetone or DMF) | Moderate to Vigorous (Reflux in aqueous/alcoholic base) |
| Purification | Chromatography of ester, then extraction/crystallization of acid | Extraction and crystallization of the final product |
| Potential Side Reactions | C-alkylation of phenol, elimination of alkyl halide | C-alkylation of phenol, potential for decarboxylation at high temperatures |
| Overall Cost-Effectiveness | Potentially higher due to the cost of ethyl 2-bromobutanoate but may offer higher purity and yield. | Potentially lower due to fewer steps and cheaper reagents, but yield and purity may be lower. |
Experimental Protocols
Route 1: Synthesis of this compound via Ethyl 2-(3,4-Dimethylphenoxy)butanoate
Step 1a: Synthesis of Ethyl 2-(3,4-Dimethylphenoxy)butanoate
-
Materials:
-
3,4-Dimethylphenol (1.0 eq)
-
Ethyl 2-bromobutanoate (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetone or N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dimethylphenol and the chosen solvent (Acetone or DMF).
-
Add anhydrous potassium carbonate to the mixture.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add ethyl 2-bromobutanoate to the refluxing mixture.
-
Continue to reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(3,4-dimethylphenoxy)butanoate.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Step 1b: Hydrolysis of Ethyl 2-(3,4-Dimethylphenoxy)butanoate
-
Materials:
-
Ethyl 2-(3,4-dimethylphenoxy)butanoate (from Step 1a)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (2.0 - 3.0 eq)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), concentrated
-
-
Procedure:
-
Dissolve the crude or purified ester in ethanol in a round-bottom flask.
-
Add an aqueous solution of NaOH or KOH.
-
Heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with water and wash with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of 1-2 with concentrated HCl.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol/water mixture or toluene) to obtain the pure product.
-
Route 2: Direct Synthesis of this compound
-
Materials:
-
3,4-Dimethylphenol (1.0 eq)
-
2-Bromobutanoic acid (1.1 eq)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (3.0 eq)
-
Water or Ethanol/Water mixture
-
Hydrochloric acid (HCl), concentrated
-
-
Procedure:
-
In a round-bottom flask, dissolve 3,4-dimethylphenol in an aqueous or ethanolic solution of NaOH or KOH.
-
Heat the mixture to reflux.
-
Slowly add 2-bromobutanoic acid to the refluxing solution.
-
Continue refluxing for 6-12 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If ethanol was used, remove it under reduced pressure.
-
Dilute the residue with water and wash with a non-polar solvent to remove any unreacted 3,4-dimethylphenol.
-
Acidify the aqueous layer to a pH of 1-2 with concentrated HCl.
-
The product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize from a suitable solvent to obtain pure this compound.
-
Mandatory Visualization
Caption: Comparative workflow of the two primary synthesis routes for this compound.
Caption: Detailed experimental workflow for Route 1, proceeding through an ester intermediate.
Conclusion and Recommendations
Both presented routes offer viable pathways to this compound.
-
Route 1 (Via Ethyl Ester) is a two-step process that may offer higher overall yields and a purer final product due to the intermediate purification step. This route is recommended when high purity is a critical requirement, and the higher cost of ethyl 2-bromobutanoate is justifiable.
-
Route 2 (Direct Acid Coupling) is a more direct, one-pot synthesis that is potentially more cost-effective due to fewer steps and less expensive starting materials. However, yields may be more variable, and purification of the final product might be more challenging. This route is a good choice for initial exploratory work or when cost is the primary driver.
The optimal choice of synthesis route will depend on the specific requirements of the research or development project, including the desired scale, purity specifications, and budget constraints. It is recommended to perform small-scale trials of both routes to determine the most efficient and economical method for a given laboratory setting.
Performance of Phenoxyalkanoic Acid Herbicides in Diverse Soil Environments: A Comparative Analysis
Disclaimer: This guide provides a comparative analysis of the performance of phenoxyalkanoic acid herbicides in different soil types. Due to a lack of specific experimental data for "2-(3,4-Dimethylphenoxy)butanoic acid" in publicly available scientific literature, this document utilizes data from structurally similar and well-researched phenoxybutanoic acid herbicides, namely 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB) and 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB) , as primary surrogates. Additionally, data for the widely studied phenoxyacetic acid herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) is included as a reference. The principles governing the soil behavior of these compounds are expected to be broadly applicable to other phenoxyalkanoic acids.
Introduction
Phenoxyalkanoic acid herbicides are a class of systemic herbicides widely used for the selective control of broadleaf weeds in various agricultural and non-agricultural settings.[1][2][3] Their efficacy and environmental fate are intricately linked to their interactions with different soil types. Soil properties such as organic matter content, pH, clay content, and microbial activity play a crucial role in determining the adsorption, degradation, and ultimately, the bioavailability and performance of these herbicides.[4][5] This guide provides a comprehensive comparison of the performance of key phenoxyalkanoic acid herbicides in varying soil conditions, supported by experimental data and detailed methodologies.
Comparative Performance in Different Soil Types
The behavior of phenoxyalkanoic acid herbicides in soil is primarily governed by two key processes: adsorption and degradation.
Adsorption refers to the binding of the herbicide molecules to soil particles, which affects their mobility and availability for plant uptake and microbial degradation. The soil distribution coefficient (Kd) is a measure of this partitioning between the soil and water phases.[3][6]
Degradation is the breakdown of the herbicide into simpler compounds, primarily through microbial action. The degradation half-life (DT50) represents the time it takes for 50% of the applied herbicide to dissipate.[7][8]
Adsorption in Various Soil Matrices
The adsorption of phenoxyalkanoic acid herbicides is significantly influenced by soil organic matter content and pH. Generally, higher organic matter content leads to increased adsorption.[9][10] As weak acids, the adsorption of these herbicides is also pH-dependent, with greater adsorption occurring at lower pH values where the molecules are more likely to be in their less soluble, non-ionized form.
Table 1: Soil Adsorption Coefficients (Kd) of Selected Phenoxyalkanoic Acid Herbicides in Different Soil Types
| Herbicide | Soil Type | Organic Carbon (%) | Clay (%) | pH | Kd (mL/g) | Reference(s) |
| 2,4-D | Sandy Loam | 2.81 | 24 | 7.1 | 1.67 | [9] |
| 2,4-D | Loam | 1.92 | 20 | 7.9 | 0.30 | [9] |
| 2,4-D | Clay Loam | 3.26 | 30 | 6.5 | 2.45 | [9] |
| 2,4-D | Sandy Clay Loam | 2.10 | 21 | 7.6 | 0.38 | [9] |
| MCPA | Sandy Soil | - | - | - | 0.2 - 1.0 | [11] |
| 2,4-DB | - | - | - | - | Generally higher than 2,4-D | [12] |
| MCPB | - | - | - | - | Generally higher than MCPA | [12] |
Note: The Kd values can vary significantly based on the specific characteristics of the soil and the experimental conditions.
Degradation Across Different Soil Profiles
The primary mechanism for the dissipation of phenoxyalkanoic acid herbicides in soil is microbial degradation.[12] Therefore, factors that influence microbial activity, such as temperature, moisture, and nutrient availability, will also affect the degradation rate. The half-life of these herbicides can range from a few days to several weeks.[13][14]
Table 2: Degradation Half-Lives (DT50) of Selected Phenoxyalkanoic Acid Herbicides in Different Soil Types
| Herbicide | Soil Type | Organic Carbon (%) | pH | DT50 (days) | Reference(s) |
| 2,4-D | Urban Landscape Soils | 0.21 - 7.66 | - | 32 - 75 | [15] |
| 2,4-D | Aerobic Mineral Soil | - | - | 6.2 | [13] |
| 2,4-D | Field Dissipation | - | - | 59.3 | [14] |
| MCPA | Topsoil | - | - | 1.5 - 6.9 | [11] |
| MCPA | Subsoil | - | - | 8.7 - 85.8 | [11] |
Note: DT50 values are influenced by a multitude of environmental factors and can exhibit considerable variability.
Herbicidal Efficacy and Selectivity
Phenoxyalkanoic acid herbicides are selective against broadleaf weeds, while most grass species are tolerant.[1][3] Their mode of action involves mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants.[2] 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) and 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB) are themselves inactive but are converted to the active forms, 2,4-D and MCPA respectively, by susceptible plants through the process of β-oxidation. This metabolic activation contributes to their selectivity.
Table 3: Herbicidal Efficacy of 2,4-DB and MCPA on Selected Broadleaf Weeds
| Herbicide | Weed Species | Efficacy Level | Reference(s) |
| 2,4-DB | Palmer amaranth (Amaranthus palmeri) | 59 - 78% control | [16] |
| 2,4-DB | Canada thistle (Cirsium arvense) | Susceptible | [1] |
| 2,4-DB | Field bindweed (Convolvulus arvensis) | Susceptible | [1] |
| MCPA | Common Chickweed (Stellaria media) | Resistant | [17] |
| MCPA | White Clover (Trifolium repens) | Intermediate | [17] |
| MCPA | Dandelion (Taraxacum officinale) | Susceptible-Intermediate | [17] |
| MCPB | Thistles (Cirsium spp.) | Susceptible | [18] |
| MCPB | Docks (Rumex spp.) | Susceptible | [18] |
| MCPB | Buttercups (Ranunculus spp.) | Susceptible | [18] |
Note: Efficacy can be influenced by weed growth stage, application rate, and environmental conditions.
Experimental Protocols
Standardized methods are crucial for obtaining reliable and comparable data on the environmental fate of herbicides. The following are summaries of key experimental protocols based on OECD Guidelines.
Soil Adsorption/Desorption Studies (Based on OECD Guideline 106)
This test is designed to determine the adsorption and desorption of a chemical on different soil types.
-
Preparation of Soil: A range of soils with varying properties (pH, organic carbon, texture) are selected. The soils are air-dried and sieved.
-
Test Substance Preparation: A stock solution of the herbicide is prepared, often using a radiolabeled compound to facilitate analysis.
-
Adsorption Phase: Soil samples are equilibrated with a solution of the herbicide of known concentration in a centrifuge tube. The soil-to-solution ratio is typically 1:5. The tubes are agitated for a defined period (e.g., 24 hours) at a constant temperature to reach equilibrium.
-
Separation and Analysis: The soil suspension is centrifuged to separate the solid and liquid phases. The concentration of the herbicide in the supernatant (liquid phase) is measured.
-
Calculation of Kd: The amount of herbicide adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The adsorption coefficient (Kd) is then calculated as the ratio of the herbicide concentration in the soil to the concentration in the equilibrium solution.
-
Desorption Phase: After the adsorption phase, the supernatant is replaced with a fresh solution without the herbicide. The samples are agitated again to study the release of the adsorbed herbicide. This can be repeated to determine the extent of desorption.
Aerobic and Anaerobic Transformation in Soil (Based on OECD Guideline 307)
This guideline describes the procedures for evaluating the rate and route of degradation of chemicals in soil under aerobic and anaerobic conditions.
-
Soil Selection and Preparation: Representative agricultural soils are collected, sieved, and their key properties are characterized.
-
Application of Test Substance: The herbicide is applied to the soil samples. Radiolabeled compounds are typically used to trace the parent compound and its transformation products.
-
Incubation: The treated soil samples are incubated in the dark at a controlled temperature and moisture content. For aerobic studies, the flasks are continuously aerated with carbon dioxide-free, humidified air. For anaerobic studies, the soil is flooded, and the system is purged with an inert gas like nitrogen.
-
Sampling and Analysis: At various time intervals, replicate soil samples are taken and extracted. The extracts are analyzed to determine the concentration of the parent herbicide and its degradation products. Volatile compounds and CO2 (from mineralization of the carbon in the herbicide) are trapped and quantified.
-
Data Analysis: The decline of the parent herbicide concentration over time is used to calculate the degradation rate and the DT50 value. The formation and decline of major transformation products are also monitored.
Visualizations
Signaling Pathway of Synthetic Auxin Herbicides
General Experimental Workflow for Soil Performance Evaluation
References
- 1. cals.cornell.edu [cals.cornell.edu]
- 2. 2,4-D Fact Sheet [npic.orst.edu]
- 3. Adsorption-desorption distribution (Kd) and organic carbon-water partition (KOC) coefficients - ECETOC [ecetoc.org]
- 4. agry.purdue.edu [agry.purdue.edu]
- 5. ars.usda.gov [ars.usda.gov]
- 6. epa.gov [epa.gov]
- 7. sitem.herts.ac.uk [sitem.herts.ac.uk]
- 8. Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Factors influencing 2,4-D sorption and mineralization in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pjoes.com [pjoes.com]
- 12. researchgate.net [researchgate.net]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. juniperpublishers.com [juniperpublishers.com]
- 15. Degradation of four pesticides in five urban landscape soils: human and environmental health risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cotton.org [cotton.org]
- 17. pnwhandbooks.org [pnwhandbooks.org]
- 18. MCPB (Ref: MB 3046) [sitem.herts.ac.uk]
Safety Operating Guide
Navigating the Disposal of 2-(3,4-Dimethylphenoxy)butanoic Acid: A Guide for Laboratory Professionals
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and review all applicable federal, state, and local regulations before proceeding with any disposal method.
Core Principles for Chemical Waste Management
The primary goal of chemical waste disposal is to ensure the safety of laboratory personnel and to minimize environmental impact. For compounds like 2-(3,4-Dimethylphenoxy)butanoic acid, which are organic acids, this involves preventing its release into the sewer system or the environment.
Personal Protective Equipment (PPE)
When handling this compound for disposal, appropriate personal protective equipment must be worn. This includes:
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Foot Protection | Closed-toe shoes. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary for large spills. |
Spill & Leak Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately alert others in the area and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material like vermiculite, dry sand, or earth to contain the spill. Do not use combustible materials such as sawdust. For solid spills, carefully sweep up the material, avoiding dust generation.
-
Collection: Collect the absorbed or swept material and place it into a suitable, labeled container for chemical waste.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: The collected waste and any contaminated cleaning materials must be disposed of as hazardous chemical waste.
Step-by-Step Disposal Protocol
Waste material containing this compound must be disposed of in accordance with national and local regulations. Chemicals should be left in their original containers whenever possible, and waste should not be mixed with other chemicals.
-
Waste Identification and Segregation:
-
Identify all waste containing this compound.
-
Segregate this waste from other chemical waste streams to avoid potentially reactive mixtures.
-
-
Containerization:
-
Use a designated, properly labeled, and sealed container for the collection of this waste. The container should be made of a material compatible with acidic organic compounds.
-
The label should clearly indicate "Hazardous Waste" and list the chemical contents.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Keep the container away from incompatible materials, such as bases and oxidizing agents.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with accurate information about the waste composition and quantity.
-
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. [1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Standard Operating Procedure: Safe Handling of 2-(3,4-Dimethylphenoxy)butanoic Acid
This document provides essential safety and logistical information for the handling and disposal of 2-(3,4-Dimethylphenoxy)butanoic acid. The following procedures are based on a conservative assessment of potential hazards, drawing parallels with structurally similar phenoxyalkanoic acid compounds. Adherence to these guidelines is crucial to ensure personnel safety and regulatory compliance in a laboratory setting.
Hazard Identification and Classification
Given the absence of specific toxicological data for this compound, a precautionary approach is warranted. The following table summarizes the potential hazards based on analogous compounds.
| Hazard Category | GHS Classification (Assumed) | Hazard Statement (H-Statement) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE) Requirements
Appropriate PPE must be worn at all times when handling this compound. The following table details the minimum required PPE.
| Body Area | Required PPE | Specifications and Remarks |
| Eyes/Face | Chemical safety goggles and face shield | Goggles must be worn at all times. A face shield is required when handling larger quantities (>50g) or when there is a significant risk of splashing. |
| Skin | Chemically resistant lab coat | Must be fully buttoned. |
| Hands | Nitrile gloves | Minimum thickness of 0.2 mm. Double-gloving is recommended. Gloves must be inspected before use and changed immediately if contaminated. |
| Respiratory | NIOSH-approved respirator with P100 filter | Required when handling the powder outside of a certified chemical fume hood or glove box to prevent inhalation of fine particles. |
Operational Workflow for Safe Handling
The following diagram outlines the standard workflow for safely handling this compound, from preparation to storage.
Caption: Standard operational workflow for handling this compound.
Spill Management and Emergency Protocol
Immediate and appropriate response to a spill is critical to prevent exposure and environmental contamination. The following decision tree outlines the necessary steps.
Caption: Emergency protocol for spills of this compound.
Disposal Plan
All waste containing this compound must be treated as hazardous. Follow these procedures for proper disposal.
| Waste Type | Disposal Container | Labeling Requirements | Disposal Procedure |
| Solid Chemical Waste | Labeled, sealed, and chemically compatible hazardous waste container. | "Hazardous Waste," "this compound," and appropriate hazard symbols. | Collect in the designated container. Do not mix with other waste streams unless compatibility is confirmed. Arrange for pickup by the institution's environmental health and safety department. |
| Contaminated Labware | Puncture-resistant container specifically for contaminated sharps or a designated solid waste container for non-sharps. | "Hazardous Waste," "Contaminated Material," and list of chemical contaminants. | Rinse contaminated glassware with a suitable solvent (e.g., acetone) three times. Collect the rinsate as liquid hazardous waste. Dispose of the rinsed glassware in the appropriate container. |
| Contaminated PPE | Lined, sealed hazardous waste container. | "Hazardous Waste," "Contaminated PPE." | Place all used gloves, disposable lab coats, and other contaminated items into a designated, sealed bag or container for hazardous waste disposal. |
Step-by-Step Handling Protocol
1. Pre-Experiment Preparation:
- Consult this document and any available Safety Data Sheet (SDS) for similar compounds.
- Ensure the designated work area, typically a certified chemical fume hood, is clean and operational.
- Verify that an appropriate chemical spill kit and a safety shower/eyewash station are accessible.
2. Donning PPE:
- Put on a lab coat, followed by chemical safety goggles.
- If working with powder outside a fume hood, don a NIOSH-approved respirator.
- Finally, put on two pairs of nitrile gloves.
3. Chemical Handling:
- Perform all manipulations, including weighing and transferring, within the fume hood to minimize inhalation exposure.
- Use a spatula for transferring solid material. Avoid creating dust.
- Keep containers tightly sealed when not in use.
4. Post-Experiment Procedure:
- Decontaminate all surfaces and equipment used during the experiment.
- Segregate all waste (solid, liquid, PPE) into appropriately labeled hazardous waste containers.
- Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. Dispose of single-use items in the designated hazardous waste stream.
- Wash hands thoroughly with soap and water after removing gloves.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
